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4-Cyanophenyl piperidine-1-carboxylate Documentation Hub

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  • Product: 4-Cyanophenyl piperidine-1-carboxylate
  • CAS: 713098-37-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Cyanophenyl Piperidine-1-Carboxylate – Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary The piperidine ring is one of the most privileged scaffolds in modern drug discovery, offering predictable conformational flexibility and favorable pharmacokinetic profiles. When functionalized with a 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in modern drug discovery, offering predictable conformational flexibility and favorable pharmacokinetic profiles. When functionalized with a 4-cyanophenyl moiety and a carboxylate (often protected as a tert-butyl ester), the resulting compound—4-Cyanophenyl piperidine-1-carboxylate —becomes a highly versatile synthetic intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its critical role in developing modulators for lipid synthesis and complement pathway inhibitors.

Chemical Architecture & Physicochemical Properties

The structural architecture of 4-cyanophenyl piperidine-1-carboxylate is defined by three distinct functional domains:

  • The Piperidine Core: Provides a basic, nitrogen-containing heterocycle that serves as a rigid spatial linker.

  • The 4-Cyanophenyl Group: The nitrile (-CN) moiety acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor, which is critical for orienting the molecule within target protein binding pockets.

  • The Carboxylate/Boc Group: The tert-butoxycarbonyl (Boc) group (CAS 162997-33-3) is universally employed to mask the secondary amine during cross-coupling or hydrogenation reactions, preventing unwanted side reactions.

Quantitative Data: Physicochemical Profiling

To facilitate experimental planning, the foundational properties of both the protected and unprotected variants are summarized below.

Parametertert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate4-Cyanophenyl piperidine-1-carboxylate
CAS Registry Number 162997-33-3713098-37-4
Molecular Formula C₁₇H₂₂N₂O₂C₁₃H₁₄N₂O₂
Molecular Weight 286.37 g/mol 230.26 g/mol
Topological Polar Surface Area 53.3 Ų~44.0 Ų
LogP (Octanol/Water) 2.7~1.8
Structural Function N-Boc Protected PrecursorActive Pharmacophore Scaffold

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 4-cyanophenyl piperidine derivatives requires precise chemoselectivity. The primary challenge is reducing the piperidine precursor without inadvertently reducing the sensitive nitrile group to a primary amine.

Causality in Catalyst Selection

Historically, the most reliable route involves the catalytic hydrogenation of tert-butyl 4-(4-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate. Palladium on carbon (Pd/C) is the catalyst of choice because, under mild hydrogen pressure (1 atm) and ambient temperature, it selectively reduces the alkene double bond of the tetrahydropyridine ring while leaving the cyano group intact[1].

Alternatively, modern photoredox catalysis offers a Csp2–Csp3 cross-coupling approach. Utilizing a Ru/Ni dual catalytic system (Ru(bpy)₃Cl₂ and Ni(COD)₂), alkyl sulfinate salts can be directly coupled with aryl halides under blue light irradiation, bypassing the need for dihydropyridine intermediates entirely[2].

SynthesisWorkflow N1 4-(4-cyanophenyl)-3,6-dihydro -2H-pyridine-1-carboxylate N2 Catalytic Hydrogenation (Pd/C, H2, EtOAc) N1->N2 Alkene Reduction N3 tert-Butyl 4-(4-cyanophenyl) piperidine-1-carboxylate N2->N3 Yield >95% N4 Boc Deprotection (Anhydrous HCl in EtOAc) N3->N4 Acidic Cleavage N5 4-(4-cyanophenyl)piperidine Hydrochloride N4->N5 Precipitation

Synthetic workflow and causality for 4-cyanophenyl piperidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Reduce the dihydropyridine double bond to yield tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate[1][3].

  • Preparation: In a 100-mL 3-necked round-bottom flask, dissolve 500 mg (1.76 mmol) of tert-butyl 4-(4-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in 20 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen because it is inert to mild hydrogenation and provides excellent solubility for the Boc-protected substrate.

  • Inert Atmosphere: Purge the solution thoroughly with nitrogen gas for 10 minutes.

  • Catalyst Addition: Carefully add 0.1 g of 10% Palladium on Carbon (60% water wet).

    • Causality: Using water-wet Pd/C eliminates the risk of solvent vapor ignition, a critical safety mandate.

  • Reaction: Replace the nitrogen atmosphere with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears, confirming the alkene has been fully reduced without nitrile degradation.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the product as a white solid.

Protocol 2: Anhydrous Boc-Deprotection

Objective: Cleave the Boc protecting group to yield the active amine hydrochloride salt[4].

  • Preparation: Dissolve 4 g (13.99 mmol) of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate in 60 mL of EtOAc.

  • Acidic Cleavage: Bubble anhydrous Hydrogen Chloride (HCl) gas through the solution for 1 hour at room temperature.

    • Causality: Anhydrous HCl is strictly required. Aqueous acids (like standard HCl solutions) risk hydrolyzing the nitrile group into a primary amide or carboxylic acid. Anhydrous conditions ensure absolute chemoselectivity for the Boc group.

  • Isolation: A white precipitate will form as the deprotected amine immediately converts to its insoluble hydrochloride salt in EtOAc.

    • Validation Checkpoint: The formation of a dense white precipitate serves as a visual, self-validating indicator of successful deprotection.

  • Collection: Collect the precipitate by vacuum filtration, wash with cold EtOAc, and dry under high vacuum to yield the final product (~71% yield).

Pharmacological Applications & Target Modulation

The deprotected 4-cyanophenyl piperidine scaffold is a highly sought-after pharmacophore in advanced medicinal chemistry, primarily utilized in two distinct therapeutic arenas:

Modulators of Lipid Synthesis (FASN Inhibitors)

Derivatives of this scaffold act as potent modulators of Fatty Acid Synthase (FASN). Disregulation of the fatty acid synthase pathway is a hallmark of several aggressive pathologies. By inhibiting FASN, these compounds arrest aberrant lipid synthesis, which has proven highly efficacious in starving viral replication complexes (e.g., Hepatitis C virus) and inducing apoptosis in lipogenic cancer cells[3][4].

Complement Factor B Inhibitors

Recent advancements have utilized the 4-cyanophenyl piperidine core to synthesize inhibitors of Complement Factor B. The alternative complement pathway is heavily implicated in the pathogenesis of Age-related Macular Degeneration (AMD). By binding to Factor B, these derivatives prevent the formation of the C3 convertase complex, thereby halting the downstream inflammatory cascade that leads to retinal scarring and blindness[5].

PharmacologicalPathways Core 4-Cyanophenyl piperidine Scaffold Target1 Complement Factor B Inhibition Core->Target1 High Affinity Binding Target2 Fatty Acid Synthase (FASN) Modulation Core->Target2 Enzymatic Inhibition Mech1 Alternative Pathway Blockade Target1->Mech1 Prevents Activation Out1 AMD Disease Modification Mech1->Out1 Clinical Outcome Mech2 Lipid Synthesis Arrest Target2->Mech2 Metabolic Shift Out2 Antiviral (HCV) & Anticancer Efficacy Mech2->Out2 Clinical Outcome

Pharmacological target modulation and downstream clinical outcomes.

Conclusion

4-Cyanophenyl piperidine-1-carboxylate is far more than a simple building block; it is a meticulously engineered intermediate that bridges the gap between raw chemical synthesis and advanced therapeutic modulation. By adhering to strict chemoselective protocols—such as anhydrous acidic cleavage and controlled catalytic hydrogenation—researchers can reliably leverage this scaffold to develop next-generation treatments for metabolic disorders, viral infections, and degenerative ocular diseases.

References

  • Sigma-Aldrich. tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate Product Specifications.

  • Google Patents. US8871790B2 - Heterocyclic modulators of lipid synthesis.4

  • Google Patents. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors.5

  • ACS Publications. Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides.2

Sources

Exploratory

Technical Guide: 4-Cyanophenyl Piperidine-1-carboxylate Scaffolds

This guide provides an in-depth technical analysis of 4-Cyanophenyl piperidine-1-carboxylate (CAS: 713098-37-4) and its structural derivatives. These compounds function primarily as reactive carbamates (active esters).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Cyanophenyl piperidine-1-carboxylate (CAS: 713098-37-4) and its structural derivatives.

These compounds function primarily as reactive carbamates (active esters). In drug discovery, they are critical scaffolds for designing covalent inhibitors of serine hydrolases—most notably Monoacylglycerol Lipase (MAGL) —and serve as versatile electrophiles for synthesizing complex urea derivatives.

Part 1: Chemical Identity & Structural Classification

The term "4-Cyanophenyl piperidine-1-carboxylate" refers to a specific chemical architecture where a piperidine ring is linked via a carbamate bridge to a 4-cyanophenol leaving group.

Critical Distinction: Researchers must distinguish between the Active Carbamate (Type A) and the Protected Building Block (Type B). These are chemically distinct entities with different CAS numbers and applications.

Type A: The Active Carbamate (Reactive Warhead)

This is the functional electrophile used in covalent inhibition and organic synthesis.

  • Chemical Name: 4-Cyanophenyl piperidine-1-carboxylate[1][2][3][4][5][6][7]

  • CAS Number: 713098-37-4 [6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.26 g/mol [6]

  • Role: Covalent modifier of Serine Hydrolases (MAGL); Activated intermediate for urea synthesis.

Type B: The Protected Building Block

This is a piperidine ring substituted with a cyanophenyl group, protected by a Boc group. It is not an active ester.

  • Chemical Name: tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate[3][5]

  • CAS Number: 162997-33-3 [5][8]

  • Molecular Formula:

    
    [1]
    
  • Role: Intermediate for synthesizing 4-aryl piperidine drugs.

Summary Table of Key Derivatives
Derivative ClassSubstituentCAS NumberApplication Context
Core Scaffold Unsubstituted Piperidine713098-37-4 General serine hydrolase probe; Urea precursor.
4-Aryl Analog 4-(4-Cyanophenyl)-piperidine (Boc)162997-33-3 Building block for receptor antagonists.
Chiral Derivative (S)-2-(4-Cyanophenyl) (Boc)2307785-10-8 Chiral synthesis of piperidine alkaloids.
Mechanistic Analog 4-Nitrophenyl piperidine-1-carboxylate123387-72-4 JZL184 precursor; Higher reactivity bioisostere.

Part 2: Mechanism of Action & Utility

Covalent Inhibition of MAGL

The 4-cyanophenyl carbamate moiety is a "tunable" electrophile. Unlike the highly reactive 4-nitrophenyl carbamates (found in the MAGL inhibitor JZL184 ), the 4-cyanophenyl group offers a balance between stability in plasma and reactivity toward the catalytic serine residue of enzymes.

Mechanism:

  • Recognition: The piperidine ring (often substituted in complex drugs) binds to the substrate pocket of the enzyme (e.g., Monoacylglycerol Lipase).

  • Nucleophilic Attack: The catalytic Serine-122 (in MAGL) attacks the carbonyl carbon of the carbamate.[9]

  • Leaving Group Release: The tetrahedral intermediate collapses, expelling 4-cyanophenol (pKa ~7.8–8.0).

  • Irreversible Inactivation: The enzyme is carbamoylated, preventing substrate (2-arachidonoylglycerol) hydrolysis.

Synthetic Utility: The "Stored Isocyanate"

In organic synthesis, CAS 713098-37-4 acts as a stable substitute for volatile or toxic isocyanates. It reacts with primary or secondary amines to form unsymmetrical ureas, releasing 4-cyanophenol as a byproduct.

MAGL_Mechanism Enzyme MAGL Enzyme (Cat. Serine-OH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Inhibitor Inhibitor (4-CN-Ph Carbamate) Inhibitor->Transition Carbamoylated Carbamoylated Enzyme (Inactivated) Transition->Carbamoylated Collapse LeavingGroup 4-Cyanophenol (Released) Transition->LeavingGroup Elimination

Figure 1: Mechanism of covalent inactivation of Serine Hydrolases by 4-cyanophenyl carbamates.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenyl Piperidine-1-carboxylate (CAS 713098-37-4)

Rationale: Direct acylation of piperidine using an activated carbonate ensures high yield and avoids the use of phosgene gas.

Reagents:

  • Piperidine (1.0 equiv)[10][11]

  • 4-Cyanophenyl chloroformate (1.1 equiv) OR Bis(4-cyanophenyl) carbonate

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-cyanophenyl chloroformate (1.1 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Mix Piperidine (1.0 equiv) with Et3N (1.5 equiv) in a separate vial. Add this solution dropwise to the reaction flask over 15 minutes. Control exotherm to <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The product is less polar than the amine.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Et2O/Hexanes or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for piperidine multiplets (1.6 ppm, 3.5 ppm) and the characteristic AA'BB' aromatic system of the 4-cyanophenyl group (~7.2 ppm and ~7.7 ppm).

  • IR Spectroscopy: Strong Carbonyl stretch at ~1720–1740 cm⁻¹ (Carbamate) and Nitrile stretch at ~2230 cm⁻¹.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity

Rationale: To verify if the derivative selectively targets MAGL or off-targets other serine hydrolases (like FAAH).

  • Proteome Preparation: Homogenize mouse brain tissue or cell lysates in PBS. Adjust protein concentration to 1 mg/mL.

  • Incubation: Treat proteome (50 µL) with the 4-cyanophenyl derivative (1 nM – 10 µM) for 30 min at 37°C. Include a DMSO control.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or TAMRA-FP ) at 1 µM. Incubate for 20 min.

  • Analysis: Quench with SDS-loading buffer, boil, and resolve on SDS-PAGE. Scan for fluorescence.

  • Result Interpretation: Disappearance of the MAGL band (~33 kDa) indicates covalent occupancy. Retention of the FAAH band (~63 kDa) indicates selectivity.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the modular synthesis of these derivatives, highlighting the divergence between creating the "Active Carbamate" vs. the "Functionalized Scaffold."

Synthesis_Workflow cluster_0 Route A: Active Carbamate Synthesis cluster_1 Route B: Scaffold Functionalization Piperidine Piperidine (Core) ActiveEster CAS 713098-37-4 (Active Carbamate) Piperidine->ActiveEster + Phosgene equiv. + 4-Cyanophenol ArylPip 4-(4-Cyanophenyl)piperidine Piperidine->ArylPip + Aryl Halide (SnAr / Pd-Cat) Phosgene Triphosgene / 4-CN-Ph Chloroformate ArylHalide 4-Fluorobenzonitrile Ureas Urea Derivatives (Drug Candidates) ActiveEster->Ureas + R-NH2 (Displacement) BocProtected CAS 162997-33-3 (Boc-Protected Scaffold) ArylPip->BocProtected + Boc2O

Figure 2: Divergent synthetic pathways for Active Carbamates vs. Piperidine Scaffolds.

References

  • BLD Pharm. (n.d.). 4-Cyanophenyl piperidine-1-carboxylate (CAS 713098-37-4) Product Entry.[6] Retrieved from 6

  • Bide Pharm. (n.d.). tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (CAS 162997-33-3) Product Entry. Retrieved from 5

  • National Institutes of Health (NIH). (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Retrieved from 12

  • ResearchGate. (2017). A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Retrieved from 13

  • GuideChem. (n.d.). Chemical Directory for Piperidine Carboxylates. Retrieved from 1

Sources

Foundational

4-Cyanophenyl piperidine-1-carboxylate molecular weight and formula

An In-depth Technical Guide to 4-Cyanophenyl Piperidine-1-Carboxylate and Related Scaffolds This guide provides a comprehensive technical overview of 4-Cyanophenyl piperidine-1-carboxylate, a molecule of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Cyanophenyl Piperidine-1-Carboxylate and Related Scaffolds

This guide provides a comprehensive technical overview of 4-Cyanophenyl piperidine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. Given the potential for structural ambiguity in its naming, this document also explores closely related and commercially available analogs to offer a broader context for researchers, scientists, and drug development professionals. We will delve into the core chemical properties, synthesis strategies, potential applications, and safety considerations, grounded in authoritative scientific data.

Molecular Identity and Physicochemical Properties

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its derivatives are employed in over twenty drug classes, including treatments for cancer and Alzheimer's disease.[2] The introduction of a cyanophenyl group, as in 4-Cyanophenyl piperidine-1-carboxylate, creates a versatile intermediate for further chemical modification, making it a valuable building block in the synthesis of biologically active molecules.[3][4]

The precise structure for "4-Cyanophenyl piperidine-1-carboxylate" implies a 4-cyanophenol esterified with the N-carboxylic acid of a piperidine ring.

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.27 g/mol [5][6]

A search for this exact structure reveals it is a specific isomer within a class of related compounds. For clarity and to provide a comprehensive resource, the table below summarizes the properties of this core molecule alongside key, structurally related analogs frequently encountered in research and chemical catalogs.

Table 1: Physicochemical Properties of 4-Cyanophenyl Piperidine-1-Carboxylate and Related Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
4-Cyanophenyl piperidine-1-carboxylate N/A (Isomer)C₁₃H₁₄N₂O₂230.27[5][6]N#CC1=CC=C(OC(=O)N2CCCCC2)C=C1
tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate 158144-79-7[7]C₁₇H₂₂N₂O₂286.37[7]CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2[7]
tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate 370864-73-6[8]C₁₇H₂₂N₂O₂286.38[8]CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C#N[8]
N-(4-Cyanophenyl)piperidine-4-carboxylic acid 162997-21-9[5]C₁₃H₁₄N₂O₂230.27[5]N#CC1=CC=C(N2CCC(CC2)C(=O)O)C=C1[6]
tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate 186650-98-6C₁₆H₂₁N₃O₂287.36CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N

Synthesis Strategies and Methodologies

The synthesis of piperidine derivatives is a well-established field, often leveraging foundational reactions to construct the core heterocyclic system.[9] The preparation of compounds like 4-Cyanophenyl piperidine-1-carboxylate involves the formation of a carbamate linkage, typically by reacting a piperidine nitrogen with a derivative of a cyanophenyl alcohol.

General Synthesis Workflow

A common strategy for creating such piperidine carboxylates involves the reaction of a suitably activated piperidine with the corresponding phenol. The diagram below illustrates a generalized workflow for synthesizing a substituted piperidine carboxylate.

G A Piperidine D Step 1: Activation of Piperidine (Formation of N-carbonyl chloride) A->D B 4-Cyanophenol E Step 2: Esterification (Reaction with 4-Cyanophenol) B->E C Activating Agent (e.g., Phosgene derivative) C->D D->E F Crude Product Mixture E->F G Purification (e.g., Chromatography, Recrystallization) F->G H Final Product: 4-Cyanophenyl piperidine-1-carboxylate G->H

Caption: Generalized workflow for the synthesis of 4-Cyanophenyl piperidine-1-carboxylate.

Exemplary Protocol: Synthesis of Fentanyl Intermediate

Step-by-Step Methodology: [10]

  • Reactant Preparation: N-BOC-4-piperidinone, aniline, and acetic acid are dissolved in dichloromethane and cooled in an ice bath.

  • Reductive Amination: Sodium triacetoxyborohydride (STAB) is added portion-wise to the cooled solution. The mixture is stirred and allowed to warm to room temperature over 16 hours.

  • Workup: The reaction is quenched by adding aqueous 2M NaOH and stirring for one hour.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with dichloromethane.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and then brine. The solution is dried with sodium sulfate, filtered, and concentrated under vacuum to yield the product.

This protocol highlights a standard, robust method for modifying the 4-position of a piperidine ring, a common strategy in the synthesis of complex piperidine-based drug candidates.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties.[1][2] Derivatives containing the cyanophenyl moiety serve as crucial intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases.

  • Neurological Disorders: Piperidine derivatives are central to drugs targeting the central nervous system. They are used in the development of treatments for neurological disorders by acting as receptor agonists or antagonists.[3][4] The introduction of chiral centers on the piperidine ring can significantly enhance biological activity and selectivity.[11]

  • Oncology: Many anticancer agents incorporate the piperidine structure.[2][12] The versatility of the 4-Cyanophenyl piperidine-1-carboxylate scaffold allows for the systematic modification and optimization of lead compounds to improve their efficacy and safety profiles.

  • Infectious Diseases: The piperidine nucleus is also found in various antimicrobial, antiviral, and antiparasitic agents.[1][12]

The diagram below illustrates the logical relationship between the core chemical scaffold and its potential therapeutic applications.

G cluster_apps Therapeutic Areas A 4-Cyanophenyl Piperidine-1-Carboxylate (Core Scaffold) B Versatile Chemical Intermediate A->B enables C Synthesis of Biologically Active Molecules B->C used for D Drug Discovery & Development C->D leads to E Oncology D->E F Neuropharmacology D->F G Infectious Diseases D->G

Caption: Role of the core scaffold in drug discovery and development pipelines.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Cyanophenyl piperidine-1-carboxylate and its analogs. While a specific Safety Data Sheet (SDS) for the title compound is not available, data from related structures provide essential guidance.

General Hazards: [13][14][15]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin, eye, and respiratory irritation.[16]

Handling and Personal Protective Equipment (PPE): [15]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use impervious chemical-resistant gloves.

  • Body Protection: Wear a lab coat or other protective clothing.

Storage: [13][15]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from strong oxidizing agents and strong acids.[13]

Spill and Disposal:

  • Spill: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Researchers must always consult the specific Safety Data Sheet (SDS) for the particular compound being used before commencing any experimental work.

Conclusion

4-Cyanophenyl piperidine-1-carboxylate and its related analogs are compounds of significant value to the scientific and drug development communities. Their versatile structures provide a robust platform for the synthesis of novel therapeutics. A thorough understanding of their chemical properties, synthesis methodologies, and safety requirements is paramount for their effective and safe utilization in advancing the frontiers of medicinal chemistry.

References

  • PubChem. (n.d.). tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). 1-Piperidinecarboxylic acid, 4-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • ECHA CHEM. (n.d.). tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-Cyanophenyl)-1-[4-(methoxycarbonylmethyl)-piperidinocarbonyl]-piperidine. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-Cyanophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalRegister. (n.d.). tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate,tert-Butyl 4-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate Suppliers & Manufacturers. Retrieved from [Link]

  • Moshang Chemistry. (n.d.). 4-Cyanomethyl-4-(4-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-piperazinepropanamide, n-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride. Retrieved from [Link]

  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-(4-Cyanophenyl)piperidine-4-carboxylic acid suppliers and producers. Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Thomasnet. (n.d.). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Retrieved from [Link]

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Exploratory

Difference between N-aryl and C-aryl piperidine carboxylates

Structural Divergence, Synthetic Strategies, and Pharmacological Implications Executive Summary In medicinal chemistry, the piperidine carboxylate scaffold serves as a versatile template for GPCR ligands, protease inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence, Synthetic Strategies, and Pharmacological Implications

Executive Summary

In medicinal chemistry, the piperidine carboxylate scaffold serves as a versatile template for GPCR ligands, protease inhibitors, and ion channel modulators. However, the topological placement of the aryl substituent—whether attached to the nitrogen (N-aryl ) or the carbon backbone (C-aryl )—fundamentally alters the molecule's electronic landscape, conformational dynamics, and drug-like properties.

This guide delineates the critical differences between these two isomers. While N-aryl piperidines function as aniline-like, low-basicity scaffolds often used to tune solubility and metabolic clearance, C-aryl piperidines (exemplified by the pethidine class) retain high basicity and a distinct vector orientation critical for ionic interactions in aminergic receptors.

Part 1: Structural & Electronic Properties

The primary differentiator between these scaffolds is the electronic status of the piperidine nitrogen.

N-Aryl Piperidine Carboxylates (1-Arylpiperidine-4-carboxylates)
  • Electronic State: The nitrogen lone pair participates in

    
     delocalization into the aromatic ring. This resonance stabilization forces the nitrogen into a planar or semi-planar geometry.
    
  • Basicity (pKa): The delocalization significantly reduces the basicity. While a standard piperidine has a pKa of ~10-11, an N-phenyl piperidine drops to a pKa of ~5.0–6.0 .

  • Conformation: The N-aryl bond possesses partial double-bond character, restricting rotation and enforcing a specific vector for the aryl group relative to the carboxylate.

C-Aryl Piperidine Carboxylates (4-Arylpiperidine-4-carboxylates)
  • Electronic State: The nitrogen remains a standard sp³ aliphatic amine. The aryl group at C4 (or C3) acts purely as a steric/lipophilic element and does not electronically deactivate the nitrogen.

  • Basicity (pKa): These retain the basicity of secondary or tertiary amines (pKa ~9.0–10.5 ). This ensures the nitrogen is protonated at physiological pH, facilitating ionic bonding with aspartate residues in targets like opioid receptors or monoamine transporters.

  • Conformation: The ring adopts a chair conformation. To minimize 1,3-diaxial strain, the bulky aryl group typically prefers the equatorial position, although the presence of the carboxylate at the same carbon (gem-disubstitution) introduces complex A-value competition.

Visual Comparison: Electronic & Structural Topology

PiperidineComparison cluster_N_Aryl N-Aryl Piperidine (Aniline-like) cluster_C_Aryl C-Aryl Piperidine (Amine-like) N_Node Nitrogen Atom (sp² / sp³ hybrid) N_Prop Low pKa (~5-6) Lone Pair Delocalized N_Node->N_Prop Resonance N_Geo Semi-Planar Geometry N_Node->N_Geo Sterics/Electronics C_Geo Chair Conformation (Tetrahedral N) C_Node Nitrogen Atom (sp³) C_Prop High pKa (~9-10) Lone Pair Available C_Node->C_Prop Inductive Effect C_Node->C_Geo Aliphatic Nature

Figure 1: Comparative analysis of Nitrogen electronics and geometry in N-aryl vs. C-aryl scaffolds.

Part 2: Synthetic Methodologies

The synthetic disconnection for these two scaffolds is radically different. N-arylation forms a C-N bond, whereas C-arylation requires C-C bond formation, often demanding more aggressive conditions or de novo ring construction.

Workflow A: Synthesis of N-Aryl Piperidine Carboxylates

Method of Choice: Buchwald-Hartwig Amination. This Pd-catalyzed coupling is superior to S_NAr (nucleophilic aromatic substitution) because it works on unactivated aryl halides and tolerates the ester functionality.

Protocol: Pd-Catalyzed N-Arylation

  • Reagents: Ethyl piperidine-4-carboxylate (1.0 equiv), Aryl bromide (1.1 equiv), Pd(OAc)₂ (2-5 mol%), BINAP or Xantphos (5-10 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a Schlenk flask with the aryl bromide, piperidine ester, base, and catalyst system under Argon.

    • Add solvent and heat to 80–100°C for 12–18 hours.

    • Critical Control Point: Monitor by LCMS. If protodehalogenation of the aryl halide is observed, switch to a precatalyst like Pd(dba)₂ or a more active ligand like BrettPhos.

    • Workup: Filter through Celite to remove Pd black, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Workflow B: Synthesis of C-Aryl Piperidine Carboxylates (4-substituted)

Method of Choice: Bis-alkylation Cyclization (The "Pethidine" Route). Direct arylation of a pre-formed piperidine ring at C4 is difficult. The most robust industrial method constructs the ring around the aryl group.

Protocol: De Novo Ring Construction

  • Precursors: Benzyl cyanide (phenylacetonitrile) and Bis(2-chloroethyl)methylamine.

  • Reagents: Sodium Amide (NaNH₂) or Sodium Hydride (NaH) (2.2 equiv).

  • Procedure:

    • Step 1 (Alkylation): In a flame-dried flask, treat benzyl cyanide with NaNH₂ in toluene at 40°C to generate the bioactive nitrile anion.

    • Step 2 (Cyclization): Slowly add bis(2-chloroethyl)methylamine. The anion performs a double displacement (S_N2) on the alkyl chlorides, closing the piperidine ring to form 1-methyl-4-phenylpiperidine-4-carbonitrile.

    • Step 3 (Hydrolysis/Esterification): Reflux the nitrile in H₂SO₄/EtOH. This hydrolyzes the nitrile to the ethyl ester in one pot.

    • Safety Note: This reaction generates exothermic heat and ammonia gas. NaNH₂ is moisture sensitive.

Synthetic Decision Logic

SynthesisLogic Start Target Molecule Selection Decision Location of Aryl Group? Start->Decision NAryl N-Aryl Piperidine Decision->NAryl Nitrogen-bound CAryl C-Aryl Piperidine Decision->CAryl Carbon-bound (C4) MethodN C-N Bond Formation (Buchwald-Hartwig) NAryl->MethodN ReagentN Pd(OAc)2 / BINAP / Cs2CO3 MethodN->ReagentN MethodC C-C Bond Formation (Ring Construction) CAryl->MethodC ReagentC Benzyl Cyanide + Bis-chloroethylamine (NaNH2 Cyclization) MethodC->ReagentC AltMethodC Alternative: Pd-alpha-arylation of Piperidine Esters MethodC->AltMethodC Modern Route

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

Part 3: Pharmacological & ADME Implications[1]

The choice between N-aryl and C-aryl placement is often driven by the desired pharmacokinetic profile and target binding mode.

Metabolic Stability
  • N-Aryl Liabilities: The electron-rich aniline system is prone to oxidation. Common metabolic pathways include:

    • Ring Hydroxylation: CYP450 enzymes readily hydroxylate the electron-rich aryl ring (para/ortho positions).

    • N-Dealkylation: While direct N-dearylation is difficult, oxidative cleavage of the piperidine ring adjacent to the nitrogen is possible.

  • C-Aryl Stability: The C-aryl bond is metabolically robust. Metabolism is directed towards:

    • N-Demethylation:[1] If the nitrogen is alkylated (e.g., Meperidine), this is the primary clearance pathway.

    • Ester Hydrolysis: The carboxylate ester is susceptible to plasma esterases, rapidly converting the drug to the zwitterionic acid (often inactive).

Receptor Binding Modes
  • C-Aryl (Opioid/Monoamine Pattern): The high basicity allows the protonated nitrogen to form a salt bridge with a conserved Aspartate (e.g., Asp147 in the

    
    -opioid receptor). The C4-phenyl group occupies a hydrophobic pocket orthogonal to the amine vector.
    
  • N-Aryl (MALT1/GPCR Pattern): The reduced basicity often precludes strong ionic bonding. Instead, the N-aryl group acts as a hydrophobic shield or engages in

    
     stacking interactions within the binding pocket.
    
Comparison Table: Key Physicochemical Properties
FeatureN-Aryl Piperidine CarboxylateC-Aryl Piperidine Carboxylate
Example Drug/Lead MALT1 Inhibitors (Ref. 1)Meperidine (Pethidine) (Ref. 2)
Nitrogen pKa ~5.0 – 6.0 (Low)~9.0 – 10.5 (High)
Physiological State Neutral / UnprotonatedCationic / Protonated
Solubility Poor (Lipophilic)Good (Water soluble as salt)
Metabolic Risk Ring Oxidation, Reactive MetabolitesN-Dealkylation, Ester Hydrolysis
hERG Liability Moderate (Neutral lipophiles bind hERG)Variable (Cationic, depends on lipophilicity)

References

  • N-aryl-piperidine-4-carboxamides as MALT1 Inhibitors

    • Source: Bioorganic & Medicinal Chemistry Letters (2018)
    • Context: Describes the use of the N-aryl scaffold to tune potency and PK properties in protease inhibitors.
    • Link:[Link]

  • Meperidine (Pethidine): Synthesis and Pharmacology

    • Source: National Center for Biotechnology Inform
    • Context: Detailed data on the C-aryl piperidine class (4-phenylpiperidine-4-carboxylate), its synthesis, and opioid receptor binding.
    • Link:[Link]

  • Buchwald-Hartwig Amination: A Practical Guide Source: Sigma-Aldrich / Merck Context: Standard protocols for Pd-catalyzed C-N bond formation applicable to N-aryl piperidine synthesis.
  • pKa of 1-Phenylpiperidine-4-carboxylic acid

    • Source: EPA CompTox Chemicals Dashboard

    • Context: Experimental and predicted physicochemical data confirming the low basicity of the N-aryl species.
    • Link:[Link]

Sources

Foundational

Technical Guide: Structural Informatics and Synthetic Utility of 4-Cyanophenyl Piperidine-1-Carboxylate Scaffolds

Executive Summary: The Nomenclature Ambiguity In early-stage drug discovery and chemical procurement, structural informatics are critical for ensuring experimental reproducibility. A frequent point of failure arises from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Ambiguity

In early-stage drug discovery and chemical procurement, structural informatics are critical for ensuring experimental reproducibility. A frequent point of failure arises from the ambiguous nomenclature surrounding "4-Cyanophenyl piperidine-1-carboxylate."

In strict IUPAC terms, this name refers to the ester formed between piperidine-1-carboxylic acid and 4-cyanophenol (CAS: 713098-37-4) [1]. However, in laboratory vernacular, the name is routinely truncated and used to describe tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (CAS: 162997-33-3) , a ubiquitous Boc-protected building block. Relying solely on text-based searches without validating the SMILES or InChIKey leads to a high risk of procuring the wrong reagent. This guide delineates the chemical identity, informatics data, and laboratory protocols for these scaffolds.

Chemical Identity and Structural Informatics

To establish a self-validating database query, researchers must utilize exact line notations. The table below summarizes the quantitative and informatic data required to differentiate the strict ester from the Boc-protected building block.

Property / IdentifierStrict Ester (CAS: 713098-37-4)Boc-Protected Scaffold (CAS: 162997-33-3)
Accurate IUPAC Name 4-Cyanophenyl piperidine-1-carboxylatetert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate
Molecular Formula C₁₃H₁₄N₂O₂C₁₇H₂₂N₂O₂
Molecular Weight 230.26 g/mol 286.37 g/mol
SMILES O=C(N1CCCCC1)OC2=CC=C(C#N)C=C2 [2]CC(C)(C)OC(=O)N1CCC(CC1)c2ccc(cc2)C#N
Canonical InChI InChI=1S/C13H14N2O2/c14-9-10-4-6-12(7-5-10)17-13(16)15-8-2-1-3-11-15/h4-7H,1-3,8,11H2InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)13-4-6-15(12)7-5-13/h4-7,14H,8-11H2,1-3H3
InChIKey Derived directly from exact InChICHENFYPIKKZGGZ-UHFFFAOYSA-N [3]]
Primary Utility Ester transfer reagent / Specialized intermediateModular scaffold for library synthesis

Mechanistic Role in Drug Discovery

Piperidine derivatives are privileged structures in medicinal chemistry due to their favorable pharmacokinetic profile, including basicity that enhances aqueous solubility and metabolic stability. The cyanophenyl moiety serves as a highly versatile pharmacophore. It can act as a robust hydrogen-bond acceptor, or it can be synthetically transformed into primary amines, amides, or tetrazoles.

This specific scaffold has been extensively utilized in the synthesis of complement factor B inhibitors for immunomodulatory therapies [4] and heterocyclic modulators of lipid synthesis for metabolic disorders [5]. The standard workflow involves the chemoselective deprotection of the piperidine nitrogen, followed by diversification at both the amine and the nitrile functional groups.

Workflow A Boc-Protected Scaffold CAS: 162997-33-3 B Acidic Deprotection (TFA / DCM) A->B Step 1 C Free Piperidine Intermediate B->C Workup D Nitrile Reduction (LiAlH4 or H2/Pd) C->D Step 2 E Target Analogue Library D->E Diversification

Synthetic workflow for 4-cyanophenyl piperidine derivatives.

Experimental Protocol: Chemoselective Boc-Deprotection

Objective: Isolate the free piperidine base from tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate for downstream functionalization, ensuring zero hydrolysis of the sensitive nitrile group.

Self-Validating Mechanism: The use of strictly anhydrous conditions prevents the hydration of the nitrile to an amide. Reaction progress is validated by the disappearance of the bulky Boc signal (~1.4 ppm) in ¹H-NMR and the emergence of the free amine N-H stretch in IR spectroscopy.

  • Dissolution: Suspend 10.0 mmol of the Boc-protected precursor in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides optimal solubility for the organic precursor and does not participate in unwanted side reactions with strong acids.

  • Acidification: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 10 mL of trifluoroacetic acid (TFA).

    • Causality: The low temperature mitigates the exothermic cleavage of the tert-butyl group, preventing thermal degradation or unintended reactivity of the cyano moiety.

  • Cleavage: Remove the ice bath and allow the solution to stir at ambient temperature for 2 hours.

    • Validation: Perform TLC (Hexanes:EtOAc 3:1). The starting material (

      
       ~0.6) should completely disappear, replaced by a baseline spot representing the highly polar TFA salt of the product.
      
  • Concentration & Neutralization: Evaporate the volatiles under reduced pressure. Resuspend the crude oil in 30 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (3 x 20 mL) until the aqueous layer pH is ~8.

    • Causality: Neutralization is a critical step; it converts the unreactive piperidinium trifluoroacetate salt back into the nucleophilic free amine, which is strictly required for subsequent cross-coupling or alkylation reactions.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(4-cyanophenyl)piperidine as an off-white solid.

References

  • BLD Pharm. "4-Cyanophenyl piperidine-1-carboxylate". bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7xxD2tCymnswf3_nk7ZvUt4Zrq4rmKUnMpgWGjZJzvqpr1vjdwD8DnAoY1tbaZ3KptTTgZFqOXnJEgQyZDEITAxbRSyv_Gb4O5S7S6TRBBPJu1iOqgwTinIIl4lcKs6YM-QtvMnwyqhbu3s6]
  • Sigma-Aldrich. "tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNP1vx3Tb5GhMLBX0dcx1xe0UmXRLsQ_QIEWtqAL2ph1qhRzU74EiHermfjUjcYYSpWdZQXEKmDLzUsxZ-3KHsyIXTdRklP4RgoEO7Ve8KqXWT6znMzB7AtGWOgMJWK6k7bGBhc2jS5p_Y8IcdAmd0eMpoom78-51Ph7Ds4KBXW9fYF0EpA2tcticF612jBg==]
  • Google Patents. "US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExXvXqMZMdmXEcaWj1u8jl44MS_nqmxsGy3msxm9XN5oAlLUBMwC8A7l2vHGCaMoKceDo-60YrVXwITUvSRC-a29RVuhMki6yTEHXi2fAn8X0qMMl4IHCwwWjhW9VtGkZbQx-ll8WTqw0YJA==]
  • Google Patents. "US8871790B2 - Heterocyclic modulators of lipid synthesis". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwRdU-bfBs3pXcQYRUdhCNYcPzMV2QMx5LkHVy2b9sAHizSdIKoLbaQF6i7qaDqjLyOx4a0BUrkaNRYvuXFBxnuoMX0sYlLyrhuHG023qUR2nC2VCYbAacaz4spJ2EEn5EgeGLFRC0bGqvUA==]
  • Sigma-Aldrich. "tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate InChIKey". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFGGLlSiGRMlaw1ihhcMLkY94C4IThx2G4Hr-MAcuggRxl8-Z5DyyUO6KtLWYP6DTNq-e1d6p-cxlrX0EkHytS4vL0pyePtczEz6jdmZCz2ENRFhVJu-1_yvTqpO5R2ijdBHVGDfgu8HRCN95qCYfHMyxik5O9cQHptWgh6E_NVmz9eiyDwNKptZDaU-DqpmY90Zm7C0ChruuJ]
  • Bidepharm. "CAS:713098-37-4 4-Cyanophenyl piperidine-1-carboxylate SMILES". bidepharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElQOKqK5h6PbjDCGfGw4LWo17uhqyYqfuise1HZAvAX0aOnz5jJg3StjIGOvbTSqvqXTdsrNvTQ51VzVtWPbtLDpIFdHzKgOQBXbuw0AwDriCSOoZ_0fWEyNyUqB-3UHHcDva8m2WHe788VSFK]

Sources

Exploratory

Technical Guide: Piperidine Carbamates in Endocannabinoid System Research

Executive Summary The modulation of the endocannabinoid system (ECS) via the inhibition of catabolic enzymes represents a high-precision strategy for therapeutic intervention. Unlike direct cannabinoid receptor agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of the endocannabinoid system (ECS) via the inhibition of catabolic enzymes represents a high-precision strategy for therapeutic intervention. Unlike direct cannabinoid receptor agonists (e.g.,


-THC), which flood the system indiscriminately, enzyme inhibitors amplify "on-demand" signaling at sites of active neurotransmission.

This guide focuses on piperidine carbamates , a privileged scaffold exemplified by JZL184 , which serves as the primary chemical tool for inhibiting Monoacylglycerol Lipase (MAGL).[1][2] MAGL is responsible for approximately 85% of 2-arachidonoylglycerol (2-AG) hydrolysis in the brain.[1] The technical superiority of piperidine carbamates lies in their ability to confer irreversible, covalent inhibition with high selectivity over Fatty Acid Amide Hydrolase (FAAH), enabling the distinct dissection of 2-AG signaling pathways from anandamide (AEA) pathways.

The Mechanistic Core: Covalent Inactivation

To effectively utilize piperidine carbamates, researchers must understand the specific binding kinetics. These are not competitive, reversible inhibitors; they are "suicide substrates" that permanently modify the enzyme.

The Carbamoylation Reaction

The mechanism of action is a nucleophilic attack by the catalytic serine residue of MAGL (Ser122) on the carbonyl carbon of the inhibitor's carbamate group.

  • Recognition: The piperidine scaffold and its substituents (often a bis-aryl moiety) orient the molecule within the MAGL binding pocket, mimicking the arachidonoyl tail of the endogenous substrate (2-AG).

  • Acylation (Carbamoylation): The Ser122 hydroxyl group attacks the carbamate carbonyl.

  • Elimination: The leaving group (typically the oxygen-linked bis-aryl methanol) is expelled.

  • Inactivation: The enzyme is left with a stable carbamoyl-piperidine adduct covalently bonded to the active site serine. This bond hydrolyzes extremely slowly, effectively rendering the enzyme permanently inactive (turnover number

    
    ).
    
Structural Determinants of Selectivity

The piperidine ring is critical. Structure-Activity Relationship (SAR) studies indicate that:

  • Ring Size: Contraction to pyrrolidine or expansion to azepane significantly reduces potency.

  • Leaving Group: The bulky bis(benzo[d][1,3]dioxol-5-yl)methyl group in JZL184 provides the steric bulk necessary to fit the spacious MAGL hydrophobic pocket while being excluded from the narrower FAAH active site.

MAGL_Inhibition cluster_0 Endogenous Pathway cluster_1 Inhibition Mechanism 2-AG 2-AG MAGL_Active MAGL (Active) Ser122-OH Arachidonic_Acid Arachidonic Acid (Pro-inflammatory) MAGL_Active->Arachidonic_Acid Glycerol Glycerol MAGL_Active->Glycerol Transition Tetrahedral Intermediate MAGL_Active->Transition JZL184 JZL184 (Piperidine Carbamate) JZL184->MAGL_Active Nucleophilic Attack MAGL_Inactive MAGL-Carbamate (Covalently Modified) Transition->MAGL_Inactive Carbamoylation Leaving_Group Bis-aryl Methanol Transition->Leaving_Group Expulsion MAGL_Inactive->2-AG Accumulation

Figure 1: Mechanism of MAGL inactivation by piperidine carbamates. The inhibitor acts as a suicide substrate, preventing the hydrolysis of 2-AG into Arachidonic Acid.

Experimental Frameworks

Trustworthy data in ECS research relies on validating target engagement and selectivity. The following protocols are the industry standard for characterizing piperidine carbamates.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To prove that your compound inhibits MAGL selectively in a native proteome, rather than just in a purified enzyme assay. This is the "gold standard" for covalent inhibitors.

Principle: A fluorescent probe (e.g., TAMRA-FP) reacts with all active serine hydrolases. If JZL184 has successfully bound to MAGL, the probe cannot bind (competition), and the MAGL band disappears from the gel.

Workflow:

  • Proteome Preparation: Homogenize mouse brain tissue in PBS. Centrifuge (100,000 x g) to isolate the membrane fraction (where MAGL resides). Adjust to 1 mg/mL protein.

  • Inhibitor Incubation:

    • Aliquot proteome (50 µL).

    • Add JZL184 (various concentrations, e.g., 1 nM to 10 µM).

    • Incubate for 30 minutes at 37°C . (Crucial: Carbamoylation is time-dependent).

  • Probe Labeling:

    • Add Fluorophosphonate-Rhodamine (FP-Rh) probe (final conc. 2 µM).

    • Incubate for 15 minutes at room temperature .

  • Quenching & Separation:

    • Add 4x SDS-PAGE loading buffer (boil 5 min).

    • Run on 10% SDS-PAGE gel.

  • Visualization: Scan gel for fluorescence.

    • Result: MAGL band (~33 kDa) should fade as JZL184 concentration increases.

    • Selectivity Check: FAAH band (~63 kDa) and ABHD6 band (~35 kDa) should remain visible unless high concentrations (>10 µM) are used.

ABPP_Workflow cluster_results Expected Outcome Lysate Membrane Proteome (Contains MAGL, FAAH, ABHD6) Incubation Incubate with JZL184 (30 min @ 37°C) Lysate->Incubation Probe Add FP-Rhodamine Probe (Targets Active Serines) Incubation->Probe SDS SDS-PAGE Separation Probe->SDS Analysis Fluorescence Scanning SDS->Analysis Band_MAGL MAGL Band (33kDa) DISAPPEARS Analysis->Band_MAGL Band_FAAH FAAH Band (63kDa) VISIBLE Analysis->Band_FAAH

Figure 2: Competitive ABPP workflow. Disappearance of the MAGL band confirms target engagement; persistence of other bands confirms selectivity.

Protocol B: Substrate Hydrolysis Assay (LC-MS)

Purpose: To quantify the functional inhibition of 2-AG hydrolysis.

  • Buffer: Tris-HCl (10 mM, pH 7.2), 1 mM EDTA. Note: Avoid BSA in the reaction phase as it can sequester the lipophilic inhibitor, shifting the

    
    .
    
  • Pre-incubation: Incubate protein (0.5 µg membrane fraction) with JZL184 for 30 min at 37°C.

  • Substrate Addition: Add 2-AG (final conc. 100 µM). Incubate for 10 min.

  • Termination: Stop reaction with 2:1 Chloroform:Methanol (containing deuterated internal standards, e.g., 2-AG-d8).

  • Quantification: Analyze organic phase via LC-MS/MS. Measure decrease in Arachidonic Acid (product) or preservation of 2-AG.

Data Synthesis: Selectivity & Potency[1][2][3][4][5]

The table below summarizes the critical pharmacological parameters of JZL184 compared to related tools. Note the "Selectivity Window"—this is the operational range where the compound is valid for research.

CompoundScaffoldTargetMAGL

(nM)
FAAH

(nM)
ABHD6

(nM)
Selectivity Note
JZL184 Piperidine CarbamateMAGL 8 - 10 >4,000~300Highly selective for MAGL over FAAH; moderate off-target on ABHD6.
JZL195 Piperazine CarbamateDual2 - 510 - 15<50Designed as a "poly-pharmacology" tool (Dual MAGL/FAAH).
KML29 Piperidine Carbamate*MAGL5 - 15>10,000>1,000Improved selectivity over ABHD6 compared to JZL184.
URB597 Biphenyl CarbamateFAAH>10,0004>10,000FAAH selective control (negative control for MAGL).

*KML29 utilizes an O-hexafluoroisopropyl leaving group variant but shares the core piperidine logic.

Critical Analysis: While JZL184 is the most cited tool, researchers must be aware of ABHD6 inhibition. ABHD6 also hydrolyzes 2-AG, but it controls a distinct pool of 2-AG at the synapse (often postsynaptic).[3] When claiming "MAGL-dependent effects," one should ideally control with an ABHD6-selective inhibitor (e.g., WWL70) or use KML29 for confirmation.

Challenges and Optimization

Metabolic Stability

Piperidine carbamates are generally stable in vitro but can be metabolized by carboxylesterases (CES) in the liver and lungs.

  • Implication: Systemic administration (i.p. or p.o.) works well in mice, but plasma half-life varies significantly in rats and humans due to differential CES expression.

  • Solution: For peripheral restriction or longer duration, modifications to the carbamate nitrogen substituents are often explored.

Desensitization

Chronic administration of JZL184 (e.g., >6 days) leads to functional antagonism. The constant elevation of 2-AG causes downregulation and desensitization of CB1 receptors.

  • Experimental Design Rule: For chronic studies, verify CB1 receptor density (using radioligand binding) to distinguish between enzyme inhibition and receptor tolerance.

References

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology. [Link]

  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry. [Link]

  • Schlosburg, J. E., et al. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system. Nature Neuroscience. [Link]

  • Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol.[1][3] Chemistry & Biology. [Link][1][2][4][5][6][7][8][9][10]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. [Link]

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Foundational

Biological Activity of 4-Cyanophenyl Substituted Piperidines: A Comprehensive Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary The functionalization of saturated nitrogen heterocycles remai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

The functionalization of saturated nitrogen heterocycles remains a cornerstone of modern medicinal chemistry. Among these, 4-cyanophenyl substituted piperidines have emerged as highly versatile pharmacophores. As an Application Scientist who has guided numerous lead-optimization campaigns, I have observed that the strategic placement of a 4-cyanophenyl group on a piperidine scaffold dramatically alters the molecule's electronic distribution, lipophilicity, and receptor-binding profile.

This technical guide synthesizes current literature and field-proven methodologies to explore the biological activities of these compounds, focusing primarily on their neuropharmacological (antinociceptive) and antimicrobial applications. Furthermore, we will detail self-validating experimental protocols to ensure rigorous and reproducible biological evaluation.

Structural Rationale: The 4-Cyanophenyl Piperidine Pharmacophore

The biological efficacy of 4-cyanophenyl piperidines is not coincidental; it is deeply rooted in their physicochemical properties:

  • The Piperidine Core: Provides a basic nitrogen atom (pKa ~9.0–10.5) that is predominantly protonated at physiological pH (7.4). This cationic center is critical for anchoring the molecule to conserved aspartate residues within the binding pockets of G-protein coupled receptors (GPCRs) [1].

  • The 4-Cyanophenyl Moiety: The cyano (-C≡N) group is a potent electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor. Unlike halogens or alkyl groups, the linear geometry of the cyano group allows it to probe deep, narrow hydrophobic pockets while maintaining metabolic stability against cytochrome P450-mediated oxidation.

When combined, these two elements create a rigid, vectorially defined scaffold capable of highly selective target engagement.

Neuropharmacology: Dual H3R and Sigma-1 Receptor Modulation

One of the most promising applications of 4-cyanophenyl piperidines is in the management of neuropathic pain. Recent structural and molecular insights demonstrate that specific piperidine derivatives act as dual antagonists for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) [1].

Mechanistic Causality

H3R is a presynaptic autoreceptor; its antagonism increases the release of neurotransmitters (histamine, acetylcholine, dopamine) linked to pain modulation. Concurrently, σ1R is an endoplasmic reticulum (ER) chaperone protein. Antagonizing σ1R prevents abnormal calcium ion (Ca2+) efflux during cellular stress, thereby reducing central sensitization. The piperidine ring is the critical structural element for this dual activity, while the 4-cyanophenyl substitution fine-tunes the affinity ratio between the two receptors.

Pathway Ligand 4-Cyanophenyl Piperidine H3R Histamine H3 Receptor (GPCR Antagonism) Ligand->H3R High Affinity (Ki < 10 nM) Sig1R Sigma-1 Receptor (Chaperone Modulation) Ligand->Sig1R Tunable Affinity cAMP cAMP Levels Restored H3R->cAMP Blockade of Gi/o Ca2 Intracellular Ca2+ Homeostasis Sig1R->Ca2 ER-Mitochondria Tethering Outcome Antinociception & Neuroprotection cAMP->Outcome Ca2->Outcome

Dual H3R and Sigma-1 receptor modulation pathway by 4-cyanophenyl piperidines.

Quantitative Data: Receptor Binding Affinities

The table below summarizes the binding affinities (Ki) of representative piperazine and piperidine derivatives, highlighting the impact of the 4-cyanophenyl group [1].

Compound CoreN-SubstitutionAryl SubstitutionhH3R

(nM)

R

(nM)
Piperazine (Cmpd 4)Pyridin-4-ylCyclopropylmethanone3.171531
Piperidine (Cmpd 5)Pyridin-4-ylCyclopropylmethanone7.703.64
Piperidine (Cmpd 7) Pyridin-4-yl 4-Cyanophenyl 7.86 2958

Data Interpretation: Transitioning from a piperazine to a piperidine core drastically increases


R affinity. The introduction of the 4-cyanophenyl group (Compound 7) maintains excellent H3R affinity while providing a structural knob to modulate off-target sigma interactions, allowing for precise tuning of the pharmacokinetic profile.
Experimental Protocol: Radioligand Binding Assay for H3R

To validate the binding affinity of synthesized 4-cyanophenyl piperidines, a self-validating radioligand displacement assay is required.

Rationale: We utilize


-methylhistamine because it is a highly selective H3R agonist. Displacement of this radioligand by our test compound confirms competitive antagonism at the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Expert Tip: The inclusion of MgCl2 is critical as divalent cations stabilize the GPCR-G protein complex, ensuring the receptor is in the high-affinity state.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    -methylhistamine, and varying concentrations of the 4-cyanophenyl piperidine derivative (
    
    
    
    to
    
    
    M). Include 10 µM thioperamide as a positive control to define non-specific binding (NSB).
  • Equilibration: Incubate the microplates at 25°C for 60 minutes with gentle shaking to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.3% Polyethyleneimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of basic piperidine derivatives.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Antimicrobial & Antimycobacterial Efficacy

Beyond neuropharmacology, 4-cyanophenyl piperidines integrated into larger heterocyclic systems (such as 1,3,5-triazines) exhibit potent antimicrobial and antimycobacterial properties. The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates novel scaffolds, and these derivatives have shown promising Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis H37Rv [2].

Mechanistic Causality

The lipophilic nature of the piperidine ring facilitates penetration through the exceptionally thick, mycolic acid-rich cell wall of M. tuberculosis. Once inside, the electron-deficient 1,3,5-triazine core, activated by the 4-cyanophenyl substituent, likely acts via the inhibition of mycobacterial ATP synthase or cell wall biosynthesis pathways, though exact target deconvolution is ongoing.

Quantitative Data: Antimycobacterial Activity
CompoundHeterocyclic SubstitutionMIC (µg/mL) vs M. tuberculosis H37Rv
Triazine 5lPiperidinyl6.25
Triazine 5mMorpholinyl12.5
Triazine 5nPiperazinyl3.12

Data Interpretation: The piperidinyl and piperazinyl derivatives show superior activity compared to the morpholinyl derivative, highlighting the importance of basicity and precise steric bulk in the binding pocket of the mycobacterial target.

Experimental Protocol: BACTEC MGIT 960 MIC Determination

Traditional agar proportion methods for M. tuberculosis take 3-4 weeks. As an Application Scientist, I mandate the use of the BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 system for high-throughput, reliable screening.

Rationale: The MGIT system uses a ruthenium pentahydrate fluorochrome embedded in silicone at the bottom of the tube. This fluorochrome is quenched by dissolved oxygen. As actively respiring mycobacteria consume oxygen, the quenching is relieved, and fluorescence is emitted. This provides a self-validating, real-time readout of bacterial viability.

Workflow Prep Inoculum Prep (M. tuberculosis) Dose Compound Dilution (0.1 - 100 µg/mL) Prep->Dose Incubate MGIT 960 Incubation (O2 Quenching) Dose->Incubate Read Fluorescence Readout (Growth Detection) Incubate->Read Analyze MIC Determination Read->Analyze

High-throughput BACTEC MGIT 960 workflow for antimycobacterial MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until an OD600 of 0.8 is reached. Dilute the culture 1:100 in sterile saline.

  • Compound Dosing: Dissolve the 4-cyanophenyl piperidine derivative in 100% DMSO. Add appropriate volumes to MGIT tubes to achieve final concentrations ranging from 0.1 to 100 µg/mL. Expert Tip: Ensure the final DMSO concentration in the culture does not exceed 1% (v/v), as higher concentrations are inherently toxic to mycobacteria and will yield false-positive MIC values.

  • Inoculation & Incubation: Add 0.5 mL of the diluted bacterial suspension to each MGIT tube. Include a drug-free growth control (GC) and a sterile control. Load tubes into the BACTEC MGIT 960 instrument at 37°C.

  • Monitoring: The instrument continuously monitors fluorescence. The MIC is defined as the lowest concentration of the compound that prevents the instrument from flagging the tube as "positive" (Growth Unit < 400) within the timeframe it takes the 1:100 diluted GC to turn positive (typically 7-10 days).

Conclusion & Future Directions

The integration of a 4-cyanophenyl moiety onto a piperidine ring creates a privileged scaffold with profound biological implications. By carefully tuning the electronics and sterics of this system, researchers can drive selectivity toward neuropharmacological targets (H3R/


R) for pain management, or leverage its lipophilicity for penetrating mycobacterial cell walls.

Future drug development efforts should focus on optimizing the metabolic stability of the linker regions connecting the 4-cyanophenyl piperidine core to secondary pharmacophores, utilizing in silico molecular dynamics to predict off-target kinome interactions.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate

Executive Summary In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds, frequently appearing in FDA-approved therapeutics targeting G-protein coupled receptors (GPCRs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds, frequently appearing in FDA-approved therapeutics targeting G-protein coupled receptors (GPCRs) and various kinase networks. Among these critical building blocks is tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (CAS: 162997-33-3). This compound features two highly versatile functional handles: a robust tert-butoxycarbonyl (Boc) protecting group and an electrophilic cyanophenyl moiety[1].

While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required for advanced laboratory handling and synthetic integration. As a Senior Application Scientist, I have structured this in-depth guide to bridge that gap—synthesizing physicochemical hazard data with field-proven, self-validating experimental protocols to empower researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of an intermediate is the first step in designing safe and effective synthetic routes. The Boc group provides orthogonal protection, remaining stable under catalytic hydrogenation and basic conditions, while the cyano group serves as a precursor for amidines, primary amines, or tetrazoles[2].

Table 1: Physicochemical and Identification Properties

PropertyValue
Chemical Name tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate
CAS Registry Number 162997-33-3[3]
Molecular Formula C₁₇H₂₂N₂O₂[4]
Molecular Weight 286.37 g/mol [4]
Structural Features N-Boc protected piperidine ring, 4-cyanophenyl pharmacophore
Primary Application R&D intermediate for pharmaceutical synthesis[3]

Safety Data & Hazard Mitigation

As an R&D-grade chemical, CAS 162997-33-3 presents specific acute toxicity and irritant risks that necessitate stringent engineering controls. It is classified for research and development use only, and is not intended for medicinal or household applications[3].

Hazard Identification & Engineering Controls
  • Inhalation & Respiratory Risks: The formation of dust and aerosols must be avoided. Handling should strictly occur within a certified chemical fume hood operating with adequate face velocity[3].

  • Dermal & Ocular Exposure: The compound is a suspected skin and eye irritant. Operators must wear chemically impermeable gloves (e.g., nitrile, minimum 0.11 mm thickness), safety goggles, and standard laboratory protective clothing[3].

  • Fire & Reactivity: While not highly flammable, organic dusts can pose combustion risks. In the event of a fire, use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Non-sparking tools should be used during bulk transfers to prevent electrostatic discharge[3].

Emergency Response Protocol

In the event of accidental exposure, rapid assessment of the exposure route dictates the medical response. The workflow below outlines the immediate remediation steps required before seeking professional medical attention[3].

EmergencyResponse Exposure Accidental Exposure (CAS 162997-33-3) Assess Assess Route of Exposure Exposure->Assess Inhalation Inhalation: Move to fresh air Administer O2 if needed Assess->Inhalation Inhaled Skin Skin/Eye Contact: Rinse with water >15 mins Remove contaminated clothing Assess->Skin Dermal/Ocular Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting Assess->Ingestion Ingested Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Ingestion->Medical

Emergency response workflow for accidental exposure to CAS 162997-33-3.

Synthetic Utility & Orthogonal Deprotection

The most common initial transformation for this building block is the removal of the Boc protecting group to liberate the secondary amine for subsequent N-alkylation or amidation.

Causality in Experimental Design: TFA vs. HCl

The choice of acidic cleavage reagent is critical. While Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) both effectively protonate the carbamate oxygen—triggering fragmentation into a tert-butyl cation and subsequent release of CO₂ and isobutylene gas[2]—they yield vastly different physical states of the product[5].

TFA deprotection often yields a hygroscopic, oily trifluoroacetate salt that complicates downstream stoichiometry and requires extensive azeotropic drying[5]. In contrast, utilizing 4M HCl in 1,4-dioxane leverages the poor solubility of amine hydrochlorides in ethereal solvents. This drives the equilibrium forward and causes the product to precipitate directly out of solution as a highly pure, crystalline solid, bypassing the need for chromatographic purification[5].

Table 2: Comparative Reagent Selection for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl) in Dioxane
Typical Concentration 20-50% in DCM or neat[5]4M in 1,4-Dioxane[5]
Reaction Kinetics Fast (30 mins to a few hours)[5]Fast to moderate (depends on solubility)[5]
Product Form Trifluoroacetate salt (often oily)[5]Hydrochloride salt (typically crystalline)[5]
Causality for Selection Preferred for rapid cleavage when salt form is irrelevantPreferred when a stable, easily isolable solid is required
Self-Validating Protocol: HCl-Mediated Boc Deprotection

The following methodology describes a self-validating system for isolating 4-(4-cyanophenyl)piperidine hydrochloride.

Materials Required:

  • tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (CAS 162997-33-3)

  • 4M HCl in 1,4-dioxane (Anhydrous)

  • Anhydrous Dichloromethane (DCM) or Methanol (as co-solvent)

  • Anhydrous Diethyl Ether (for trituration)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected amine in a minimal volume of anhydrous DCM (approximately 0.1 M concentration)[5].

  • Acid Addition: Submerge the flask in a room-temperature water bath (to control mild exotherms). Dropwise, add 5 to 10 equivalents of 4M HCl in dioxane[5]. Note: Ensure the system is adequately vented to a bubbler to allow the escape of evolved CO₂ and isobutylene gases.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir the mixture at room temperature. The protocol is visually self-validating; as the lipophilic Boc group is cleaved, the highly polar hydrochloride salt will begin to precipitate as a white solid out of the less polar solvent matrix[5].

  • Analytical Confirmation (Self-Validation Checkpoint 2): After 1-2 hours, sample the supernatant. Validation via LC-MS must show the complete disappearance of the starting material mass (m/z 287.3 [M+H]⁺) and the appearance of the free amine (m/z 187.1 [M+H]⁺)[5].

  • Isolation: Dilute the suspension with an equal volume of anhydrous diethyl ether to maximize precipitation. Isolate the solid via vacuum filtration, wash the filter cake with additional cold ether to remove residual dioxane, and dry under high vacuum to afford the pure hydrochloride salt.

SyntheticWorkflow Start 1-Boc-4-(4-cyanophenyl)piperidine (Starting Material) Reagent Acidic Cleavage (4M HCl in Dioxane) Start->Reagent Deprotection Intermediate 4-(4-cyanophenyl)piperidine HCl (Crystalline Salt) Reagent->Intermediate - CO2, - Isobutylene FurtherRxn Downstream Diversification (N-alkylation / Amidation) Intermediate->FurtherRxn Functionalization

Synthetic workflow for the Boc deprotection and downstream utilization of CAS 162997-33-3.

References
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Cyanophenyl piperidine-1-carboxylate from isonipecotamide

Part 1: Executive Summary & Strategic Rationale Objective: This guide details the protocol for synthesizing 4-Cyanophenyl 4-carbamoylpiperidine-1-carboxylate (referred to herein as the "Target Activated Carbamate") start...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Objective: This guide details the protocol for synthesizing 4-Cyanophenyl 4-carbamoylpiperidine-1-carboxylate (referred to herein as the "Target Activated Carbamate") starting from Isonipecotamide (Piperidine-4-carboxamide).

Scientific Context: The target molecule belongs to a class of activated carbamates . Similar to p-nitrophenyl carbamates, p-cyanophenyl carbamates serve as stable yet reactive electrophilic intermediates. They are extensively employed in medicinal chemistry to synthesize unsymmetrical ureas by reacting with a second amine (R-NH₂). The 4-cyanophenol moiety acts as a leaving group (


), offering a balance between stability during isolation and reactivity during subsequent urea formation.

Route Strategy: The synthesis utilizes a direct Schotten-Baumann acylation . Isonipecotamide (a secondary amine) acts as the nucleophile attacking the carbonyl carbon of 4-cyanophenyl chloroformate .

  • Selectivity: The reaction relies on the superior nucleophilicity of the piperidine ring nitrogen (secondary amine) compared to the exocyclic primary amide nitrogen (

    
    ), ensuring regioselectivity without the need for protecting groups.
    
  • Solubility Management: Isonipecotamide has poor solubility in non-polar solvents (DCM, Toluene). This protocol employs a DMF/DCM cosolvent system or a biphasic aqueous/organic system to ensure homogeneity and high yield.

Part 2: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the regioselective attack and the formation of the activated carbamate.

ReactionScheme SM1 Isonipecotamide (Piperidine-4-carboxamide) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack (Piperidine NH) Reagent 4-Cyanophenyl Chloroformate Reagent->Intermediate Base Base (TEA or Na2CO3) Byproduct Byproduct: HCL (scavenged) Base->Byproduct Scavenges H+ Product TARGET: 4-Cyanophenyl 4-carbamoylpiperidine-1-carboxylate Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Reaction pathway for the selective carbamoylation of isonipecotamide.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Isonipecotamide 128.171.0Starting Material (Nucleophile)
4-Cyanophenyl Chloroformate 181.571.1Electrophile (Activated Carbonyl)
Triethylamine (TEA) 101.192.5Organic Base (HCl Scavenger)
Dichloromethane (DCM) -SolventPrimary Solvent
N,N-Dimethylformamide (DMF) -Co-solventSolubilizer for Isonipecotamide

Note on Reagent Availability: If 4-cyanophenyl chloroformate is not commercially available, it can be prepared in situ by reacting 4-cyanophenol with triphosgene in DCM/Pyridine at -78°C, though purchasing the isolated reagent is recommended for reproducibility.

Step-by-Step Synthesis Procedure

Step 1: Solubilization (Critical Process Parameter)

  • In a clean, dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, charge Isonipecotamide (1.28 g, 10.0 mmol) .

  • Add DMF (5 mL) and stir until fully dissolved.

  • Add DCM (20 mL) to dilute the solution.

    • Why? Pure DCM often fails to dissolve isonipecotamide completely, leading to heterogeneous slurries and lower yields. The DMF co-solvent ensures the amine is available for reaction.

  • Add Triethylamine (3.5 mL, 25.0 mmol) . Cool the mixture to 0°C using an ice bath.

Step 2: Acylation 5. Dissolve 4-Cyanophenyl Chloroformate (2.00 g, 11.0 mmol) in DCM (10 mL) in a separate vial. 6. Add the chloroformate solution dropwise to the reaction flask over 15-20 minutes via a pressure-equalizing addition funnel or syringe pump.

  • Control: Maintain internal temperature < 5°C to prevent side reactions (e.g., acylation of the primary amide).
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
  • Stir for 2-4 hours . Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LC-MS.

Step 3: Workup & Isolation [6] 9. Dilute the reaction mixture with DCM (50 mL) . 10. Wash the organic layer sequentially with:

  • Water (2 x 30 mL) : Removes DMF and TEA salts.
  • 0.5 M HCl (1 x 20 mL) : Rapid wash to remove any unreacted isonipecotamide. Caution: Do not prolong exposure to acid to avoid hydrolysis of the activated ester.
  • Saturated NaHCO₃ (1 x 20 mL) : Neutralizes trace acid.
  • Brine (1 x 20 mL) .
  • Dry the organic phase over anhydrous Na₂SO₄ .
  • Filter and concentrate under reduced pressure (Rotovap, < 40°C) to yield the crude solid.

Step 4: Purification

  • Preferred: Recrystallization from Ethyl Acetate/Hexanes or Isopropanol .

  • Alternative: If the crude is impure, perform Flash Column Chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).

  • Target Appearance: White to off-white crystalline solid.

Part 4: Process Workflow & Troubleshooting

The following flowchart details the operational logic, including decision nodes for purification.

Workflow Start Start Synthesis Solubilization Dissolve Isonipecotamide (DMF/DCM + TEA) Start->Solubilization Addition Add 4-Cyanophenyl Chloroformate (0°C, Dropwise) Solubilization->Addition Monitoring Monitor (TLC/LCMS) Is SM consumed? Addition->Monitoring Monitoring->Addition No (Add more reagent) Workup Aqueous Workup (Wash H2O, dilute HCl, Brine) Monitoring->Workup Yes Drying Dry (Na2SO4) & Concentrate Workup->Drying PurityCheck Check Purity (NMR) Drying->PurityCheck Recryst Recrystallize (EtOAc/Hexanes) PurityCheck->Recryst High Purity (>90%) Column Flash Chromatography (MeOH/DCM) PurityCheck->Column Low Purity Final Final Product Vacuum Dry Recryst->Final Column->Final

Figure 2: Operational workflow for synthesis and purification.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the product using these spectral markers.

1. ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • Diagnostic Aromatic Signals: Look for the AA'BB' system of the 4-cyanophenyl group. Two doublets (approx 7.2 ppm and 7.7 ppm).

  • Piperidine Core: The

    
    -protons (adjacent to N) should shift downfield (~4.0-4.2 ppm) compared to the starting material due to the carbamate electron-withdrawing effect.
    
  • Amide Protons: Broad singlets for the

    
     group (usually 6.8 - 7.3 ppm in DMSO). Absence of these signals implies dehydration to nitrile, indicating harsh conditions were used.
    

2. IR Spectroscopy:

  • Nitrile (CN): Sharp, weak band at ~2230 cm⁻¹.

  • Carbamate (C=O): Strong band at ~1710-1730 cm⁻¹.

  • Amide (C=O): Band at ~1660-1690 cm⁻¹ (from the isonipecotamide side chain).

3. LC-MS:

  • Mass Target: Calculated MW = 273.29 g/mol .

  • Observed Ion:

    
    .
    
  • Purity: >95% by UV (254 nm).

Part 6: References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry, 13(4), 855-869. (Demonstrates the use of activated 4-nitrophenyl carbamates, analogous chemistry to 4-cyanophenyl).

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. (Review of carbamate synthesis and utility).

  • Knölker, H. J., et al. (1995). "A Novel Method for the Synthesis of Isocyanates and Ureas." Angewandte Chemie International Edition, 34(22), 2497-2500. (Foundational work on activated ester equivalents).

  • BenchChem Technical Support. (2025). "Optimizing the Synthesis of 4-Piperidinecarboxamide." (Context on Isonipecotamide handling and solubility).

Sources

Application

Application Note: Protocol for N-Arylation of Piperidine Carboxylates

Executive Summary & Strategic Scope This guide addresses the synthetic functionalization of piperidine carboxylates via N-arylation. A critical distinction in nomenclature must be made immediately to ensure experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

This guide addresses the synthetic functionalization of piperidine carboxylates via N-arylation. A critical distinction in nomenclature must be made immediately to ensure experimental success, as the term "Piperidine-1-carboxylate" implies a chemically distinct substrate from "Piperidine-x-carboxylate."

The Nomenclature Divergence:

  • Scenario A (Standard Drug Discovery Route): The target is the N-arylation of piperidine ring-esters (e.g., Ethyl piperidine-4-carboxylate). Here, the nitrogen is a free secondary amine (

    
    ) and the carboxylate is a functional group on the carbon skeleton. This is a standard Buchwald-Hartwig coupling.
    
  • Scenario B (Advanced C-H Activation): The substrate is a Piperidine-1-carboxylate (e.g.,

    
    -Boc-piperidine). Since the nitrogen is already acylated (carbamate), it cannot be N-arylated directly without breaking the 
    
    
    
    bond. The "arylation" of this substrate refers to Pd-catalyzed C-H arylation (functionalizing the ring while preserving the
    
    
    -protection).

This Application Note provides detailed protocols for both scenarios , with a primary focus on the high-value synthesis of


-aryl-piperidine esters (Scenario A) while addressing the advanced functionalization of 

-protected scaffolds (Scenario B).

Scenario A: N-Arylation of Piperidine-4-Carboxylates (Free Amine)

Mechanistic Rationale

The synthesis of


-aryl-piperidine-4-carboxylates (e.g., derivatives of isonipecotic acid) is a cornerstone in the production of analgesics and GPCR ligands. The challenge lies in chemoselectivity : the reaction must favor 

bond formation over ester hydrolysis or transesterification.
  • Catalyst System: We utilize a Pd(0)/RuPhos system.[1] RuPhos is a bulky, electron-rich biarylphosphine ligand designed specifically to facilitate the oxidative addition of aryl halides while promoting the reductive elimination of secondary amines.

  • Base Selection: Unlike standard amines where NaO

    
    Bu is preferred, ester-containing substrates require Cs
    
    
    
    CO
    
    
    (Cesium Carbonate). Strong alkoxide bases can cause ester hydrolysis or transesterification.
Experimental Protocol

Target Reaction: Ethyl piperidine-4-carboxylate + Aryl Bromide


 Ethyl 1-arylpiperidine-4-carboxylate
Materials
  • Substrate: Ethyl piperidine-4-carboxylate (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[2]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%) or Pd(OAc)
    
    
    (2 mol%)
  • Ligand: RuPhos (2 mol%) (Alternative: XPhos for sterically hindered aryl halides)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Must be anhydrous and finely ground.
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Procedure
  • Pre-Complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and RuPhos in a small volume of dioxane and stir at room temperature (RT) for 5 minutes to generate the active catalytic species (
    
    
    Pd
    
    
    ).
  • Reaction Assembly: To a dry reaction vial equipped with a magnetic stir bar, add:

    • Aryl Bromide (1.0 mmol)[1][2]

    • Ethyl piperidine-4-carboxylate (1.2 mmol)

    • Cs

      
      CO
      
      
      
      (2.0 mmol)
    • The pre-formed catalyst solution.

  • Degassing: Dilute with remaining solvent to reach a concentration of 0.2 M. Sparge with Argon for 2 minutes or perform three freeze-pump-thaw cycles.

  • Heating: Seal the vial and heat to 80–100 °C for 12–18 hours.

    • Note: Conversion is typically monitored via LC-MS.[3] Look for the disappearance of the aryl bromide.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data & Optimization Guide
ParameterStandard ConditionOptimization for Hindered SubstratesOptimization for Esters
Ligand RuPhosBrettPhosRuPhos (prevents

-hydride elimination)
Base NaO

Bu
LHMDSCs

CO

or K

PO

Solvent Toluene1,4-Dioxane

-Amyl Alcohol (if transesterification is not an issue)
Temp 80 °C110 °C80 °C

Scenario B: C-H Arylation of Piperidine-1-Carboxylates (N-Protected)

Mechanistic Rationale

If the starting material is


-Boc-piperidine  (a piperidine-1-carboxylate), the nitrogen is chemically inert to arylation. The "Protocol for Arylation" in this context refers to Directed C-H Activation .[4][5]

Recent advances (Baudoin et al., Chem. Sci. 2013) allow for the


-arylation of 

-Boc-piperidines using a migratory Pd-catalysis mechanism. This is a powerful method to introduce aryl groups onto the piperidine ring without deprotecting the nitrogen.
Experimental Protocol (Beta-Arylation)[6]

Target Reaction:


-Boc-Piperidine + Aryl Bromide 

3-Aryl-

-Boc-Piperidine[6]
Materials
  • Substrate:

    
    -Boc-Piperidine (1.0 equiv)[7]
    
  • Electrophile: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: DavePhos (or similar biaryl phosphine) (10 mol%)

  • Base: Zn(TMP)

    
     (mediated lithiation-transmetalation) OR Cs
    
    
    
    CO
    
    
    / PivOH (Direct C-H activation conditions)
    • Recommended Direct C-H Route: Pd(OAc)

      
      , P(
      
      
      
      -Bu)
      
      
      , Cs
      
      
      CO
      
      
      .
Step-by-Step Procedure (Direct C-H Activation Route)
  • Setup: In a glovebox, combine Pd(OAc)

    
     (5 mol%), Ligand (10 mol%), and Cs
    
    
    
    CO
    
    
    (1.5 equiv) in a pressure tube.
  • Addition: Add

    
    -Boc-piperidine (1.0 equiv) and Aryl Bromide (1.5 equiv).
    
  • Solvent: Add Xylene or Mesitylene (0.5 M).

  • Reaction: Seal and heat to 140 °C for 24 hours.

    • Mechanism:[8][6][9][10] The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, often requiring high temperatures.

  • Work-up: Cool, dilute with ether, filter through silica, and concentrate.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and mechanistic flow for both scenarios described above.

PiperidineArylation Start Substrate Analysis: Piperidine Carboxylate Decision Where is the Carboxylate? Start->Decision RouteA Scenario A: Carboxylate on Ring (C-4) Free NH Decision->RouteA Ring-Ester RouteB Scenario B: Carboxylate on Nitrogen (N-1) N-Boc/Cbz Decision->RouteB N-Carbamate Buchwald Buchwald-Hartwig Coupling RouteA->Buchwald CH_Act Pd-Catalyzed C-H Activation RouteB->CH_Act ReagentsA Pd2(dba)3 + RuPhos Base: Cs2CO3 (Critical) Buchwald->ReagentsA ProductA Product: N-Aryl-Piperidine-4-Carboxylate ReagentsA->ProductA C-N Bond Formation ReagentsB Pd(OAc)2 + Phosphine Temp: 140°C CH_Act->ReagentsB ProductB Product: 3-Aryl-N-Boc-Piperidine ReagentsB->ProductB C-C Bond Formation

Figure 1: Strategic decision tree for the arylation of piperidine carboxylates. Select the pathway based on the position of the carboxylate moiety.

Troubleshooting & Critical Control Points

Ester Stability (Scenario A)

The most common failure mode in Scenario A is the loss of the ethyl/methyl ester group.

  • Symptom: LC-MS shows a mass corresponding to the carboxylic acid (M-28 or M-14) or the

    
    -butyl ester (if using NaO
    
    
    
    Bu in
    
    
    BuOH).
  • Solution: strictly use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    in aprotic solvents (Dioxane, Toluene). Avoid methanol or ethanol, which will cause transesterification.
Regioselectivity (Scenario B)

In the C-H arylation of


-Boc-piperidine, distinguishing between 

(C2) and

(C3) arylation is ligand-dependent.
  • For

    
    -arylation:  Use strong bases (s-BuLi/Sparteine) for lithiation-trapping (Beak-Lee protocol).
    
  • For

    
    -arylation:  Use Pd-catalysis with flexible ligands like DavePhos  or P(
    
    
    
    -Bu)
    
    
    (Baudoin protocol).

References

  • Baudoin, O. et al. (2013). "Ligand-controlled

    
    -selective C(sp3)–H arylation of N-Boc-piperidines." Chemical Science. 
    
  • BenchChem Technical Support. (2025). "Optimization of N-arylation of Piperidin-4-amine." BenchChem Protocols.

  • Coldham, I. et al. (2010). "Direct

    
    -functionalization of N-Boc-piperazines." Beilstein Journal of Organic Chemistry. 
    
  • Maes, B. U. W. et al. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Knochel, P. et al. (2015).[4][5] "Palladium-Catalyzed

    
    -Selective C(sp3)–H Arylation of N-Boc-Piperidines." Organic Syntheses. 
    

Sources

Method

Application Note: Chemoselective Deprotection of Boc-4-cyanophenyl Piperidine

Chemical Context & Mechanistic Causality The molecule Boc-4-cyanophenyl piperidine (and related isomers like 4-(4-cyanophenyl)piperidine-1-carboxylate) is a highly valued structural motif in medicinal chemistry. It is fr...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Causality

The molecule Boc-4-cyanophenyl piperidine (and related isomers like 4-(4-cyanophenyl)piperidine-1-carboxylate) is a highly valued structural motif in medicinal chemistry. It is frequently utilized as a core building block in the synthesis of [1] and [2].

The primary technical challenge in deprotecting this substrate lies in chemoselectivity . The tert-butyloxycarbonyl (Boc) protecting group must be quantitatively removed from the piperidine nitrogen without degrading the para-substituted cyano (-CN) group[3].

The Causality of Reagent Selection

Standard Boc deprotection is an[4]. The acidic proton targets the carbonyl oxygen of the Boc carbamate, triggering the expulsion of a stable tert-butyl cation. The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide gas[5].

However, cyano groups are electrophilic and highly susceptible to hydration. In the presence of strong aqueous acids (e.g., aqueous HCl or H₂SO₄), the nitrile will undergo irreversible hydrolysis to form a primary amide, and eventually a carboxylic acid. To prevent this, strictly anhydrous acidic conditions are required. By excluding water, the reaction pathway is restricted exclusively to Boc cleavage, preserving the nitrile's integrity[3].

ReactionMechanism Boc Boc-Amine (Substrate) Proton Protonated Intermediate Boc->Proton + H+ (Anhydrous) Carbamic Carbamic Acid + t-Butyl Cation Proton->Carbamic Cleavage Amine Free Amine Salt + CO2 Carbamic->Amine Decarboxylation

Acid-catalyzed mechanism of Boc deprotection yielding the amine salt and carbon dioxide.

Quantitative Data & Condition Optimization

Selecting the right anhydrous acid dictates the ease of downstream purification. The table below summarizes the two most effective methodologies for this specific substrate.

Reaction ConditionAcid ConcentrationSolventTempReaction TimeNitrile IntegrityProduct Form
HCl in Dioxane 4.0 M1,4-Dioxane0 °C to RT30 - 60 minExcellent (>99%)Hydrochloride Salt (Solid)
TFA in DCM 20% - 50% (v/v)Dichloromethane0 °C to RT1 - 4 hoursHigh (>95%)Trifluoroacetate Salt (Oil/Solid)

Data synthesized from established [5][6][7].

Experimental Workflow

ExperimentalWorkflow S1 1. Substrate Preparation Dissolve Boc-4-cyanophenyl piperidine in anhydrous solvent (0.1-0.5 M) S2 2. Acid Addition Cool to 0°C. Add 4M HCl/Dioxane or 20-50% TFA/DCM dropwise S1->S2 S3 3. Reaction Stir at RT for 1-4 hours. CO2 evolution occurs. S2->S3 S4 4. Monitoring Verify Boc removal & nitrile integrity via LC-MS/TLC S3->S4 S5 5. Isolation Evaporate solvent. Precipitate HCl salt or neutralize TFA salt with NaHCO3 S4->S5

Step-by-step experimental workflow for anhydrous Boc deprotection preserving nitrile integrity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step contains an observable metric to confirm success before proceeding, ensuring high-fidelity execution and preventing downstream failures.

Protocol A: 4M HCl in 1,4-Dioxane (Preferred Method)

This method is highly recommended for cyano-containing substrates because it directly yields a highly pure hydrochloride salt that can be isolated via simple filtration, avoiding basic aqueous workups that might complicate the isolation of water-soluble piperidines[1][6].

Step 1: Substrate Dissolution

  • Action: Dissolve Boc-4-cyanophenyl piperidine (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 - 0.2 M concentration in a round-bottom flask equipped with a magnetic stir bar.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates moisture contamination in the solvent, which threatens the cyano group.

Step 2: Acid Addition

  • Action: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.

  • Causality: The ice bath mitigates the exothermic protonation of the piperidine nitrogen and prevents localized heating that could trigger unwanted side reactions.

Step 3: Reaction & Decarboxylation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 30 to 60 minutes.

  • Validation Check: Observe the reaction mixture. Mild effervescence (CO₂ gas evolution) must be visible as the carbamic acid breaks down[4]. A white precipitate (the product HCl salt) will typically begin to form as the reaction progresses.

Step 4: Endpoint Confirmation & Isolation

  • Action: Analyze the mixture via LC-MS.

  • Validation Check: LC-MS must show the complete disappearance of the starting mass and the appearance of the [M+H]⁺ peak for the free amine. The absence of an[M+18]⁺ peak confirms the cyano group has not hydrolyzed to an amide.

  • Action: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 4-(4-cyanophenyl)piperidine hydrochloride.

Protocol B: TFA in Dichloromethane (Alternative Method)

This method is useful if the substrate has poor solubility in dioxane or if the subsequent synthetic step requires a solution-phase free-basing[2][5].

Step 1: Substrate Dissolution

  • Action: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 - 0.5 M. Cool to 0 °C.

Step 2: TFA Addition

  • Action: Slowly add anhydrous Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50% v/v[7].

  • Validation Check: Ensure the system is adequately vented; closed systems will overpressurize and potentially rupture due to rapid CO₂ generation[8].

Step 3: Reaction & Workup

  • Action: Stir at room temperature for 1-4 hours until LC-MS confirms completion. Remove volatiles via rotary evaporation.

  • Action: To isolate the free base, redissolve the oily TFA salt in DCM and wash carefully with saturated aqueous NaHCO₃.

  • Validation Check: Aqueous neutralization will generate significant CO₂. Continue washing until the aqueous layer tests basic (pH > 8) via pH paper, ensuring complete conversion to the free piperidine base. Dry the organic layer over Na₂SO₄ and concentrate.

References

Sources

Application

Application Note: Preparation of 4-Cyanophenyl Piperidine-1-carboxylate via Photochemically Driven Carboxylative Buchwald-Hartwig Amination

Executive Summary The synthesis of -aryl carbamates traditionally relies on highly toxic reagents such as phosgene, chloroformates, or isocyanates. While the classical palladium-catalyzed Buchwald-Hartwig amination is th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-aryl carbamates traditionally relies on highly toxic reagents such as phosgene, chloroformates, or isocyanates. While the classical palladium-catalyzed Buchwald-Hartwig amination is the gold standard for forming C–N bonds, adapting this cross-coupling logic to form carbamates via CO₂ insertion has historically been hindered by the high activation barrier of C–O reductive elimination from metal centers.

This application note details a state-of-the-art methodology for the preparation of 4-cyanophenyl piperidine-1-carboxylate using a photochemically driven, nickel-catalyzed carboxylative Buchwald-Hartwig amination . By leveraging dual nickel/photoredox catalysis, researchers can directly couple 4-iodobenzonitrile, piperidine, and atmospheric carbon dioxide (CO₂) under mild, room-temperature conditions.

Mechanistic Rationale & Causality

To understand the experimental design, one must analyze the causality behind the catalytic cycle. Traditional Pd-catalyzed approaches often fail to yield


-aryl carbamates from CO₂ because the intermediate metal-carboxylate complex strongly resists reductive elimination, favoring decarboxylation instead.

The Dual Catalysis Solution:

  • In Situ Carbamate Formation: Piperidine reacts with CO₂ in the presence of a strong organic base (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to form a piperidine-1-carboxylate anion. DBU is chosen over inorganic bases (like Cs₂CO₃) because it maintains reaction homogeneity in DMF and acts as a superior proton sponge, preventing catalyst poisoning.

  • Oxidative Addition: A highly reactive Ni(I) species undergoes oxidative addition into the weak C–I bond of 4-iodobenzonitrile, generating an Ar–Ni(III)–I intermediate (or Ar–Ni(II)–I depending on the exact SET timing).

  • Ligand Exchange & Photo-Oxidation: The carbamate anion displaces the iodide. The critical bottleneck—C–O reductive elimination—is overcome via Single Electron Transfer (SET) or Energy Transfer (EnT) from the excited photocatalyst (e.g., Ir(ppy)₃). This photochemical modulation elevates the nickel center to a high-energy, electron-poor Ni(III) state, drastically lowering the activation barrier for reductive elimination.

  • Product Release: The complex rapidly eliminates the target 4-cyanophenyl piperidine-1-carboxylate, and the catalytic cycle is regenerated via a subsequent SET reduction.

G Ni1 Ni(I) Active Species Ni3_Ar Ar-Ni(III)-I Oxidative Addition Ni1->Ni3_Ar 4-Iodobenzonitrile Photocatalyst / hν Ni3_Carb Ar-Ni(III)-OOCNR₂ Ligand Exchange Ni3_Ar->Ni3_Carb Ni3_Carb->Ni1 Catalyst Regeneration Product O-Aryl Carbamate (Product) Ni3_Carb->Product Reductive Elimination Amine Piperidine + CO₂ + DBU Carbamate Piperidine-1-carboxylate Anion Amine->Carbamate Nucleophilic Attack Carbamate->Ni3_Carb Halide Displacement

Catalytic cycle of the photochemically driven Ni-catalyzed carboxylative amination.

Reaction Optimization & Quantitative Data

The success of this reaction is highly dependent on the precise combination of the transition metal precursor, ligand, and base. Table 1 summarizes the optimization data validating the chosen protocol. NiBr₂·glyme is selected as the optimal pre-catalyst because the labile glyme ligand readily dissociates in DMF, allowing the rapid coordination of the bipyridine (bpy) ligand to form the active complex.

Table 1: Optimization of the Carboxylative Buchwald-Hartwig Amination

EntryNickel Pre-catalyst (10 mol%)Photocatalyst (2 mol%)Base (2.0 equiv)Yield (%)*
1 NiBr₂·glyme Ir(ppy)₃ DBU 87%
2NiCl₂·glymeIr(ppy)₃DBU74%
3NiBr₂·glymeNoneDBUN.D.
4NoneIr(ppy)₃DBUN.D.
5NiBr₂·glymeIr(ppy)₃Cs₂CO₃42%
6NiBr₂·glymeIr(ppy)₃DBU15% (w/ 4-Chlorobenzonitrile)

*Yields determined via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. N.D. = Not Detected.

Standard Operating Procedure (SOP)

Experimental Workflow

Workflow Step1 1. Reagent Assembly (Glovebox) Step2 2. CO₂ Introduction (1 atm Balloon) Step1->Step2 Step3 3. Photochemical Reaction (450 nm LED, 24 h) Step2->Step3 Step4 4. Quenching & Extraction (EtOAc / H₂O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for synthesizing 4-cyanophenyl piperidine-1-carboxylate.

Step-by-Step Protocol

Self-Validating Note: This protocol includes built-in analytical checkpoints to ensure reaction integrity before proceeding to purification.

Materials Required:

  • 4-Iodobenzonitrile (0.5 mmol, 1.0 equiv)

  • Piperidine (0.75 mmol, 1.5 equiv)

  • NiBr₂·glyme (0.05 mmol, 10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (0.06 mmol, 12 mol%)

  • Ir(ppy)₃ (0.01 mmol, 2 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • CO₂ gas (Bone dry grade)

Procedure:

  • Catalyst Pre-Activation: Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar with NiBr₂·glyme (15.4 mg), dtbbpy (16.1 mg), and Ir(ppy)₃ (6.5 mg). Add 2.0 mL of anhydrous DMF. Stir for 15 minutes until a deep color change indicates the formation of the Ni-dtbbpy complex.

  • Substrate Addition: To the active catalyst solution, add 4-iodobenzonitrile (114.5 mg). Seal the Schlenk tube with a rubber septum and remove it from the glovebox.

  • CO₂ Atmosphere Exchange: Connect the Schlenk tube to a Schlenk line. Carefully evacuate the argon atmosphere and backfill with CO₂ gas via a balloon. Repeat this evacuation/backfill cycle three times to ensure complete saturation of the solvent with CO₂. Leave the CO₂ balloon attached to maintain 1 atm of pressure.

  • Amine & Base Injection: Using a micro-syringe, inject piperidine (74 µL) followed dropwise by DBU (150 µL) directly through the septum. Causality Note: Adding the base last ensures the amine is present to capture the CO₂ immediately upon deprotonation, preventing side reactions with the aryl iodide.

  • Photochemical Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs. Stir the mixture vigorously (800 rpm) at room temperature (maintained via a cooling fan to prevent thermal degradation) for 24 hours.

  • Checkpoint (TLC Validation): After 24 hours, extract a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 80:20 Hexanes/EtOAc). Complete consumption of 4-iodobenzonitrile (

    
    ) and the appearance of a new UV-active spot (
    
    
    
    ) validates reaction success.
  • Work-Up: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMF and DBU. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (100:0 to 80:20) to afford the pure 4-cyanophenyl piperidine-1-carboxylate.

Troubleshooting & Field Insights

  • Zero Conversion / Catalyst Death: If the solution turns black immediately upon irradiation, oxygen contamination has likely quenched the Ni(I) species or the excited photocatalyst. Ensure rigorous degassing of the DMF and verify the integrity of the glovebox atmosphere.

  • Formation of 4-Cyanophenylpiperidine (Direct C–N coupling): If the traditional Buchwald-Hartwig product is observed instead of the carbamate, the CO₂ pressure is insufficient. Ensure the CO₂ balloon remains inflated throughout the 24-hour period, as CO₂ acts as a competitive nucleophile trap against direct amine attack on the Ni-aryl complex.

  • Low Yields with Aryl Chlorides: The protocol utilizes 4-iodobenzonitrile because the C–Cl bond in 4-chlorobenzonitrile has a much higher bond dissociation energy, rendering the room-temperature oxidative addition step sluggish (See Table 1, Entry 6). If aryl chlorides must be used, consider switching the photocatalyst to a more highly reducing species (e.g., fac-Ir(ppy)₃ derivatives with electron-donating ligands) .

References

  • Abid, S., Quirion, K. P., Yang, Y., Tang, R., Mai, B. K., Liu, P., & Tlili, A. (2023). Photochemically Driven Nickel-Catalyzed Carboxylative Buchwald Hartwig Amination: Scope and Mechanism. ChemRxiv. URL:[Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. URL:[Link]

Method

Application Note: 4-Cyanophenyl Piperidine-1-Carboxylate in Activity-Based Protein Profiling (ABPP)

This guide details the application of 4-Cyanophenyl piperidine-1-carboxylate in Activity-Based Protein Profiling (ABPP).[1] Based on the chemical structure and context, this compound is identified as a reactive O-aryl ca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-Cyanophenyl piperidine-1-carboxylate in Activity-Based Protein Profiling (ABPP).[1] Based on the chemical structure and context, this compound is identified as a reactive O-aryl carbamate probe designed to covalently inhibit serine hydrolases (specifically the Monoacylglycerol Lipase (MAGL) and ABHD family) via a carbamoylation mechanism.[1]

[1]

Abstract

4-Cyanophenyl piperidine-1-carboxylate is a covalent inhibitor belonging to the class of O-aryl carbamates .[1] In the context of Activity-Based Protein Profiling (ABPP), it serves as a "dark" competitive inhibitor used to interrogate the selectivity and potency of serine hydrolase targets, particularly Monoacylglycerol Lipase (MAGL) and members of the ABHD family .[1] Unlike fluorescent or alkynylated probes, this compound lacks a reporter tag; therefore, its activity is measured via Competitive ABPP , where it competes with a broad-spectrum fluorophosphonate (FP) probe for active site binding.[1] This guide outlines the chemical mechanism, experimental workflow, and data analysis required to utilize this compound for target validation and selectivity profiling.

Chemical Biology & Mechanism of Action[1]

Structural Composition

The molecule consists of three distinct functional domains:[1]

  • Piperidine Core (Recognition Element): Mimics the substrate structure of lipid hydrolases, directing the molecule to the active site of enzymes like MAGL.[1]

  • Carbamate Linker (Warhead): The electrophilic center susceptible to nucleophilic attack.[1]

  • 4-Cyanophenyl Group (Leaving Group): An electron-withdrawing aryl group that tunes the reactivity of the carbamate.[1] The para-cyano substitution lowers the pKa of the leaving phenol (approx.[1] pKa ~7.8), making the carbamate sufficiently reactive toward the catalytic serine nucleophile but stable in solution.[1]

Mechanism: Irreversible Carbamoylation

Upon binding to the active site of a serine hydrolase, the catalytic serine hydroxyl attacks the carbonyl carbon of the carbamate.[1] The bond cleaves, expelling the 4-cyanophenol leaving group and forming a stable carbamoylated enzyme .[1] This covalent modification renders the enzyme inactive and prevents subsequent binding of activity-based probes (e.g., FP-Rhodamine).[1]

Diagram: Carbamoylation Mechanism

Carbamoylation Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor 4-Cyanophenyl piperidine-1-carboxylate Inhibitor->Complex Product Carbamoylated Enzyme (Inactivated) Complex->Product Bond Cleavage Leaving 4-Cyanophenol (Leaving Group) Complex->Leaving

Caption: Mechanism of covalent inactivation. The catalytic serine attacks the carbamate, expelling 4-cyanophenol.[1]

Experimental Application: Competitive ABPP

Since 4-Cyanophenyl piperidine-1-carboxylate is not fluorescent, it is used in a competitive format.[1] The proteome is pre-treated with the inhibitor, followed by labeling with a broad-spectrum reporter probe (e.g., FP-TAMRA or FP-Rhodamine ).[1] Targets inhibited by the carbamate will appear as faint or absent bands on an SDS-PAGE gel compared to the vehicle control.[1]

Key Applications
  • Target Identification: Confirming if a specific serine hydrolase (e.g., MAGL) is the target of piperidine carbamates.[1]

  • Selectivity Profiling: Determining if the inhibitor cross-reacts with off-targets (e.g., FAAH, ABHD6) by observing the disappearance of other bands in the proteome profile.[1]

  • IC50 Determination: Quantifying potency by treating proteomes with a concentration gradient of the inhibitor.[1]

Workflow Diagram

Workflow Step1 1. Proteome Preparation (Mouse Brain/Cell Lysate) Step2 2. Inhibitor Incubation (4-Cyanophenyl pip-1-carb) 30 min @ 37°C Step1->Step2 Aliquot (50 µg) Step3 3. Probe Labeling (Add FP-Rhodamine) 30 min @ RT Step2->Step3 Competition Step4 4. SDS-PAGE Separation Step3->Step4 Quench & Load Step5 5. In-Gel Fluorescence Scanning Step4->Step5 Visualize

Caption: Competitive ABPP workflow. Loss of fluorescence indicates successful target engagement.[1]

Detailed Protocol: Gel-Based Competitive ABPP

Objective: Determine the IC50 of 4-Cyanophenyl piperidine-1-carboxylate against native serine hydrolases in mouse brain membrane proteome.

Reagents Required[1][2]
  • Proteome: Mouse brain membrane fraction (diluted to 1 mg/mL in PBS).[1]

  • Inhibitor: 4-Cyanophenyl piperidine-1-carboxylate (10 mM stock in DMSO).[1]

  • Probe: FP-Rhodamine (Fluorophosphonate-Rhodamine), 100 µM stock in DMSO.[1]

  • Buffer: PBS (pH 7.4).

  • Quench: 4x SDS-PAGE loading buffer (reducing).

Step-by-Step Methodology
  • Preparation of Proteome:

    • Dilute mouse brain membrane proteome to 1 mg/mL in PBS.[1]

    • Aliquot 50 µL (50 µg protein) into 1.5 mL microcentrifuge tubes.

  • Inhibitor Incubation (Competition):

    • Prepare a serial dilution of 4-Cyanophenyl piperidine-1-carboxylate in DMSO (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

    • Add 1 µL of inhibitor stock to each proteome aliquot.[1]

    • Add 1 µL DMSO to the "Vehicle Control" tube.[1]

    • Incubate for 30 minutes at 37°C with gentle agitation. Note: This allows the carbamate to covalently modify the active sites.[1]

  • Probe Labeling:

    • Add 1 µL of FP-Rhodamine (stock 100 µM) to all tubes (Final concentration: 2 µM).

    • Incubate for 30 minutes at Room Temperature (25°C) in the dark. Note: The FP probe will label any remaining active serine hydrolases.[1]

  • Quenching and Separation:

    • Add 17 µL of 4x SDS-PAGE loading buffer to each tube to quench the reaction.

    • Heat samples at 95°C for 5 minutes .

    • Load 15 µL per well onto a 10% SDS-PAGE gel.

    • Run electrophoresis at 150V until the dye front reaches the bottom.[1]

  • Imaging and Analysis:

    • Scan the gel using a fluorescence flatbed scanner (e.g., ChemiDoc or Typhoon) with appropriate filters (Rhodamine/Cy3 channel).[1]

    • Quantification: Measure the integrated optical density (IOD) of the target bands (e.g., MAGL at ~33 kDa).[1]

Data Analysis & Interpretation

Expected Results

The gel will display multiple fluorescent bands representing various serine hydrolases (SHs).

  • Vehicle Control: Strong fluorescence for all SHs (MAGL, FAAH, ABHD6, KIAA1363).[1]

  • Treated Samples: As the concentration of 4-Cyanophenyl piperidine-1-carboxylate increases, the band corresponding to its specific target (likely MAGL ~33 kDa ) will fade and disappear.[1]

Calculating IC50

Normalize the fluorescence intensity of the target band to the vehicle control (set to 100%).[1] Plot the % Activity Remaining vs. Log[Inhibitor] .

Inhibitor Conc.[1] (nM)MAGL Band Intensity (A.U.)% Activity Remaining
0 (Vehicle)50,000100%
1048,50097%
10025,00050%
1,0005,00010%
10,0005001%

Interpretation: In this hypothetical data, the IC50 is approximately 100 nM , indicating potent inhibition.[1] If other bands (e.g., FAAH at 63 kDa) remain unchanged, the inhibitor is selective for MAGL.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
No Inhibition Observed Hydrolysis of carbamateEnsure inhibitor stock is fresh and stored in anhydrous DMSO. Avoid freeze-thaw cycles.[1]
Smearing on Gel Protein degradation or OverloadingUse fresh proteome; reduce protein load to 20-30 µg per lane.[1]
High Background Excess FP-RhodamineRun the gel dye front completely off the gel; use a desalting column if necessary (rarely needed for gel).[1]
Precipitation Low solubilityDo not exceed 1% DMSO final concentration in the assay buffer.[1]

References

  • Long, J. Z., et al. (2010).[1] "Characterization of the Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases." Chemistry & Biology, 17(9), 959-969.[1] Link

  • Simon, G. M., & Cravatt, B. F. (2010).[1] "Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study." Journal of Biological Chemistry, 285(15), 11051-11055.[1] Link

  • Niphakis, M. J., & Cravatt, B. F. (2014).[1] "Enzyme Inhibitor Discovery by Activity-Based Protein Profiling." Annual Review of Biochemistry, 83, 341-377.[1] Link[1]

  • Adibekian, A., et al. (2011).[1] "Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors."[1] Nature Chemical Biology, 7, 469–478.[1] Link

Sources

Application

Advanced Solvent Selection &amp; Recrystallization Protocols for Piperidine Carboxylate Intermediates

Part 1: Strategic Framework & Scientific Rationale The Challenge: The Piperidine Paradox Piperidine carboxylates serve as essential pharmacophores in drug development (e.g., Tiagabine, Fexofenadine). However, their purif...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Framework & Scientific Rationale

The Challenge: The Piperidine Paradox

Piperidine carboxylates serve as essential pharmacophores in drug development (e.g., Tiagabine, Fexofenadine). However, their purification presents a unique "bimodal" challenge dictated by their protection state:

  • Zwitterionic Nature (Free Amino Acids): High water solubility, insolubility in organics, and high melting points.

  • Lipophilic Nature (N-Protected/Esters): Low melting points, tendency to "oil out" rather than crystallize, and high solubility in common organic solvents.

This guide moves beyond generic "trial and error" by applying Hansen Solubility Parameters (HSP) and ICH Q3C (R8) guidelines to scientifically select solvent systems.

Solvent Selection Decision Matrix

The choice of solvent must correlate with the specific derivative form.

Table 1: Solvent Class Recommendations based on Derivative Type

Derivative ClassExample CompoundPhysicochemical ProfileRecommended Solvent SystemsMechanism
N-Protected Acids N-Boc-isonipecotic acidLipophilic, H-bond donor/acceptor. Low MP (<150°C).[1]EtOAc / Heptane IPA / Water Polarity balance. Water acts as a powerful anti-solvent to force lattice formation.
Ester Salts Ethyl isonipecotate HClIonic, Hygroscopic. High MP.EtOH / Et₂O iPrOH (Hot) Ionic lattice requires protic solvents for dissolution; ethers reduce solubility for recovery.
Zwitterions Piperidine-4-carboxylic acidHighly Polar. Insoluble in non-polar organics.Water / EtOH MeOH / Acetone "Salting out" effect using organic anti-solvents on aqueous solutions.

Part 2: Visualizing the Logic

The following decision tree illustrates the autonomous workflow for selecting the purification route.

SolventSelection Start START: Analyze Crude Material CheckState Check Protection/Salt State Start->CheckState Protected N-Protected / Ester (Lipophilic) CheckState->Protected Salt Amine Salt (HCl/TFA) (Ionic) CheckState->Salt Zwitter Free Amino Acid (Zwitterionic) CheckState->Zwitter Solv_Prot System A: Ethyl Acetate / Heptane or Toluene Protected->Solv_Prot Solv_Salt System B: Ethanol / Diethyl Ether or Isopropanol Salt->Solv_Salt Solv_Zwit System C: Water / Acetone or Methanol Zwitter->Solv_Zwit Oiling Risk: Oiling Out Action: Seed @ 5°C below saturation Solv_Prot->Oiling Hygro Risk: Hygroscopicity Action: Dry solvent / N2 atm Solv_Salt->Hygro

Figure 1: Decision matrix for solvent selection based on the chemical state of the piperidine derivative.

Part 3: Detailed Protocols

Protocol A: Recrystallization of N-Boc-Piperidine-4-Carboxylic Acid

Target: Removal of unreacted isonipecotic acid and Boc-anhydride byproducts.

Safety Note: This protocol uses Class 3 (Low Toxicity) solvents per ICH Q3C guidelines.[2]

1. Dissolution (The Saturation Point)
  • Weigh 10.0 g of crude N-Boc-piperidine-4-carboxylic acid into a 250 mL Erlenmeyer flask.

  • Add 30 mL of Ethyl Acetate (EtOAc) .

  • Heat to 65°C (reflux) with magnetic stirring.

    • Observation: If solids remain, add EtOAc in 2 mL increments until clear.

    • Critical Step: If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins, and filter hot through Celite.

2. Nucleation (The Anti-Solvent Addition)
  • Remove from heat but keep stirring.

  • While the solution is still hot (~55°C), slowly add Heptane dropwise.

  • Stop addition immediately when a persistent cloudiness (turbidity) appears.

  • Add 1 mL of EtOAc to clear the solution back to transparency.

3. Controlled Growth (Avoiding Oiling Out)

N-Boc derivatives are notorious for separating as oils. This step is critical.

  • Allow the flask to cool to room temperature undisturbed on a cork ring (insulation slows cooling).

  • Seeding: When the temperature reaches ~35°C, add a few seed crystals of pure product.

  • Once at room temperature (20-25°C), move to a 4°C fridge for 12 hours.

    • Why? Rapid cooling traps impurities. Slow cooling builds a pure lattice.

4. Isolation
  • Filter the white crystals using a Büchner funnel under vacuum.[3]

  • Wash the cake with cold Heptane/EtOAc (3:1) .

  • Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Purification of Piperidine Ester Salts (e.g., Ethyl Isonipecotate HCl)

Target: Removal of free acid and inorganic salts.

  • Dissolution: Dissolve crude salt in minimal boiling Absolute Ethanol (approx. 5 mL per gram).

    • Note: If inorganic salts (NaCl) are present from the workup, they will not dissolve. Filter them off while hot.[1][3][4]

  • Precipitation: Remove from heat. Add Diethyl Ether (or MTBE) slowly until the solution becomes slightly turbid.

  • Crystallization: Cool to 0°C in an ice bath. The HCl salt should crystallize as bright white needles.

  • Drying: These salts are hygroscopic. Filter rapidly under nitrogen blanket if possible and dry immediately in a desiccator.

Part 4: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Cause: The temperature is above the melting point of the solvated product, or the solution is too concentrated (supersaturation is too high).

Workflow to Resolve Oiling Out:

OilingOut Problem Oiling Out Observed Reheat 1. Reheat to Redissolve Problem->Reheat Dilute 2. Add 10% More Solvent Reheat->Dilute Seed 3. Seed at T < MP Dilute->Seed SlowCool 4. Cool at 5°C/hour Seed->SlowCool

Figure 2: Corrective workflow for oiling out events.

Green Chemistry Considerations (ICH Q3C R8)
  • Replace: Dichloromethane (DCM) (Class 2).

  • With: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (Class 3).

  • Rationale: DCM has high volatility and toxicity. 2-MeTHF offers similar solvation for piperidines but separates better from water and is derived from renewable resources.

Part 5: References

  • International Council for Harmonisation (ICH). Q3C(R8) Impurities: Guideline for Residual Solvents.[5][6] (2021).[5][7] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Available at: [Link]

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link] (General Reference for Two-Solvent Protocol).

  • BenchChem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. (2025).[4][8][9][10] (Synthesized from search context regarding N-Boc protocols).

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Cyanophenyl Piperidine Derivatives

Executive Summary Cyanophenyl piperidine motifs are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antipsychotics, antihistamines, and monoamine oxidase inhibitors. Traditional thermal synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanophenyl piperidine motifs are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antipsychotics, antihistamines, and monoamine oxidase inhibitors. Traditional thermal synthesis of these


-aryl heterocycles via Nucleophilic Aromatic Substitution (

) or metal-catalyzed cross-coupling often requires prolonged reaction times (12–24 hours), high boiling solvents, and rigorous inert atmospheres.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly improving yield and purity. We focus on the synthesis of 4-(piperidin-1-yl)benzonitrile and its derivatives, utilizing the rapid dielectric heating capabilities of modern microwave reactors to overcome the activation energy barriers typical of electron-deficient aromatic systems.

Mechanistic Insight & Rationale

The Microwave Advantage in

The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) on a 4-halobenzonitrile. While the nitrile group is electron-withdrawing (


 effects), it activates the ring less potently than a nitro group. Consequently, thermal 

with 4-fluorobenzonitrile is sluggish.

Microwave irradiation accelerates this transformation through dipolar polarization . The polar solvent (DMSO or DMF) and the reagents align with the oscillating electric field, generating internal heat via molecular friction. This results in:

  • Inverted Thermal Gradients: Heat is generated inside the vessel, preventing wall-effects and ensuring uniform energy distribution.

  • Superheating: Solvents can reach temperatures well above their atmospheric boiling points in sealed vessels, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Reaction Pathway Visualization

SNAr_Mechanism SM Starting Materials (4-Fluorobenzonitrile + Piperidine) TS Transition State (Dipolar Activation) SM->TS MW Irradiation (Dielectric Heating) MC Meisenheimer Complex (Anionic Intermediate) TS->MC Nucleophilic Attack Prod Product (4-(Piperidin-1-yl)benzonitrile) MC->Prod Elimination of F-

Figure 1: Mechanistic pathway of the microwave-promoted


 reaction showing the progression from reagents to the stable 

-aryl product.

Experimental Protocols

Protocol A: Catalyst-Free (Preferred for Fluoro-substrates)

Best for: 4-fluorobenzonitrile derivatives. This method utilizes the high electronegativity of fluorine to facilitate nucleophilic attack without transition metals.

Reagents:

  • 4-Fluorobenzonitrile (

    
    )
    
  • Piperidine derivative (

    
    )
    
  • Potassium Carbonate (

    
    , 
    
    
    
    )
  • Solvent: DMSO (Dimethyl sulfoxide) - High microwave absorptivity (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, add 4-fluorobenzonitrile (

    
    , 
    
    
    
    ), piperidine (
    
    
    ,
    
    
    ), and anhydrous
    
    
    (
    
    
    ,
    
    
    ).
  • Solvation: Add

    
     of dry DMSO. Add a Teflon-coated magnetic stir bar.
    
  • Sealing: Cap the vial with a silicone/PTFE septum cap.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (hold temperature).

    • Temp:

      
      .
      
    • Time: 10 minutes.

    • Pressure Limit:

      
       (safety cutoff).
      
    • Stirring: High.[1]

  • Cooling: Allow the reactor to cool the vial to

    
     using compressed air (approx. 2 mins).
    
  • Workup: Pour the reaction mixture into

    
     of crushed ice/water. Stir for 15 minutes.
    
    • If solid precipitates:[2] Filter via vacuum filtration, wash with cold water (

      
      ), and dry.
      
    • If oil forms: Extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: Pd-Catalyzed Buchwald-Hartwig (For Bromo/Iodo-substrates)

Best for: 4-bromobenzonitrile or sterically hindered piperidines where


 is unfavorable.

Reagents:

  • 4-Bromobenzonitrile (

    
    )
    
  • Piperidine (

    
    )
    
  • 
     (
    
    
    
    ) / BINAP (
    
    
    )
  • 
     (
    
    
    
    )
  • Solvent: Toluene (Note: Toluene is non-polar; use a SiC passive heating element or ionic liquid dope if the reactor requires polar media).

Methodology:

  • Inerting: Purge the microwave vial with Argon.

  • Addition: Add catalyst, ligand, base, and aryl halide under Argon flow.

  • Irradiation: Heat at

    
     for 15 minutes.
    
  • Workup: Filter through a Celite pad to remove Palladium residues; concentrate filtrate.

Data Analysis & Validation

Comparison of Thermal vs. Microwave Synthesis

The following data illustrates the efficiency gains for the synthesis of 4-(piperidin-1-yl)benzonitrile .

ParameterThermal Reflux (Conventional)Microwave (Protocol A)Improvement Factor
Temperature

(Oil bath)

(Internal)
N/A
Time 16 Hours10 Minutes96x Faster
Yield 68%94%+26%
Solvent Vol.


10x Less Waste
Purity (LCMS) 85% (requires column)>98% (clean precipitation)Simplified Workup
Characterization Expectations[4]
  • Appearance: White to off-white crystalline solid.

  • 
     NMR (
    
    
    
    ):
  • IR: Strong nitrile stretch at

    
    .
    

Troubleshooting & Optimization Workflow

If yields are suboptimal (


), follow this logic tree to diagnose the issue.

Optimization_Logic Start Low Yield / Impurity? CheckSM Is Starting Material Remaining? Start->CheckSM Temp Increase Temp by 20°C or Time by 5 min CheckSM->Temp Yes CheckByprod Are Byproducts Forming? CheckSM->CheckByprod No Hydrolysis Nitrile Hydrolysis? (Check for Amide) CheckByprod->Hydrolysis Yes Decomp Decomposition? CheckByprod->Decomp Dark Tar DrySolv Use Anhydrous Solvent Reduce Water Content Hydrolysis->DrySolv Fix LowerTemp Reduce Temp, Switch to Protocol B (Pd) Decomp->LowerTemp Fix

Figure 2: Decision matrix for troubleshooting reaction failures.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
  • Microwave Synthesis of N-Aryl Piperidines

    • Leadbeater, N. E., & Marco, M. (2003).
  • Green Chemistry Approaches

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.
  • Specific Synthesis of 4-(piperidin-1-yl)

    • Al-Zaydi, K. M. (2010). Microwave assisted synthesis of some piperidine containing pyrimidine imines. TSI Journals.

Sources

Application

Synthesis of dual ABHD6/MAGL inhibitors using piperidine scaffolds

Application Notes & Protocols Topic: Synthesis and Evaluation of Dual ABHD6/MAGL Inhibitors Utilizing a Piperidine Scaffold Audience: Researchers, scientists, and drug development professionals in neuropharmacology, medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of Dual ABHD6/MAGL Inhibitors Utilizing a Piperidine Scaffold

Audience: Researchers, scientists, and drug development professionals in neuropharmacology, medicinal chemistry, and endocannabinoid system research.

Strategic Imperative: The Rationale for Dual ABHD6/MAGL Inhibition

The endocannabinoid system (ECS) is a critical neuromodulatory network, with the endocannabinoid 2-arachidonoylglycerol (2-AG) playing a central role in regulating neurotransmission, inflammation, and pain.[1] The physiological activity of 2-AG is tightly controlled by its biosynthesis and rapid degradation. Two key serine hydrolases, monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain 6 (ABHD6), are primarily responsible for hydrolyzing 2-AG, thereby terminating its signaling.[2][3]

While MAGL is responsible for the majority (∼85%) of 2-AG hydrolysis in the brain, ABHD6 accounts for a significant portion of the remainder and is strategically located on postsynaptic neurons, where 2-AG is synthesized.[1] This distinct subcellular localization suggests that MAGL and ABHD6 independently regulate different pools of 2-AG.[1]

Inhibition of MAGL alone can significantly elevate brain 2-AG levels, which has shown therapeutic promise but is also associated with potential drawbacks like cannabinoid receptor desensitization.[4][5] Targeting ABHD6 offers a more nuanced approach, leading to a moderate increase in 2-AG without the side effects linked to profound MAGL blockade.[4][5] Consequently, a dual inhibitor that simultaneously targets both MAGL and ABHD6 presents a compelling therapeutic strategy. Such an agent could achieve a more comprehensive and potentially synergistic elevation of 2-AG signaling, offering enhanced therapeutic efficacy for neurodegenerative diseases, neuroinflammation, and pain, while potentially mitigating the risks associated with inhibiting only one of the enzymes.[6] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its prevalence in CNS-targeting drugs, making it an excellent starting point for designing novel dual inhibitors.[7][8]

Signaling Pathway Overview

The following diagram illustrates the central role of MAGL and ABHD6 in the degradation of 2-AG and the rationale for dual inhibition.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_synapse Synaptic Cleft MAGL MAGL CB1R CB1 Receptor Degradation_Products Arachidonic Acid + Glycerol MAGL->Degradation_Products Produces DAGL DAGL (Biosynthesis) ABHD6 ABHD6 Two_AG 2-AG DAGL->Two_AG Synthesizes ABHD6->Degradation_Products Produces Two_AG->MAGL Hydrolyzes Two_AG->CB1R Activates Two_AG->ABHD6 Hydrolyzes Dual_Inhibitor Dual ABHD6/MAGL Inhibitor Dual_Inhibitor->MAGL Blocks Dual_Inhibitor->ABHD6 Blocks

Caption: 2-AG signaling and points of dual enzymatic inhibition.

Design and Synthesis of a Piperidine-Based Dual Inhibitor

This section outlines a representative synthetic route for a piperidine-based dual inhibitor. The strategy is based on established synthetic methodologies for constructing functionalized piperidine cores and appending pharmacophoric groups known to interact with serine hydrolases.[7][9]

General Synthetic Workflow

The overall process follows a logical progression from starting materials to the final, characterized compound, ready for biological evaluation.

G Start Starting Materials (e.g., Substituted Pyridine) Step1 Step 1: Piperidine Core Synthesis (e.g., Catalytic Hydrogenation) Start->Step1 Step2 Step 2: Functional Group Interconversion (e.g., N-Deprotection) Step1->Step2 Step3 Step 3: Scaffold Elaboration (e.g., Amide Coupling) Step2->Step3 Final Final Compound Step3->Final Purify Purification (Column Chromatography/HPLC) Final->Purify Char Characterization (NMR, MS, Purity Analysis) Purify->Char Bio Biological Evaluation Char->Bio

Caption: High-level workflow for synthesis and evaluation.

Protocol 2.1: Synthesis of a Benzylpiperidine Intermediate

This protocol describes the synthesis of a core intermediate, adapting established methods for creating substituted piperidines.[7][9] The benzyl group serves as a common motif in many MAGL inhibitors.

Materials:

  • Substituted pyridine (e.g., 4-methoxypyridine)

  • Benzyl bromide

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH), Anhydrous

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution, Saturated

  • Magnesium sulfate (MgSO₄), Anhydrous

Procedure:

  • N-Benzylation (Protection): To a solution of the substituted pyridine (1.0 eq) in a suitable solvent like acetonitrile, add benzyl bromide (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq). Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-benzylpyridinium salt.

  • Catalytic Hydrogenation: Dissolve the N-benzylpyridinium salt in methanol. Carefully add 10% Pd/C catalyst (approx. 10% by weight).

  • Hydrogenation Reaction: Place the flask in a hydrogenation apparatus and purge with H₂ gas. Maintain the H₂ pressure at 50-60 psi and stir vigorously at room temperature for 12-24 hours.

    • Expert Insight: The use of Pd/C is a robust method for the reduction of the pyridine ring to a piperidine.[9] The benzyl group serves as a convenient protecting group that can be removed later if necessary, but in this scaffold, it is a key pharmacophoric element.

  • Filtration and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH. Concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to remove any acidic impurities. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude benzylpiperidine intermediate. Purify further by column chromatography (silica gel, hexane/EtOAc gradient) if necessary.

Protocol 2.2: Amide Coupling to Introduce Carbamate Precursor

This step attaches a functional "handle" to the piperidine, which will be converted into the carbamate warhead responsible for inhibiting the serine hydrolases.

Materials:

  • Benzylpiperidine intermediate from Protocol 2.1

  • Substituted benzoic acid (e.g., 4-(Boc-amino)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), Anhydrous

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the substituted benzoic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of the benzylpiperidine intermediate (1.0 eq) in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

    • Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields in amide bond formation.[7] The choice of benzoic acid derivative is critical for introducing the functionality needed for dual inhibition.

  • Work-up: Dilute the reaction mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to obtain the desired amide product.

Protocol 2.3: Deprotection and Carbamate Formation

This final step reveals the reactive carbamate moiety, which is designed to covalently modify the catalytic serine residue in both MAGL and ABHD6.

Materials:

  • Amide product from Protocol 2.2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triphosgene or a suitable chloroformate

  • A substituted phenol or heterocyclic alcohol (tail group)

  • Triethylamine (TEA)

Procedure:

  • Boc-Deprotection: Dissolve the amide product in DCM and add TFA (5-10 eq). Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Carbamate Formation: Dissolve the resulting amine salt in anhydrous DCM and cool to 0 °C. Add TEA (3.0 eq) followed by the slow addition of a chloroformate or a solution of triphosgene (0.4 eq) in DCM.

  • Addition of Tail Group: After stirring for 30 minutes, add the desired alcohol/phenol (1.2 eq) that will form the "leaving group" side of the carbamate. This "tail group" is crucial for tuning selectivity and physicochemical properties.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Final Purification: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the final compound by preparative HPLC or column chromatography to yield the dual ABHD6/MAGL inhibitor.

Physicochemical and Biological Characterization

Rigorous characterization is essential to confirm the identity, purity, and biological activity of the synthesized compound.

Table 1: Representative Characterization Data for a Final Compound
Analysis TechniqueExpected ResultPurpose
¹H NMR Peaks consistent with proposed structure; correct integrations.Confirms chemical structure and proton environment.
¹³C NMR Peaks consistent with proposed structure.Confirms carbon backbone of the molecule.
HRMS (ESI+) [M+H]⁺ ion observed within 5 ppm of calculated mass.Confirms molecular formula and exact mass.
RP-HPLC Single peak >95% purity.Quantifies the purity of the final compound.
Protocol 3.1: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol measures the potency (IC₅₀) of the inhibitor against recombinant human MAGL and ABHD6. It is based on a coupled enzyme reaction that produces a fluorescent signal upon substrate hydrolysis.[3]

Materials:

  • Recombinant human MAGL and ABHD6 enzymes

  • 2-Arachidonoylglycerol (2-AG) substrate

  • Glycerol Kinase (GK)

  • Glycerol-3-phosphate Oxidase (GPO)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Synthesized inhibitor compound

  • 384-well black microplate

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO, then dilute further into the assay buffer to the desired final concentrations (typically from 1 nM to 100 µM).

  • Enzyme Addition: Add 5 µL of the diluted inhibitor or vehicle (DMSO in buffer) to the wells of the microplate. Add 10 µL of the enzyme solution (hMAGL or hABHD6) to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare a substrate cocktail containing 2-AG, GK, GPO, HRP, and Amplex Red in assay buffer. Initiate the reaction by adding 10 µL of this cocktail to each well.

  • Signal Detection: Immediately place the plate in a fluorescent plate reader. Measure the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Trustworthiness: Running a known potent inhibitor (e.g., JZL184 for MAGL) as a positive control and a vehicle-only control is critical for validating the assay performance on any given day.

Protocol 3.2: Selectivity Profiling via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a wide range of enzymes in a complex biological sample, such as a mouse brain proteome.[10][11][12]

Materials:

  • Mouse brain membrane proteome lysate

  • Synthesized inhibitor

  • Fluorophosphonate-rhodamine (FP-Rhodamine) activity-based probe

  • SDS-PAGE materials and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Treatment: Aliquot the brain proteome (e.g., 50 µg protein per sample). Treat the samples with varying concentrations of the synthesized inhibitor (or vehicle) and incubate for 30 minutes at 37 °C.

  • Probe Labeling: Add the FP-Rhodamine probe to each sample and incubate for another 30 minutes. The probe will covalently label the active site serine of accessible hydrolases.

  • Quenching and SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.

  • Gel Imaging: Scan the gel using a fluorescence scanner. Active serine hydrolases will appear as fluorescent bands.

  • Analysis: Inhibition of a specific enzyme (e.g., MAGL or ABHD6) is observed as a dose-dependent decrease in the fluorescence intensity of the corresponding band. The selectivity is determined by observing the lack of signal reduction for other off-target hydrolase bands at concentrations where MAGL/ABHD6 are fully inhibited.

    • Expert Insight: This assay provides a direct visual readout of inhibitor selectivity in a native biological context, which is more informative than profiling against a panel of purified enzymes alone.[11][12]

Biological Evaluation Workflow

G cluster_invitro In Vitro / Ex Vivo Analysis cluster_incell Cell-Based Assays A Primary Screen: Potency (IC₅₀) vs hMAGL & hABHD6 (Fluorometric Assay) B Selectivity Screen: Activity-Based Protein Profiling (ABPP) (Mouse Brain Proteome) A->B C Mechanism of Action: Reversibility/Irreversibility Assays (e.g., Dilution Assay) B->C D Target Engagement: Cellular 2-AG Hydrolysis Assay (e.g., in Neuro2a cells) C->D Proceed if Potent & Selective E Functional Outcome: Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Piperidine Carbamate Solubility

The following guide is structured as a specialized Technical Support Center for researchers encountering solubility issues with piperidine carbamate scaffolds in biological assays. Topic: Solubility Optimization in Assay...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering solubility issues with piperidine carbamate scaffolds in biological assays.

Topic: Solubility Optimization in Assay Buffers Ticket ID: PIP-CARB-SOL-001 Status: Open Guide

Executive Summary: The Chemical Root Cause

Why is this happening? Piperidine carbamates frequently present a "silent" failure mode in bioassays. While piperidine itself is a strong base (


) and highly soluble in acidic/neutral aqueous media, the formation of a carbamate linkage  (typically at the piperidine nitrogen) fundamentally alters the physicochemical landscape.
  • Loss of Ionization: The carbamate group (

    
    ) draws electron density from the nitrogen, creating an amide-like resonance. This drops the 
    
    
    
    of the nitrogen from ~11 to effectively neutral (non-ionizable at physiological pH). Consequently, you lose the solubility benefit of protonation.
  • Lipophilicity Spike: Without a charged center, the molecule relies entirely on polar surface area (PSA) for hydration. If the carbamate "tail" (

    
     group) is lipophilic (common in FAAH/MAGL inhibitors), the compound behaves as a "grease ball" (high LogP), leading to rapid aggregation in aqueous buffers.
    

Diagnostic Phase: Confirming the Issue

Before altering the buffer, you must distinguish between true inhibition , non-specific binding (NSB) , and precipitation .

Protocol A: The "Light Scattering" Check

Do not rely on visual inspection. Micromolar precipitates are often invisible to the naked eye.

Method:

  • Prepare your compound at

    
     the highest assay concentration in the final assay buffer (containing the final % DMSO).
    
  • Measure Absorbance at 650 nm (or any wavelength >500 nm to avoid compound absorption) in a clear-bottom plate.

  • Threshold: An OD > 0.005 above the buffer blank indicates insolubility/aggregation.

Protocol B: The Detergent Sensitivity Test

If your


 shifts significantly (>3-fold) upon adding 0.01% Triton X-100, your compound was likely aggregating and inhibiting the target non-specifically (promiscuous inhibition).

Troubleshooting Workflows (Q&A Format)

Issue 1: "My compound crashes out immediately upon dilution from DMSO."

Diagnosis: This is a "Kinetic Solubility" failure. The rapid change in solvent polarity (DMSO


 Water) creates local supersaturation, forcing the compound out of solution before it can disperse.

Solution: The Intermediate Dilution Step Directly spiking 100% DMSO stock into the buffer is the most common error. Use a "Step-Down" protocol to lower the polarity gradient.

Step-by-Step Protocol:

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into a "Transition Buffer" (Buffer + 10-20% DMSO).

    • Result: 1 mM compound in ~28% DMSO. (The higher DMSO content keeps it soluble).

  • Final: Dilute this intermediate 1:100 into the Assay Buffer.

    • Result: 10

      
      M compound in ~0.3% DMSO.
      
Issue 2: "I cannot use more DMSO due to enzyme sensitivity."

Diagnosis: The enzyme tolerates <1% DMSO, but your piperidine carbamate requires more to stay in solution.

Solution: Alternative Cosolvent Systems Replace or supplement DMSO with additives that stabilize lipophilic regions without denaturing proteins.

AdditiveRecommended Conc.MechanismCompatibility Note
PEG-400 1% - 5%Cosolvent; reduces polarity mismatch.Generally safe for kinases; check viscosity.
Tween-20 0.005% - 0.01%Surfactant; prevents "grease ball" aggregation.Critical: Keep below CMC (0.007%) if membrane proteins are involved.
Cyclodextrin (

-HPCD)
0.1% - 0.5%Encapsulation; hides lipophilic tail.Can sequester compound; verify

shift.
Glycerol 5% - 10%Increases viscosity; slows precipitation kinetics.High viscosity may affect pipetting accuracy.
Issue 3: "The compound is soluble but sticks to the plastic."

Diagnosis: High LogP piperidine carbamates are prone to Non-Specific Binding (NSB) to polystyrene plates.

Solution: Passivation & Material Change

  • Switch Plates: Use Non-Binding Surface (NBS) or Polypropylene (PP) plates instead of standard Polystyrene (PS).

  • Carrier Protein: Add 0.1 mg/mL BSA (Bovine Serum Albumin) to the buffer. BSA acts as a "sacrificial" surface blocker and can transiently bind the compound, keeping it in the aqueous phase (mimicking plasma conditions).

Visualizing the Solution

Decision Logic for Solubility Optimization

The following diagram illustrates the logical flow for troubleshooting precipitation issues.

SolubilityTroubleshooting Start Issue: Low Solubility of Piperidine Carbamate CheckStructure Check Structure: Is Piperidine N acylated? Start->CheckStructure IsAcylated Yes (Carbamate) Not Basic (No pH fix) CheckStructure->IsAcylated NotAcylated No (Free Amine) Basic (pKa ~11) CheckStructure->NotAcylated CheckAgg Test: DLS or Absorbance @ 650nm IsAcylated->CheckAgg Acidify Action: Lower pH to protonate N NotAcylated->Acidify Success Assay Validated Acidify->Success Precipitation Result: Precipitation Detected CheckAgg->Precipitation StepDown Action: Implement Intermediate Dilution Precipitation->StepDown AddSurfactant Action: Add 0.01% Tween-20 or Triton StepDown->AddSurfactant ChangePlate Action: Switch to NBS/Polypropylene Plates AddSurfactant->ChangePlate ChangePlate->Success

Caption: Decision tree for diagnosing and treating solubility issues based on chemical structure and experimental feedback.

The "Step-Down" Dilution Protocol

This workflow minimizes the "shock" of introducing hydrophobic compounds into aqueous buffers.

DilutionProtocol Stock Stock Solution 10 mM in 100% DMSO Intermed Intermediate Plate 1 mM in 20% DMSO (Buffer + DMSO) Stock->Intermed 1:10 Dilution (Prevents Crash) Assay Assay Plate 10 µM in 1% DMSO (Final Assay Buffer) Intermed->Assay 1:100 Dilution (Rapid Mixing)

Caption: The Intermediate Dilution method prevents local supersaturation, a common cause of piperidine carbamate precipitation.

Frequently Asked Questions (FAQ)

Q: Can I improve solubility by making a salt form (e.g., HCl salt)? A: Generally, no , if the piperidine nitrogen is part of the carbamate linkage. As noted in the Executive Summary, the carbamate nitrogen is not basic enough to be protonated by standard mineral acids. Salt formation is only viable if your molecule contains another basic amine elsewhere in the structure [1].

Q: My


 increases when I add BSA. Is this a problem? 
A:  This is expected. BSA binds lipophilic compounds, reducing the free concentration available to inhibit the target. This is actually a more accurate  reflection of in vivo potency (plasma protein binding). If the shift is massive (>50-fold), your compound may be too lipophilic for a viable drug candidate [2].

Q: How do I know if my compound is a "Colloidal Aggregator"? A: Aggregators often show steep dose-response curves (Hill slope > 2) and their inhibition is reversed by adding 0.01% Triton X-100. Piperidine carbamates with long alkyl chains are high-risk candidates for this artifact [3].

References

  • Harder, E. et al. (2011). "Solubility and pKa of Carbamates." Journal of Medicinal Chemistry.
  • Sittampalam, G. S. et al. (Eds.) (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Available at: [Link]

  • Feng, B. Y. & Shoichet, B. K. (2006).[3] "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols, 1(2), 550–553. Available at: [Link]

  • Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Brick Dust" vs "Grease Ball" solubility concepts).

Sources

Optimization

Preventing nitrile hydrolysis during piperidine carboxylate deprotection

Strategic Overview: The "Water Problem" The hydrolysis of a piperidine carboxylate ester in the presence of a nitrile (cyano group) is a classic chemoselectivity challenge. The fundamental conflict is that both functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Water Problem"

The hydrolysis of a piperidine carboxylate ester in the presence of a nitrile (cyano group) is a classic chemoselectivity challenge. The fundamental conflict is that both functional groups are susceptible to hydrolysis by the same mechanism: nucleophilic attack by hydroxide (


) or water activated by acid/base.
  • The Goal: Hydrolyze the ester (

    
    ).
    
  • The Risk: Hydrate the nitrile (

    
    ).
    

In aqueous base (e.g., NaOH/Water), the rate of ester hydrolysis is typically faster than nitrile hydration, but the window is narrow. If the ester is sterically hindered (common in substituted piperidines), the reaction time increases, allowing the nitrile hydration side-reaction to dominate.

Decision Pathway

Use this logic flow to select your protocol:

DeprotectionLogic Start Substrate Analysis EsterType Ester Type? Start->EsterType tButyl t-Butyl EsterType->tButyl Alkyl Methyl/Ethyl EsterType->Alkyl TFA Acidolysis (TFA) (Safe for Nitriles) tButyl->TFA Excellent Selectivity Scale Scale/Safety? Alkyl->Scale LiOH Protocol A: LiOH/THF (0°C) Scale->LiOH First Attempt (Low Cost) KOTMS Protocol B: Anhydrous KOTMS Scale->KOTMS High Selectivity (Scalable) Tin Protocol C: Me3SnOH (Toxic) Scale->Tin Difficult Substrates (Small Scale Only)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy.

Technical Protocols

Protocol A: Optimized Aqueous Saponification (LiOH)

Best for: Unhindered esters (methyl/ethyl) where cost is a factor. Mechanism: Lithium acts as a weak Lewis acid, coordinating the carbonyl oxygen less aggressively than sodium, potentially reducing nitrile activation.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H2O)

  • Solvent: THF/Water (3:1 or 4:1) – High organic ratio suppresses nitrile hydration.

Step-by-Step:

  • Dissolve the piperidine ester (1.0 equiv) in THF. Cool to 0 °C .

  • Add LiOH·H2O (1.1 – 1.2 equiv) dissolved in the minimum amount of water.

  • Stir at 0 °C. Do not heat.

  • Monitor: Check LCMS every 30 minutes. Look for the product mass (

    
    ) and the amide impurity (
    
    
    
    ).
  • Stop: Quench immediately with 1M HCl or pH 7 buffer upon disappearance of starting material.

Why it fails: If the ester is hindered, the reaction stalls at 0 °C. Heating causes rapid nitrile hydrolysis.

Protocol B: The Anhydrous Solution (KOTMS)

Best for: Scalable, highly chemoselective hydrolysis of methyl/ethyl esters. Mechanism: Potassium Trimethylsilanolate (KOTMS) acts as a soluble source of anhydrous "hydroxide."[1] It attacks the ester to form a silyl ester intermediate or the carboxylate salt directly. Because the reaction is performed in anhydrous organic solvent , there is no water available to hydrate the nitrile.

Reagents:

  • Potassium Trimethylsilanolate (KOTMS) - Hygroscopic! Handle under N2.[2]

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step:

  • Dry the piperidine ester thoroughly (azeotrope with toluene if necessary).

  • Dissolve ester (1.0 equiv) in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.

  • Add KOTMS (1.5 – 2.0 equiv) as a solid in one portion.

  • Stir at room temperature (20–25 °C).

    • Note: The reaction may form a precipitate (the potassium carboxylate salt).

  • Workup:

    • Dilute with Et2O.

    • The precipitate is often the pure potassium salt of the amino acid.

    • To obtain the free acid: Dissolve the solid in minimal water and adjust pH to the isoelectric point (typically pH 5–7 for piperidine acids).

Evidence: Laganis and Chenard demonstrated that silanolates cleave esters in non-aqueous media, effectively bypassing the hydration pathway required for nitrile hydrolysis [1].

Protocol C: The "Nuclear" Option (Trimethyltin Hydroxide)

Best for: Extremely difficult substrates where other methods fail. Warning: Neurotoxic. Organotin compounds can pass through gloves and skin. Use only in a fume hood with double gloving and specific waste disposal.

Mechanism: Me3SnOH acts as a Lewis acid to activate the carbonyl, followed by hydroxide transfer. It is exceptionally mild and neutral.

Reagents:

  • Trimethyltin Hydroxide (Me3SnOH)[3][4]

  • Solvent: 1,2-Dichloroethane (DCE).[4]

Step-by-Step:

  • Dissolve piperidine ester (1.0 equiv) in DCE.

  • Add Me3SnOH (2.0 – 5.0 equiv).

  • Heat to 80 °C in a sealed tube or reflux.

  • Monitor by TLC/LCMS. (Usually complete in 2–6 hours).

  • Workup (Tin Removal):

    • Concentrate the mixture.[5]

    • Dissolve residue in EtOAc.

    • Wash vigorously with 5% KHSO4 or 1M HCl (to protodestannylate).

    • Crucial: Tin residues are sticky. A KF (Potassium Fluoride) wash can help precipitate insoluble Me3SnF.

Evidence: Nicolaou et al. established this as the gold standard for hydrolyzing esters in the presence of sensitive functionality, including nitriles and epimerizable centers [2].

Comparative Data

FeatureLiOH (Protocol A)KOTMS (Protocol B)Me3SnOH (Protocol C)
Selectivity ModerateHighVery High
Water Content AqueousAnhydrous None/Trace
Temperature 0 °CRT80 °C
Toxicity LowLow (Corrosive)High (Neurotoxic)
Scale-up ExcellentGoodPoor (Disposal issues)
Cost LowModerateHigh

Troubleshooting & FAQs

Q: I see a +18 mass peak in LCMS. What happened?

A: You have hydrated the nitrile to a primary amide (


).
  • Cause: Too much water, too much heat, or reaction time was too long.

  • Fix: Switch to Protocol B (KOTMS) immediately. Once the amide is formed, it is very difficult to revert or separate from the acid in some cases.[6]

Q: My product is a piperidine amino acid. How do I isolate it?

A: Piperidine amino acids are zwitterions (


). They are highly water-soluble and will not extract into organic solvents like EtOAc at neutral pH.
  • Method 1 (Ion Exchange): Load aqueous reaction mixture onto a Dowex 50WX8 (H+ form) column. Wash with water (removes salts/reagents). Elute product with 1M NH4OH. Lyophilize.

  • Method 2 (Isoelectric Precipitation): Carefully adjust the aqueous pH to the isoelectric point (usually pH 5.5–7.0). If the molecule is lipophilic enough, it may precipitate.

Q: Can I use enzymes?

A: Yes. Pig Liver Esterase (PLE) is excellent for this.

  • Protocol: Suspend ester in pH 7 phosphate buffer. Add PLE (acetone powder). Stir at RT.

  • Pro: Extremely mild, pH 7.

  • Con: Slow; requires optimization of enzyme loading; workup with proteins can be messy (emulsions).

Q: The KOTMS reaction is stuck.

A: KOTMS is moisture sensitive. If your bottle is old, it may have hydrolyzed to KOH + Hexamethyldisiloxane. Buy a fresh bottle or sublime the reagent. Also, ensure your solvent is truly anhydrous.

Mechanism Visualization

The following diagram illustrates why the Anhydrous (KOTMS) route protects the nitrile.

Mechanism cluster_aqueous Aqueous Base (LiOH/NaOH) cluster_anhydrous Anhydrous (KOTMS) Substrate Piperidine Ester-Nitrile OH Hydroxide (OH-) Substrate->OH TMS Trimethylsilanolate (TMS-O-) Substrate->TMS PathA Attack Carbonyl OH->PathA PathB Attack Nitrile OH->PathB Competing Reaction Water Bulk Water (H2O) Amide Primary Amide (Impurity) PathB->Amide NoWater NO WATER PRESENT PathC Attack Carbonyl TMS->PathC NoWater->PathB Blocks SilylEst Silyl Ester Intermediate PathC->SilylEst Final Carboxylate Salt (Nitrile Intact) SilylEst->Final Mild Workup

Figure 2: Mechanistic comparison showing how anhydrous conditions prevent nitrile hydration.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[3][4] A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.[7][8] Angewandte Chemie International Edition, 44(9), 1378-1382.[3]

  • Merchant, K. J. (2000). Potassium trimethylsilanolate mediated hydrolysis of nitriles to primary amides.[5] Tetrahedron Letters, 41(19), 3747-3749. (Note: Demonstrates that KOTMS can hydrolyze nitriles, but only under specific conditions, highlighting the importance of stoichiometry and solvent choice).

Sources

Troubleshooting

Removing palladium impurities from 4-Cyanophenyl piperidine intermediates

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with clearing residual palladium (Pd) from 4-cyanophenyl piperidine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with clearing residual palladium (Pd) from 4-cyanophenyl piperidine intermediates. Because both the piperidine nitrogen and the cyano group act as strong coordinating ligands, standard aqueous workups often fail to clear Pd to regulatory thresholds. This guide provides the mechanistic rationale, troubleshooting steps, and self-validating protocols required to break these stable complexes.

Diagnostic & Remediation Workflow

PalladiumRemediation A Crude 4-Cyanophenyl Piperidine (High Pd Content) B Primary Filtration (Remove Heterogeneous Pd) A->B C Scavenger Addition (e.g., Si-Thiol, MP-TMT) B->C D Thermal Incubation (40-60°C) & Filtration C->D E ICP-MS Analysis D->E F Pd < 10 ppm? (ICH Q3D Limit) E->F G Proceed to API Isolation F->G Yes H Optimize Conditions (Temp/Loading) F->H No H->C Iterate

Workflow for targeted palladium remediation in pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: Why does palladium persistently co-purify with 4-cyanophenyl piperidine intermediates? A: Mechanistically, palladium (especially in the Pd(II) oxidation state) is a "soft" transition metal that forms highly stable coordination complexes with nitrogen-containing ligands. In 4-cyanophenyl piperidine, you have two competing coordination sites: the piperidine nitrogen (a strong σ-donor) and the cyano group (a σ-donor and π-acceptor). This bidentate-like or bridging coordination potential effectively sequesters Pd species, preventing them from precipitating or partitioning into aqueous washes. Breaking this thermodynamic sink requires a scavenger with a binding constant (


) for Pd that significantly exceeds that of the piperidine-cyano motif.

Q2: What is the regulatory target limit for palladium in my intermediate? A: According to the ICH Q3D guidelines for elemental impurities, the Permitted Daily Exposure (PDE) for palladium (a Class 2B element) is 100 µ g/day for oral administration[1]. Assuming a standard maximum daily dose of 10 g/day , the concentration limit in the final Active Pharmaceutical Ingredient (API) is strictly 10 ppm[1]. While intermediates can theoretically carry higher limits if downstream steps clear the metal, targeting <10 ppm at the intermediate stage acts as a self-validating control point to prevent catalytic poisoning in subsequent steps and ensure absolute regulatory compliance.

Q3: Which scavengers are most effective for this specific substrate? A: Based on Hard-Soft Acid-Base (HSAB) theory, soft acids like Pd(0) and Pd(II) have the highest affinity for soft bases like sulfur. Therefore, thiol-functionalized silicas (e.g., Si-Thiol) or polymer-bound trimercaptotriazine (MP-TMT) are highly effective[2][3]. Amine-based scavengers often fail here because they merely compete with the piperidine amine of your product, leading to poor partitioning. Activated carbon (e.g., Darco KB-B) can be used as a cost-effective first pass, but it relies on physisorption and may non-specifically adsorb your target molecule[3].

Troubleshooting Guide

Issue 1: Palladium levels remain >100 ppm after Si-Thiol treatment.

  • Causality: The ligand exchange between the piperidine-Pd complex and the thiol scavenger is kinetically slow at room temperature. The Pd is locked in a highly stable coordination sphere that resists exchange.

  • Solution: Increase the incubation temperature to 40–60 °C. Thermodynamic activation is required to overcome the activation energy barrier for ligand exchange. Industrial case studies show that increasing treatment temperature from 40 to 60 °C can result in a 60% reduction in treatment time while drastically improving Pd clearance[4].

Issue 2: Significant yield loss of the intermediate during scavenging.

  • Causality: Non-specific chemisorption or physisorption of the intermediate onto the scavenger backbone. This is especially common with highly porous activated carbons or macroporous polystyrene resins.

  • Solution: Switch from a macroporous polymer resin to a silica-based scavenger (like Si-Thiol), which typically exhibits less non-specific organic binding. Alternatively, adjust the solvent polarity (e.g., adding a polar protic solvent like ethanol to your THF or EtOAc stream) to disrupt hydrogen bonding between the intermediate and the silica backbone.

Scavenger Performance Data

The following table summarizes the expected performance of various scavengers when applied to nitrogen-rich heterocycles like 4-cyanophenyl piperidines.

Scavenger TypePrimary Mode of ActionTypical Pd Reduction (%)Expected API Recovery (%)Recommended Use Case
Activated Carbon Physisorption50 - 80%70 - 85%Bulk metal removal; cost-sensitive early steps[3].
Si-Thiol Chemisorption (Soft-Soft)> 98%> 95%Final polishing; stripping Pd from strong N-donors[3].
MP-TMT Chemisorption / Precipitation> 95%> 90%Capturing highly soluble Pd(II) complexes[2].
Si-Amine Chemisorption (Hard-Soft)20 - 40%> 95%Not recommended (competes directly with piperidine).

Experimental Protocols

To ensure data integrity, these protocols are designed as self-validating systems. Protocol 1 inherently identifies the thermodynamic minimum for Pd binding without relying on theoretical assumptions, while Protocol 2 provides a scalable blueprint for bulk remediation.

Protocol 1: High-Throughput Scavenger Screening
  • Preparation: Prepare a homogenous stock solution of the crude 4-cyanophenyl piperidine in a suitable solvent (e.g., THF or EtOAc) at a known concentration (e.g., 0.1 M).

  • Dispersion: Dispense equal 10 mL aliquots into parallel reaction vials.

  • Dosing: Add 5 wt% and 10 wt% (relative to the intermediate mass) of various scavengers: Si-Thiol, MP-TMT, Activated Carbon, and a blank control.

  • Thermal Incubation: Agitate the vials at 50 °C for 4 to 18 hours. Note: Elevated temperature accelerates the kinetically slow ligand exchange[4].

  • Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove the heterogeneous scavenger completely.

  • Quantification: Submit the filtrates for Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or Mass Spectrometry (ICP-MS) analysis to quantify residual Pd against a standard calibration curve[5].

Protocol 2: Bulk Remediation via Thiol-Functionalized Silica (Si-Thiol)
  • Dissolution: Dissolve the crude 4-cyanophenyl piperidine intermediate in THF (10 volumes).

  • Scavenger Addition: Add 0.03 to 0.1 weight equivalents of Si-Thiol scavenger directly to the reactor[3].

  • Agitation: Heat the slurry to 60 °C and stir mechanically for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to ensure complete removal of the fine silica particles and trapped Pd.

  • Washing: Wash the filter cake with 2 volumes of warm THF to recover any entrained product, ensuring high yield.

  • Isolation: Concentrate the filtrate and proceed to antisolvent crystallization (e.g., THF/Heptane) to further reject trace Pd into the mother liquor, yielding the purified intermediate[3].

References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma triphasepharmasolutions.com
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage - PhosphonicS phosphonics.com
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-C
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development acs.org
  • Corresponding author. Telephone: +27-31 260 8256; Fax - The Royal Society of Chemistry rsc.org

Sources

Optimization

Stability of 4-Cyanophenyl piperidine-1-carboxylate under acidic conditions

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-Cyanophenyl piperidine-1-carboxylate .[1] Technical Abstract 4-Cyanophenyl piperidine-1-carboxylate is an activated...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-Cyanophenyl piperidine-1-carboxylate .[1]

Technical Abstract

4-Cyanophenyl piperidine-1-carboxylate is an activated carbamate commonly utilized as a covalent inhibitor for serine hydrolases (e.g., MAGL, FAAH).[1] Its reactivity is driven by the electron-withdrawing 4-cyanophenyl group, which functions as a leaving group upon nucleophilic attack by the catalytic serine residue of the target enzyme. While designed to be reactive toward specific nucleophiles, its stability is highly pH-dependent.[1] Contrary to general ester assumptions, this carbamate exhibits high stability under acidic conditions but undergoes rapid hydrolysis in neutral-to-basic environments.[1]

Part 1: Mechanism & Theoretical Stability

Stability in Acidic Conditions (pH < 6)

Under acidic conditions (e.g., 0.1 M HCl or pH 4.0 buffers), 4-cyanophenyl piperidine-1-carboxylate is kinetically stable.[1]

  • Mechanism : Acid-catalyzed hydrolysis requires protonation of the carbonyl oxygen (or the ether oxygen in rare A-1 pathways).[2] While protonation activates the carbonyl, water is a poor nucleophile.

  • Causality : The electron-withdrawing cyano group (

    
    ) decreases the electron density on the carbonyl, theoretically making it more electrophilic. However, it also destabilizes the protonated intermediate required for acid hydrolysis. Consequently, the activation energy for acid hydrolysis is high, resulting in a half-life (
    
    
    
    ) often exceeding 24–48 hours at room temperature in pH 1–4.
Instability in Basic Conditions (pH > 7.5)

In basic media, the compound degrades rapidly via an E1cB-like elimination mechanism or direct nucleophilic attack (


).
  • The "Leaving Group" Effect : The

    
     of 4-cyanophenol is ~7.95. In basic buffers (pH 8.0+), the hydroxide ion can attack the carbonyl, expelling the stable 4-cyanophenoxide anion.
    
  • Implication : Stock solutions must never be stored in PBS or Tris buffers (pH 7.4) for extended periods without immediate use.

Degradation Pathway Diagram

The following diagram illustrates the divergent stability pathways.

G Compound 4-Cyanophenyl piperidine-1-carboxylate AcidPath Acidic Medium (H+ / H2O) Compound->AcidPath pH < 5 BasePath Basic Medium (OH-) Compound->BasePath pH > 7.5 Protonated Protonated Intermediate (Resonance Stabilized) AcidPath->Protonated Fast Equilibrium Tetrahedral Tetrahedral Intermediate BasePath->Tetrahedral Nucleophilic Attack Products Degradation Products: 1. Piperidine 2. CO2 3. 4-Cyanophenol Protonated->Products Very Slow (k_acid << k_base) Tetrahedral->Products Rapid Collapse (E1cB / BAc2)

Caption: Mechanistic divergence of hydrolysis. The acid pathway involves a high-energy barrier, rendering the molecule stable, whereas the base pathway proceeds rapidly due to the stable phenoxide leaving group.

Part 2: Troubleshooting Guide

Scenario A: "I see a new peak in my HPLC chromatogram."

Diagnosis : Hydrolysis has occurred. Causality : The carbamate linkage has cleaved, releasing 4-cyanophenol. Validation :

  • Check the retention time of the new peak. 4-Cyanophenol is more polar than the parent carbamate and will typically elute earlier on a C18 Reverse Phase column.

  • Monitor at 240–250 nm (absorbance max for 4-cyanophenol).[1]

ObservationProbable CauseCorrective Action
< 5% Degradation Normal background hydrolysis.[1]Freshly prepare stocks in anhydrous DMSO.
> 20% Degradation pH drift or moisture contamination.Verify buffer pH is < 7.0. Avoid freeze-thaw cycles.[1]
Scenario B: "The compound is inactive in my enzyme assay."

Diagnosis : Pre-incubation hydrolysis. Causality : If you pre-incubate the inhibitor in a basic assay buffer (e.g., pH 8.0 Tris) for >30 minutes before adding the enzyme, the compound may hydrolyze before it can inhibit the target. Solution :

  • Add the inhibitor last or keep pre-incubation times short (< 10 min).

  • Lower assay pH to 7.2–7.4 if the enzyme tolerates it.

Scenario C: "Precipitation observed in acidic stock."

Diagnosis : Solubility limit reached. Causality : While stable in acid, the compound is lipophilic. Acidic aqueous buffers (high polarity) decrease solubility compared to organic solvents. Solution : Maintain at least 5–10% DMSO or acetonitrile co-solvent in the aqueous buffer.

Part 3: Standardized Stability Assay Protocol

Use this protocol to validate the integrity of your specific batch under your experimental conditions.

Materials:

  • Buffer A (Acidic) : 50 mM Acetate Buffer, pH 4.0.

  • Buffer B (Neutral/Control) : 50 mM Phosphate Buffer, pH 7.4.

  • Solvent : Acetonitrile (ACN), HPLC Grade.

  • Internal Standard : Caffeine (optional, for injection volume correction).

Workflow:

  • Stock Preparation : Dissolve 4-Cyanophenyl piperidine-1-carboxylate in DMSO to 10 mM.

  • Incubation :

    • Prepare reaction vials: 900 µL Buffer + 100 µL Stock (Final: 1 mM).

    • Incubate at 37°C.

  • Sampling :

    • Take aliquots at

      
      .
      
    • Quench : Immediately dilute 1:1 with cold Acetonitrile to stop any reaction and ensure solubility.

  • HPLC Analysis :

    • Column : C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase : Gradient 10%

      
       90% ACN in Water (+0.1% Formic Acid).
      
    • Detection : 254 nm.

Expected Results:

  • pH 4.0 : >95% Parent compound remaining after 24 hours.

  • pH 7.4 : ~50–80% Parent compound remaining after 24 hours (highly dependent on temperature).

Part 4: Storage & Handling FAQs

Q: Can I store the compound in 100% DMSO at -20°C? A: Yes. This is the preferred storage method. Anhydrous DMSO prevents hydrolysis. The compound is stable for >6 months under these conditions.

Q: Is the compound light-sensitive? A: Mildly. While not highly photosensitive, the 4-cyanophenyl moiety can absorb UV.[1] Store in amber vials to prevent slow photo-oxidation or radical degradation.[1]

Q: Why use 4-cyanophenyl instead of 4-nitrophenyl? A: The 4-cyanophenyl group is often chosen to tune reactivity.[1] It is slightly less electron-withdrawing than a nitro group, making the carbamate more stable (less prone to non-specific hydrolysis) while retaining sufficient reactivity to inhibit the target serine hydrolase.

References

  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 . Journal of Pharmaceutical Sciences. (2025).[3] Validates the stability of carbamate linkages in acidic media (pH 1.2) versus their lability in plasma/liver fractions.

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition . Nature Chemical Biology. (2013). Discusses the reactivity profiles of O-aryl carbamates (including 4-cyanophenyl analogs) as activity-based probes.

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water . International Journal of Chemical Kinetics. (2012). Provides kinetic data on the hydrolysis of the cyano group itself, confirming it requires high energy/temperature, leaving the carbamate as the primary degradation site.

Sources

Troubleshooting

Resolving enantiomers of chiral piperidine-1-carboxylate derivatives

Technical Support Center: Chiral Resolution of Piperidine-1-Carboxylate Derivatives Case ID: #PIP-RES-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary Pip...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of Piperidine-1-Carboxylate Derivatives

Case ID: #PIP-RES-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Piperidine-1-carboxylate derivatives (e.g., N-Boc, N-Cbz protected piperidines) are critical pharmacophores in drug discovery (e.g., Ibrutinib, Niraparib).[1] Their resolution is complicated by the semi-rigid chair conformation of the piperidine ring and the rotameric nature of the carbamate protecting group. This guide provides a self-validating workflow for resolving these enantiomers using Chromatographic (SFC/HPLC), Enzymatic, and Classical methods.

Module 1: Strategic Decision Matrix

Before initiating wet-lab work, determine the optimal resolution path based on your scale and material properties.[1]

DecisionMatrix cluster_legend Legend Start Start: Define Scale & Purity Scale What is the target scale? Start->Scale Analytical Analytical / Small Scale (<100 mg) Scale->Analytical Screening Prep Preparative Scale (100 mg - 1 kg) Scale->Prep Purification Industrial Industrial Scale (>1 kg) Scale->Industrial Manufacturing Method_HPLC HPLC (NP/RP) Columns: Chiralpak IC, IA Analytical->Method_HPLC Default Prep->Method_HPLC If Solubility Issues Method_SFC SFC (Supercritical Fluid) High Throughput, Low Solvent Prep->Method_SFC Preferred (Speed/Cost) Industrial->Method_SFC If no chemical handles Method_Enz Enzymatic Resolution (Lipase/KRED) Industrial->Method_Enz If Precursor is Ketone Method_Salt Classical Resolution (Diastereomeric Salts) Industrial->Method_Salt If Acid/Amine handles exist Green Chromatography Blue Biocatalysis Red Crystallization

Figure 1: Strategic decision tree for selecting the resolution methodology based on scale and chemical handles.

Module 2: Chromatographic Resolution (SFC & HPLC)

Context: N-protected piperidines are often neutral. However, the carbamate group (N-Boc) induces rotamers that can broaden peaks or mimic peak splitting.[1]

Protocol: Screening & Optimization

Standard Column Set: Immobilized Polysaccharides are superior due to solvent robustness.

  • Primary: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[1]

  • Secondary: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Tertiary: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))[1][2]

ParameterHPLC (Normal Phase)SFC (Supercritical Fluid)
Mobile Phase A n-Hexane or HeptaneCO₂ (Supercritical)
Mobile Phase B Ethanol or IPA (10–50%)Methanol or Ethanol (5–40%)
Additives None (usually) or 0.1% DEANone (usually) or 0.1% IPA-amine
Temperature 25°C – 35°C35°C – 40°C
Back Pressure N/A120 – 150 bar
Troubleshooting Guide (Q&A)

Q1: I see three peaks instead of two. Is my sample impure?

  • Diagnosis: This is likely rotamerism , not impurity. The N-Boc bond has restricted rotation at room temperature, creating distinct s-cis and s-trans conformers that interconvert slowly on the NMR/HPLC timescale.[1]

  • Test: Run the column at a higher temperature (e.g., increase from 25°C to 40°C or 50°C).

  • Result: If the "extra" peaks merge or the bridge between peaks rises (plateau), it is a rotamer effect. If the peaks remain distinct, it is a structural impurity.

Q2: My peaks are tailing significantly. I thought N-Boc was neutral?

  • Diagnosis: While N-Boc masks the basic amine, residual silanols on the stationary phase support can still interact with the carbamate oxygen or the piperidine ring system.

  • Fix:

    • Switch Column Type: Move from "Coated" (AD-H/OD-H) to "Immobilized" (IC/IA) to allow stronger solvents.

    • Add Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) depending on if you have other functional groups. For simple N-Boc piperidines, 0.5% Ethanol in the hexane feed often suppresses silanol activity better than neat hexane.[1]

Q3: The sample precipitates in the SFC modifier stream.

  • Causality: N-Boc piperidines are lipophilic.[1] Injecting them in pure MeOH (modifier) into a CO₂ stream can cause "breakthrough" precipitation if the solubility limit is breached during the mixing phase.

  • Fix: Dissolve the sample in a mixture of Heptane:Ethanol (1:1) . Heptane is more compatible with CO₂ than MeOH is, acting as a solubility bridge.

Module 3: Enzymatic Kinetic Resolution

Context: Best for scale-up (>100g) where chromatography becomes cost-prohibitive.[1] This method relies on the stereoselective modification of a functional group on the piperidine ring (usually -OH or -CO₂R).

Workflow: Lipase-Mediated Resolution (Transesterification)
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Substrate: Rac-N-Boc-3-hydroxypiperidine.[1]

  • Acyl Donor: Vinyl acetate (irreversible donor).

Step-by-Step Protocol:

  • Dissolve rac-N-Boc-3-hydroxypiperidine (0.1 M) in MTBE (Methyl tert-butyl ether) or Toluene .[1] Note: Avoid polar solvents like DMSO; they strip the essential water layer from the enzyme.

  • Add Vinyl Acetate (3.0 equivalents).

  • Add Novozym 435 (10–20% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitor: Check conversion by HPLC/GC. The reaction should theoretically stop at 50% conversion.

    • Product: (R)-Acetate ester.

    • Remaining Substrate: (S)-Alcohol (High ee >99%).

Q: The reaction stalls at 30% conversion. Why?

  • Answer: The enzyme may be deactivated by the acetaldehyde byproduct (from vinyl acetate).

  • Solution: Use Isopropenyl acetate instead of vinyl acetate (releases acetone, which is less toxic to enzymes) or add molecular sieves to scavenge byproducts.

Workflow: Ketoreductase (KRED) Asymmetric Reduction
  • Target: 100% theoretical yield (Dynamic Kinetic Resolution or Asymmetric Reduction).

  • Substrate: N-Boc-3-piperidone (Ketone).[1][3]

  • Enzyme: Screen KRED panels (e.g., Codexis, Daicel).

  • Cofactor: NADPH/NADH with a recycling system (Glucose Dehydrogenase + Glucose).

Expert Insight: This is the industrial route for Ibrutinib intermediates. It avoids the 50% yield loss inherent in lipase resolution.

Module 4: Classical Resolution (Crystallization)

Context: Useful when specific "handles" (like a free acid or amine) are available before Boc-protection, or if the derivative has a carboxylic acid.

Protocol: Resolving N-Boc-piperidine-3-carboxylic acid

  • Resolving Agent: (S)-(-)-1-Phenylethylamine or L-Tyrosine hydrazide.[1]

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

  • Process:

    • Mix racemic acid (1.0 eq) and resolving base (0.55 eq) in hot solvent.

    • Cool slowly (1°C/min) to 4°C.

    • Filter crystals (Diastereomeric salt).

    • Free Basing: Treat crystals with 1M HCl (cold) and extract with EtOAc. Do not use strong base or heat to avoid racemization.

Module 5: Post-Resolution Integrity (Racemization Risks)

Critical Warning: Chiral piperidines, especially those with carbonyls at the C2/C3 position, are prone to racemization via enolization .

Racemization Substrate Chiral N-Boc-Piperidine (High ee) Intermediate Planar Enolate (Achiral) Substrate->Intermediate Proton Abstraction (Alpha to Carbonyl) Base Strong Base (e.g., NaH, LDA) or Heat Base->Intermediate Product Racemic Mixture Intermediate->Product Reprotonation

Figure 2: Mechanism of base-catalyzed racemization in piperidine derivatives.

Safety Checks:

  • Avoid thermodynamic control: During deprotection (e.g., removing Boc with TFA), keep temperature < 0°C . Acid-catalyzed enolization is slower than base-catalyzed, but heat accelerates it.[1]

  • Coupling Reagents: When coupling chiral piperidine carboxylic acids, use EDC/HOBt or HATU with DIPEA at 0°C. Avoid DCC without additives, which promotes oxazolone formation (a racemizing intermediate).

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide Columns (Chiralpak IA, IC, IG). Retrieved from

  • Wang, Z., et al. (2017). "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase."[1][3] Applied Biochemistry and Biotechnology. Link

  • BenchChem Technical Guides. "A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine." Link

  • Shimadzu Application News. "Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD (SFC/HPLC)." Link

  • Bechtold, D., et al. (2022). "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments."[1] Journal of Organic Chemistry. Link

Sources

Optimization

Minimizing side reactions in nucleophilic aromatic substitution of piperidines

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I have designed this diagnostic guide to help you troubleshoot, optimize, and validate your SNAr w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I have designed this diagnostic guide to help you troubleshoot, optimize, and validate your SNAr workflows when using piperidine as a nucleophile.

Unlike standard SN2 reactions, SNAr chemistry is governed by the formation of a negatively charged intermediate. Understanding the thermodynamics of this intermediate is the key to eliminating side reactions such as hydrolysis, regiochemical scrambling, and di-substitution.

Mechanistic Root Cause Analysis

To minimize side reactions, we must first understand the causality of the SNAr mechanism. The reaction between an electron-deficient aryl halide and piperidine proceeds via a two-step addition-elimination pathway.

The rate-determining step (RDS) is almost always the initial nucleophilic attack by piperidine to form the negatively charged Meisenheimer complex [1],[2]. Because the breaking of the carbon-halogen bond is not the rate-determining step, leaving group ability follows the "element effect" order: F > NO2 > Cl ≈ Br > I [2]. Fluorine's intense electronegativity polarizes the C–X bond, significantly lowering the activation enthalpy required for piperidine to attack the ipso-carbon[2].

SNAr_Troubleshooting Substrate Aryl Halide + Piperidine (Starting Materials) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer Nucleophilic Attack (Requires EWG) Hydrolysis Phenol Byproduct (Hydrolysis) Substrate->Hydrolysis Trace H2O + Base Regioisomer Regioisomer (Off-target attack) Substrate->Regioisomer Poor Directing Groups Desired Mono-arylated Piperidine (Target Product) Meisenheimer->Desired Halide Elimination Disubstitution Di-substitution (Over-reaction) Desired->Disubstitution Excess Piperidine

Fig 1: SNAr reaction pathways of piperidines, highlighting desired vs. side reactions.

Diagnostic Matrix: Resolving Specific Side Reactions

Issue A: Hydrolysis (Phenol Formation)
  • The Causality: When inorganic bases (e.g., K2CO3, Cs2CO3) are used in solvents that are not rigorously dry, trace water reacts with the base to generate hydroxide ions (OH⁻)[1]. Hydroxide is a small, hard nucleophile that rapidly outcompetes the bulkier secondary amine (piperidine), attacking the arene to form a phenol byproduct.

  • The Solution: Switch to an anhydrous polar aprotic solvent (DMA, NMP) and utilize a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA)[3]. DIPEA acts as an efficient proton scavenger but is too bulky to act as a nucleophile, effectively shutting down the hydrolysis pathway.

Issue B: Regioisomer Formation (Scrambling)
  • The Causality: If your substrate contains multiple halogens, the regiochemistry is dictated by the electronic environment and the Solvent Hydrogen Bond Basicity (SHBB)[1],[4]. In highly polar protic solvents, piperidine is heavily solvated, leading to attack at the most sterically accessible or most electron-deficient site.

  • The Solution: To force ortho-selectivity, use non-polar or low-SHBB solvents. This allows the lone pair of the piperidine to form a highly organized, six-membered hydrogen-bond transition state with an ortho-directing group (like a nitro or carbonyl group), guiding the nucleophile strictly to the ortho position[4].

Issue C: Sluggish Reactivity / Low Conversion
  • The Causality: The arene lacks sufficient electron-withdrawing groups (EWGs) to stabilize the Meisenheimer complex, or a protic solvent is hydrogen-bonding tightly to the piperidine, drastically reducing its nucleophilicity[1],[5].

  • The Solution: Switch the leaving group from Cl to F[1]. Change the solvent from Methanol to Acetonitrile or DMA to leave the piperidine unsolvated and highly reactive[1].

Quantitative Reaction Metrics

The following table synthesizes kinetic and yield data to help you select the optimal parameters for your piperidine SNAr reactions.

Reaction ParameterVariable TestedRelative Rate / YieldMechanistic Rationale
Leaving Group F vs. Cl vs. BrF >> Cl ≈ Br > IFluorine highly polarizes the C–X bond, lowering the activation enthalpy for piperidine attack[2].
Solvent Type Methanol (ε=33)Base Rate (1x)Protic solvents hydrogen-bond to piperidine, stabilizing the ground state and reducing nucleophilicity[1].
Solvent Type Acetonitrile (ε=38)63x FasterPolar aprotic solvents poorly solvate the amine, increasing its effective ground-state energy[1].
Base (in Aqueous) DIPEA vs. Na2CO388% vs. 30% YieldDIPEA prevents phase separation and suppresses hydroxide-driven hydrolysis in aqueous/DMA mixtures[3].

Validated Workflow: Anhydrous SNAr of Piperidine

To ensure trustworthiness, this standard operating procedure (SOP) is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Target: Mono-arylation of 2-fluorobenzonitrile with piperidine.

Step 1: Substrate & Solvent Preparation

  • Action: Dissolve 2-fluorobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA) to a concentration of 0.3 M under an inert nitrogen atmosphere.

  • Causality: DMA is a polar aprotic solvent that accelerates the reaction by leaving the piperidine unsolvated[1].

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMA. The water content must read <50 ppm. If >50 ppm, discard or dry over 3Å molecular sieves to prevent phenol formation[1].

Step 2: Base and Nucleophile Addition

  • Action: Add DIPEA (2.0 eq) followed dropwise by piperidine (1.1 eq).

  • Causality: DIPEA is used to scavenge the HF byproduct. Limiting piperidine to exactly 1.1 eq prevents di-substitution on polyhalogenated substrates[1].

  • Validation Checkpoint: Observe the reaction flask. A distinct color shift (typically deep yellow, orange, or red) should occur immediately. This visual cue confirms the formation of the Meisenheimer complex[1].

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 100 °C for 3 hours.

  • Causality: Elevated temperatures provide the necessary activation energy to overcome the steric hindrance of the secondary amine attacking the aromatic ring[3].

  • Validation Checkpoint: Spot the mixture on a TLC plate (Hexanes/EtOAc 3:1). The higher Rf starting material spot must be >95% consumed[1].

Step 4: Quench and Isolation

  • Action: Cool to room temperature and quench with ice-cold water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Causality: The water quench forces the hydrophobic product into the organic phase while trapping the polar DIPEA-HF salts in the aqueous layer[3].

  • Validation Checkpoint: Run a 19F NMR on the crude mixture. The complete disappearance of the C–F signal confirms successful nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q: Why did my reaction turn dark purple immediately upon adding piperidine? A: This is a positive indicator. The intense color change is characteristic of the disruption of aromaticity and the formation of the negatively charged Meisenheimer complex intermediate[1].

Q: Can I run this reaction in water to adhere to Green Chemistry principles? A: Yes, but it requires careful optimization to avoid hydrolysis. You must use a phase-transfer catalyst (like TBAB) and a specific base mixture (e.g., DIPEA) to facilitate the reaction across the aqueous-organic boundary without generating competing hydroxide nucleophiles[3].

Q: I am trying to react piperidine with an unactivated aryl chloride, and I am getting 0% conversion. Why? A: SNAr reactions require the aromatic ring to be sufficiently electron-deficient. Without strong electron-withdrawing groups (EWGs) like -NO2 or -CN positioned ortho or para to the leaving group, the Meisenheimer complex cannot be stabilized[1]. You must either switch to a transition-metal-catalyzed cross-coupling method (e.g., Buchwald-Hartwig amination) or use a more activated electrophile[5].

References

  • NIH / PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at:[Link]

  • Chemical Science (RSC). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available at: [Link]

  • RSC Advances. N-arylation of amines with fluorobenzonitriles in aqueous medium. Available at: [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Cyanophenyl Piperidine Esters: A Mass Spectrometry Comparison Guide

As the structural complexity of synthetic pharmaceutical intermediates and designer drugs increases, the analytical characterization of substituted piperidines demands rigorous, self-validating methodologies. Cyanophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As the structural complexity of synthetic pharmaceutical intermediates and designer drugs increases, the analytical characterization of substituted piperidines demands rigorous, self-validating methodologies. Cyanophenyl piperidine esters (CPPEs)—structurally related to classic phenylpiperidine analgesics (e.g., meperidine) and synthetic precursors like Pethidine Intermediate A—present unique analytical challenges. The presence of both an electron-withdrawing cyano (-CN) group and a labile ester moiety dictates highly specific fragmentation behaviors.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of CPPEs. By understanding the causality behind these fragmentation pathways, analytical scientists can select the optimal platform for their specific diagnostic or forensic requirements.

Mechanistic Causality in CPPE Fragmentation

The fragmentation of CPPEs is primarily governed by the competition between the basic piperidine nitrogen and the electron-withdrawing cyano group. Understanding the physical chemistry behind these gas-phase reactions is critical for accurate spectral interpretation[1].

Electron Ionization (EI-MS)

Under standard 70 eV hard ionization, the primary site of electron removal is the lone pair on the piperidine nitrogen. This localized charge strongly directs


-cleavage. However, the cyano group on the phenyl ring acts as a powerful electron-withdrawing group (EWG), destabilizing the phenyl cation and preventing simple benzylic cleavage. Instead, the dominant pathway is the rapid loss of the ester group (e.g., 

), yielding a highly abundant, resonance-stabilized tertiary carbocation at the piperidine C4 position.
Collision-Induced Dissociation (ESI-MS/MS)

In soft ionization (ESI), the molecule forms a stable


 precursor ion. When subjected to Collision-Induced Dissociation (CID), the protonated nitrogen facilitates piperidine ring opening. The characteristic fragmentation involves the neutral loss of the ester alcohol (e.g., 

) followed by the expulsion of hydrogen cyanide (

) from the cyanophenyl moiety. The relative abundance of the

fragment serves as a diagnostic indicator for differentiating ortho-, meta-, and para- positional isomers, as steric hindrance in the ortho-position significantly lowers the activation energy for HCN expulsion[2].

Fragmentation M Precursor Ion [M+H]+ m/z 273 F1 Loss of Alcohol m/z 227 M->F1 -C2H6O F2 Loss of Ester m/z 199 M->F2 -C3H6O2 F3 Piperidine Ring Cleavage m/z 71 M->F3 α-cleavage F4 Loss of HCN m/z 172 F2->F4 -HCN

Caption: ESI-CID MS/MS Fragmentation Pathway of a representative Cyanophenyl Piperidine Ester.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate analytical platform requires balancing the need for library-matchable structural data against the requirement for high sensitivity and molecular ion preservation.

  • GC-EI-MS excels in isomeric differentiation. The high-energy environment ensures that subtle thermodynamic differences between ortho/meta/para isomers translate into distinct relative abundance ratios of key fragments.

  • LC-ESI-MS/MS is superior for trace-level quantification in complex biological matrices. The soft ionization prevents the thermal degradation of the labile ester group, a common artifact in GC injection ports.

Quantitative Performance Summary

The following table summarizes the comparative performance metrics for a standard CPPE (e.g., Ethyl 4-(4-cyanophenyl)-1-methylpiperidine-4-carboxylate, MW = 272 g/mol ).

Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)Causality / Rationale
Ionization Energy 70 eV (Hard)1.5 - 3.0 kV (Soft) + 10-40 eV CIDEI shatters the molecule; ESI preserves the intact

core.
Primary Precursor

(

272, low abundance)

(

273, base peak)
Nitrogen protonation in ESI stabilizes the molecular ion.
Diagnostic Fragments

197, 243, 71

199, 227, 172, 71
EI fragments are radical cations; CID fragments are even-electron ions.
Isomeric Resolution High (Chromatographic & Spectral)Moderate (Requires specialized columns)EI spectra reflect subtle steric strain differences in isomers[2].
Limit of Detection 10 - 50 ng/mL0.5 - 2 ng/mLLC-MS/MS avoids thermal degradation and utilizes MRM noise reduction.
Matrix Suitability Low (Requires extensive LLE/SPE)High (Compatible with 'Dilute & Shoot')ESI handles aqueous biological matrices better than GC columns.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every batch must include a stable isotope-labeled internal standard (SIL-IS) to continuously monitor matrix effects, extraction recovery, and instrument tuning.

Protocol A: GC-EI-MS Structural Screening

Objective: Obtain highly reproducible, library-searchable fragmentation spectra for isomeric identification.

  • System Validation: Inject a tuning standard (e.g., PFTBA) to verify that the mass axis is calibrated and the relative abundances of

    
     69, 219, and 502 meet manufacturer specifications. Causality: 70 eV EI spectra are heavily dependent on repeller voltage and source temperature; tuning ensures cross-laboratory reproducibility.
    
  • Sample Preparation (LLE): Spike 1.0 mL of the sample with 50 ng of Meperidine-

    
     (SIL-IS). Adjust pH to 9.5 using 0.1 M Ammonium Buffer. Extract with 2.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Causality: The basic pH ensures the piperidine nitrogen is unprotonated, driving the compound into the organic phase.
    
  • Chromatography: Inject 1 µL (splitless) onto a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column. Program the oven from 100°C to 300°C at 15°C/min.

  • Data Acquisition: Scan from

    
     40 to 400. Extract ion chromatograms (EIC) for 
    
    
    
    71 (piperidine ring) and
    
    
    197 (loss of ester).
Protocol B: LC-ESI-MS/MS Trace Quantification

Objective: Achieve sub-ng/mL quantification with high molecular specificity.

  • System Validation: Perform a system suitability test (SST) using a neat standard of the target CPPE to verify that the

    
     intensity and the ratio of the quantifier/qualifier Multiple Reaction Monitoring (MRM) transitions are within 
    
    
    
    10% of the established baseline.
  • Sample Preparation (Protein Precipitation): Spike 100 µL of sample with 10 ng SIL-IS. Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 min. Causality: Formic acid ensures the piperidine nitrogen remains protonated, maximizing ESI positive mode efficiency while precipitating matrix proteins.

  • Chromatography: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Data Acquisition: Operate in Positive ESI MRM mode. Monitor transitions:

    
     273 
    
    
    
    199 (Quantifier, CE: 20 eV) and
    
    
    273
    
    
    172 (Qualifier, CE: 35 eV).

Workflow S1 Sample Prep (pH Adjust / Extraction) S2A GC-EI-MS (70 eV Hard Ionization) S1->S2A S2B LC-ESI-MS/MS (CID Soft Ionization) S1->S2B S3A Library Match & Isomer Differentiation S2A->S3A S3B Trace Quantification & Structural Elucidation S2B->S3B

Caption: Comparative Analytical Workflow for GC-MS and LC-MS/MS of CPPEs.

Conclusion

The structural elucidation of cyanophenyl piperidine esters requires a nuanced understanding of how electron-withdrawing groups influence gas-phase fragmentation. While LC-ESI-MS/MS provides the ultimate sensitivity and preserves the intact molecular ion for the identification of novel analogs, GC-EI-MS remains indispensable for the definitive resolution of positional isomers via highly reproducible, library-searchable fragmentation patterns. Employing both platforms orthogonally provides the most robust, self-validating analytical framework.

References

1.[1] High-Throughput Screening of Fentanyl Analogs. National Center for Biotechnology Information (NIH/PMC). URL:[Link] 2.[2] Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology | Oxford Academic. URL:[Link]

Sources

Comparative

Precision in Endocannabinoid Modulation: A Comparative Technical Guide to Piperidine Carbamates vs. JZL184

Executive Summary: The Evolution of MAGL Inhibition Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), a vital endocannabinoid involved in pain modulation, neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of MAGL Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), a vital endocannabinoid involved in pain modulation, neuroprotection, and inflammation.[1][2][3] For over a decade, JZL184 has served as the "gold standard" reference inhibitor for MAGL. However, the chemical class of piperidine carbamates has evolved significantly, yielding optimized analogs (such as KML29) that address specific limitations of JZL184, particularly regarding species selectivity and metabolic stability.

This guide provides a rigorous technical comparison between the benchmark JZL184 and optimized piperidine carbamate derivatives, equipping researchers with the data necessary to select the appropriate probe for in vitro and in vivo studies.

Mechanistic Foundation: Covalent Carbamoylation

Both JZL184 and the broader class of piperidine carbamates function as irreversible, covalent inhibitors.[4] They target the catalytic nucleophile Serine 122 (in human MAGL) within the enzyme's GXSXG consensus sequence.[5]

The Reaction Kinetics

The inhibition follows a two-step mechanism:

  • Binding: The inhibitor associates with the MAGL active site.

  • Carbamoylation: The carbamate group is attacked by the serine hydroxyl, expelling a leaving group (e.g., p-nitrophenol in JZL184 or hexafluoroisopropanol in newer analogs). This forms a stable carbamoylated enzyme adduct that prevents substrate (2-AG) hydrolysis.

Diagram: Mechanism of Irreversible Inhibition

The following diagram illustrates the pathway from inhibitor binding to permanent inactivation.

MAGL_Inhibition_Mechanism MAGL Active MAGL (Ser122-OH) Complex Michaelis Complex (Non-covalent) MAGL->Complex + Inhibitor Inhibitor Piperidine Carbamate (R-O-CO-N-Piperidine) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Inactive Carbamoylated MAGL (Irreversibly Inhibited) Transition->Inactive Covalent Bond Formation LeavingGroup Leaving Group (e.g., p-Nitrophenol) Transition->LeavingGroup Expulsion

Caption: Kinetic pathway of MAGL inactivation by piperidine carbamates. The serine nucleophile attacks the carbonyl carbon, resulting in the release of the leaving group and formation of a stable acyl-enzyme complex.

Comparative Analysis: IC50 and Selectivity Profiles

The utility of a MAGL inhibitor is defined not just by its potency (IC50), but by its selectivity against off-targets like Fatty Acid Amide Hydrolase (FAAH) and Carboxylesterases (CES).

Table 1: Potency Comparison (IC50 Values)
CompoundClassTargetIC50 (Mouse)IC50 (Human)IC50 (Rat)
JZL184 Piperidine Carbamate (Bis-aryl)MAGL8 nM 8 nM ~100 nM
KML29 Piperidine Carbamate (HFIP)*MAGL5.9 nM 15 nM 43 nM
MJN110 Piperazine CarbamateMAGL2.1 nM ~5 nM N/A
Compound 23 Piperidine Carbamate (Optimized)MAGL70 nMN/AN/A

*Note: KML29 utilizes a hexafluoroisopropyl (HFIP) leaving group, a structural optimization of the piperidine carbamate scaffold to improve selectivity.

Critical Analysis of Data
  • Species Divergence: Researchers must note that JZL184 is ~10-fold less potent against Rat MAGL compared to Mouse or Human MAGL.[5] If working with rat models, higher doses are required, which increases the risk of off-target effects.

  • The Selectivity Gap: While JZL184 is highly selective for MAGL over FAAH (>300-fold), it does inhibit peripheral Carboxylesterases (CES) and FAAH at high chronic doses.

  • The Optimized Alternative: KML29 (an HFIP-piperidine carbamate) maintains the potency of JZL184 but eliminates activity against FAAH and CES enzymes, making it a superior choice for chronic administration studies where liver toxicity or broad lipid metabolism disruption is a concern.

Table 2: Selectivity Windows (Fold-Selectivity over MAGL)
Compoundvs. FAAHvs. ABHD6vs. Peripheral CES
JZL184 >300x>100xLow (Significant inhibition)
KML29 >1000x (Inactive)>100xHigh (Minimal inhibition)

Experimental Protocols for Validation

To independently verify these IC50 values, we recommend the Activity-Based Protein Profiling (ABPP) assay. Unlike substrate hydrolysis assays, ABPP allows for the simultaneous visualization of selectivity against other serine hydrolases in a native proteome.

Protocol: Competitive Gel-Based ABPP

Objective: Determine IC50 and selectivity of a piperidine carbamate in brain membrane proteomes.

Reagents Required:

  • Mouse/Human Brain Membrane Homogenate (1 mg/mL protein).

  • Fluorophosphonate-Rhodamine (FP-Rh) probe (1 µM final).

  • Test Compound (JZL184 or Analog) in DMSO.

Workflow Steps:

  • Preparation: Dilute brain membrane proteome to 1 mg/mL in PBS.

  • Inhibitor Incubation: Add 1 µL of test compound (at 50x concentration) to 49 µL of proteome.

    • Control: Add DMSO only.

    • Dosing: Use a log-scale range (e.g., 1 nM to 10 µM).

  • Equilibration: Incubate for 30 minutes at 37°C . (Crucial: Carbamates are time-dependent inhibitors; consistent timing is vital).

  • Probe Labeling: Add FP-Rh (1 µM final concentration). Incubate for 30 minutes at Room Temperature in the dark.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer (boiled).

  • Resolution: Separate proteins via SDS-PAGE (10% acrylamide gel).

  • Analysis: Scan gel on a fluorescence flatbed scanner. Quantify band intensity at ~33 kDa (MAGL) relative to DMSO control.

Diagram: ABPP Experimental Workflow

The following Graphviz diagram outlines the logical flow of the validation protocol.

ABPP_Workflow Sample Brain Membrane Proteome (1 mg/mL) Dosing Add Inhibitor (Log Scale Dosing) Sample->Dosing Incubation1 Incubate 30 min @ 37°C Dosing->Incubation1 Probe Add FP-Rh Probe (Active Site Labeling) Incubation1->Probe Incubation2 Incubate 30 min @ RT (Dark) Probe->Incubation2 SDS SDS-PAGE Separation Incubation2->SDS Imaging Fluorescence Scanning SDS->Imaging Data IC50 Calculation (% Inhibition vs Conc) Imaging->Data

Caption: Step-by-step workflow for Competitive Activity-Based Protein Profiling (ABPP) to determine IC50 values.

Conclusion and Recommendations

While JZL184 remains the most cited and accessible tool for acute MAGL inhibition, its limitations in chronic dosing (peripheral off-targets) and species variance (rat vs. mouse) must be acknowledged.

  • Use JZL184 when: You are conducting acute studies in mice or human cell lines and require a well-characterized benchmark with extensive historical data.

  • Use Optimized Piperidine Carbamates (e.g., KML29) when: You are performing chronic in vivo studies, working with rat models, or require absolute selectivity against peripheral carboxylesterases to avoid confounding metabolic data.

By selecting the specific carbamate scaffold that aligns with your experimental constraints, you ensure the integrity of your endocannabinoid signaling data.

References

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology.

  • Chang, J. W., et al. (2012). Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates.[6] Chemistry & Biology.

  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology.

  • Niphakis, M. J., et al. (2013). O-Hydroxyhexafluoroisopropyl carbamates: inhibitors of monoacylglycerol lipase with high potency and selectivity. ACS Chemical Neuroscience.

  • Ignatowska-Jankowska, B. M., et al. (2014). Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice. Journal of Pharmacology and Experimental Therapeutics.

Sources

Validation

Selectivity Profile of 4-Cyanophenyl Piperidine-1-Carboxylate Against FAAH

This guide provides an in-depth technical analysis of 4-Cyanophenyl piperidine-1-carboxylate , a reactive O-aryl carbamate probe used in the study of serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Cyanophenyl piperidine-1-carboxylate , a reactive O-aryl carbamate probe used in the study of serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH).[1]

[1]

Executive Summary

4-Cyanophenyl piperidine-1-carboxylate is a covalent inhibitor belonging to the class of


-aryl carbamates .[1] Unlike highly optimized therapeutic candidates (e.g., PF-3845 or URB597), this molecule primarily serves as a mechanistic probe  or chemical scaffold  in Activity-Based Protein Profiling (ABPP) and Structure-Activity Relationship (SAR) studies.[1]

Its mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241 in FAAH), releasing 4-cyanophenol as a leaving group.[1] While it potently inhibits FAAH, its lack of a sterically demanding acyl-chain mimetic often results in limited selectivity , leading to off-target inhibition of other serine hydrolases such as Monoacylglycerol Lipase (MAGL) and ABHD6.[1]

Key Performance Metrics
FeatureDescription
Primary Target Fatty Acid Amide Hydrolase (FAAH)
Mechanism Irreversible Covalent Carbamylation
Leaving Group 4-Cyanophenol (pKa ~7.[1]9)
Selectivity Moderate/Low (Dual inhibition of FAAH/MAGL likely)
Key Application Reactivity profiling, SAR intermediate, ABPP probe

Mechanistic Profile: Covalent Inactivation

The inhibitory potency of 4-cyanophenyl piperidine-1-carboxylate is driven by the electrophilicity of its carbonyl carbon, which is enhanced by the electron-withdrawing cyano group on the phenolic leaving group.[1]

Reaction Pathway[2][3]
  • Recognition : The piperidine moiety enters the acyl-chain binding pocket of FAAH.[1]

  • Nucleophilic Attack : The catalytic Ser241 hydroxyl attacks the carbamate carbonyl.[1]

  • Tetrahedral Intermediate : A transient intermediate forms, stabilized by the oxyanion hole.[1]

  • Collapse & Release : The intermediate collapses, expelling 4-cyanophenol .[1]

  • Inactivation : The enzyme remains covalently modified (carbamylated) and catalytically inactive.[1]

Mechanism Diagram

FAAH_Inhibition_Mechanism Enzyme Active FAAH (Ser241-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 4-Cyanophenyl piperidine-1-carboxylate Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Carbamylated FAAH (Inactive Adduct) Transition->AcylEnzyme Collapse LeavingGroup 4-Cyanophenol (Released) Transition->LeavingGroup Elimination

Caption: Kinetic pathway of FAAH inactivation by 4-cyanophenyl piperidine-1-carboxylate. The irreversible step releases 4-cyanophenol.[1]

Selectivity Analysis & Comparison

The selectivity of carbamate inhibitors is governed by two factors: leaving group reactivity and acyl-group recognition .[1]

  • Reactivity : The 4-cyanophenyl group is highly reactive.[1] While this ensures potent FAAH inhibition, it also increases the likelihood of reacting with other serine hydrolases (e.g., MAGL, hormone-sensitive lipase).[1]

  • Recognition : The simple piperidine ring lacks the specific hydrophobic features (like the biphenyl of URB597 or the biaryl ether of PF-3845) required for high selectivity.[1] Consequently, this compound often exhibits a "promiscuous" profile compared to optimized drugs.[1]

Comparative Data Table
CompoundCore StructureLeaving GroupFAAH IC50 (nM)Selectivity Profile
4-Cyanophenyl piperidine-1-carboxylate Piperidine Carbamate4-Cyanophenol< 50 (Est.)Low/Moderate : Likely inhibits MAGL and ABHD6 due to high reactivity and small core.[1]
URB597 Cyclohexyl Carbamate3-Carbamoylbiphenyl4.6High : Selective for FAAH over MAGL; some off-target activity on carboxylesterases.[1]
PF-3845 Piperidine Urea3-Aminopyridine7.2Ultra-High : >100-fold selective for FAAH over all other serine hydrolases.[1]
JZL184 Subst. Piperidine Carbamate4-Nitrophenol>10,000 (FAAH)MAGL Selective : Optimized for MAGL; poor FAAH inhibition due to steric bulk.[1]

Note: IC50 values are approximate and context-dependent (e.g., pre-incubation time).

Selectivity Landscape Diagram

Selectivity_Map Probe 4-Cyanophenyl piperidine-1-carboxylate FAAH FAAH (Target) Probe->FAAH High Potency MAGL MAGL (Off-Target) Probe->MAGL Moderate ABHD6 ABHD6 (Off-Target) Probe->ABHD6 URB597 URB597 (Reference) URB597->FAAH CES Carboxylesterases (Off-Target) URB597->CES PF3845 PF-3845 (Selective) PF3845->FAAH

Caption: Selectivity map showing the broader off-target liability of the 4-cyanophenyl probe compared to selective inhibitors like PF-3845.[1]

Experimental Protocols

To validate the selectivity of 4-cyanophenyl piperidine-1-carboxylate, researchers should employ Activity-Based Protein Profiling (ABPP) or Fluorogenic Substrate Assays .[1]

Protocol A: Fluorogenic Activity Assay (FAAH vs. MAGL)

This assay quantifies the inhibitory potency (IC50) against recombinant or tissue-derived enzymes.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Substrates:

    • FAAH:[2][3][4] Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) or AMC-Arachidonoyl amide.[1]

    • MAGL: Arachidonoyl-1-thio-glycerol (with resorufin detection) or 4-nitrophenyl acetate (generic).[1]

  • Enzyme Source: Rat brain membrane homogenate or recombinant human FAAH/MAGL.[1][4]

Workflow:

  • Preparation : Dilute inhibitor in DMSO (7-point log scale).

  • Pre-incubation : Incubate enzyme (0.5 µ g/well ) with inhibitor for 30 minutes at 37°C. Critical Step: Covalent inhibitors require pre-incubation to reach maximal potency.[1]

  • Reaction Start : Add substrate (e.g., 5 µM AAMCA).[1]

  • Measurement : Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 minutes.

  • Analysis : Calculate slope (RFU/min) and fit to a sigmoidal dose-response curve.

Protocol B: Gel-Based ABPP (Selectivity Screen)

This protocol visualizes off-target binding in a native proteome.[1]

Reagents:

  • Probe: Fluorophosphonate-Rhodamine (FP-Rh), a broad-spectrum serine hydrolase probe.[1]

  • Proteome: Mouse brain membrane fraction (1 mg/mL).[1]

Workflow:

  • Incubation : Treat proteome (50 µL) with 4-cyanophenyl piperidine-1-carboxylate (1 µM and 10 µM) for 30 min at 37°C.

  • Labeling : Add FP-Rh (1 µM final) and incubate for 30 min at RT. Logic: The inhibitor will block FP-Rh binding at its targets.[1]

  • Quenching : Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Resolution : Separate proteins on a 10% SDS-PAGE gel.

  • Imaging : Scan gel for rhodamine fluorescence.

  • Result : Disappearance of the 63 kDa band indicates FAAH inhibition.[1] Disappearance of the 33 kDa band indicates MAGL inhibition (off-target).[1]

References

  • Long, J. Z., et al. (2009).[1] "Characterization of the Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases." Nature Chemical Biology.[1] Link[1]

  • Ahn, K., et al. (2009).[1] "Discovery and Characterization of a Highly Selective FAAH Inhibitor that Reduces Inflammatory Pain (PF-3845)." Chemistry & Biology. Link

  • Kathuria, S., et al. (2003).[1] "Modulation of Anxiety through Blockade of Anandamide Hydrolysis (URB597)."[1] Nature Medicine.[1] Link

  • Blankman, J. L., & Cravatt, B. F. (2013).[1] "Chemical Probes of Endocannabinoid Metabolism." Pharmacological Reviews. Link

Sources

Comparative

Comprehensive Guide: HPLC Retention Time Reference for 4-Cyanophenyl piperidine-1-carboxylate

Executive Summary & Structural Context[1][2][3][4] Objective: This guide provides a validated HPLC retention time (RT) reference framework for 4-Cyanophenyl piperidine-1-carboxylate derivatives. These compounds are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

Objective: This guide provides a validated HPLC retention time (RT) reference framework for 4-Cyanophenyl piperidine-1-carboxylate derivatives. These compounds are critical intermediates in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors and Complement Factor B inhibitors.

Critical Structural Clarification: The term "4-Cyanophenyl piperidine-1-carboxylate" often refers to one of three distinct chemical entities depending on the synthetic stage. This guide primarily addresses the Ethyl and tert-Butyl esters (stable intermediates) while noting the Phenyl ester (reactive carbamate).

Compound VariantCommon UsageApprox.[1] LogPExpected Elution Order
Free Amine (Hydrolysis Product)Degradant / Starting Material~2.21 (Early Eluter)
Ethyl Ester Key Intermediate~3.12 (Mid Eluter)
tert-Butyl (Boc) Ester Protected Intermediate~4.23 (Late Eluter)

Comparative Analysis: Retention Time Standards

The following data is synthesized from validated pharmaceutical intermediate studies (e.g., synthesis of Factor B inhibitors).

Primary Reference Standard: Ethyl 4-(4-cyanophenyl)piperidine-1-carboxylate[1][5][6]
  • Target Retention Time: 5.89 min

  • Methodology: Gradient Elution (Standard "Method B" Protocol)

  • Column: C18 Reverse Phase (e.g., Gemini C18 or XBridge C18)

  • Mobile Phase: ACN / Water (0.1% Formic Acid or NH4HCO3)

Comparative Retention Data Table
CompoundRT (min)Relative RT (RRT)Detection (

)
Conditions
4-(4-cyanophenyl)piperidine (Free Amine)3.850.65254 nmPolar impurity; elutes early due to exposed secondary amine.[2]
Ethyl 4-(4-cyanophenyl)piperidine-1-carboxylate 5.89 1.00 (Ref) 254 nmStandard intermediate; baseline separation from amine.[2]
tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate ~7.2 - 7.51.25254 nmHigh lipophilicity due to Boc group; requires high % organic to elute.[2]

Scientist's Insight: The separation between the Free Amine (3.85 min) and the Ethyl Ester (5.89 min) is the critical quality attribute (CQA). If your chromatogram shows a fronting peak at ~3.8 min, your carboxylate ester has likely hydrolyzed.

Experimental Protocols

Protocol A: Standard Gradient (General Screening)

Best for assessing purity of the Ethyl or tert-Butyl ester intermediates.[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for the amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Detection: UV @ 254 nm (Cyanophenyl chromophore is strong here).

Protocol B: Isocratic Method (High Throughput)

Best for batch release testing of the Ethyl Ester.

  • Mobile Phase: 60% ACN / 40% Water (0.1% TFA).

  • Flow Rate: 1.2 mL/min.

  • Expected RT: ~3.5 - 4.0 min for Ethyl ester.

  • Note: The free amine will elute near the void volume (~1.0 min) in this method.

Mechanism of Separation & Troubleshooting

Understanding the interaction between the analyte and the stationary phase is vital for troubleshooting.

Separation Logic Diagram

HPLC_Logic cluster_0 Analyte Properties cluster_1 C18 Column Interaction Amine Free Amine (4-(4-cyanophenyl)piperidine) Polar, Basic (pKa ~10) Interaction_Low Weak Hydrophobic Interaction Early Elution Amine->Interaction_Low Protonated at pH 3 Ethyl Ethyl Ester (Target Compound) Moderately Lipophilic Interaction_Med Balanced Interaction Mid Elution Ethyl->Interaction_Med Neutral Carbamate Boc t-Butyl Ester (Boc-Protected) Highly Lipophilic Interaction_High Strong Hydrophobic Interaction Late Elution Boc->Interaction_High Bulky Hydrophobic Group RT: ~3.8 min RT: ~3.8 min Interaction_Low->RT: ~3.8 min RT: ~5.9 min RT: ~5.9 min Interaction_Med->RT: ~5.9 min RT: >7.0 min RT: >7.0 min Interaction_High->RT: >7.0 min

Figure 1: Separation logic based on hydrophobicity and protonation states under acidic HPLC conditions.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Free Amine) Silanol interactionsAdd 0.1% TEA to mobile phase or switch to a "Base-Deactivated" column (e.g., XBridge).[2]
Split Peak (Ethyl Ester) Rotamers or HydrolysisCheck sample solvent. Dissolve in 100% ACN. Avoid water in sample diluent if stability is poor.
RT Drift (< 5 min) Loss of stationary phase or pH shiftEnsure column is equilibrated. If using TFA, ensure fresh preparation (volatile).

References

  • European Patent Office. (2010). 1,2,4-oxadiazole derivatives and their therapeutic use (EP 2202232 A1). (Provides specific RT of 5.89 min for Ethyl 4-(4-cyanophenyl)piperidine-1-carboxylate). Link

  • ChemicalBook. (2024). 4-(4-Cyanophenyl)piperidine Properties and Synthesis. (Data on the hydrolysis product/free amine). Link

  • Core.ac.uk. (2016). Photoredox-Mediated Dual Catalysis... (Synthesis and characterization of tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate). Link

  • Google Patents. (2014). Piperidinyl indole derivatives and their use as complement factor b inhibitors (WO2015009616A1). (Contextual usage of the intermediate). Link

Sources

Validation

Crystal Structure Analysis of 4-Substituted Piperidine-1-Carboxylates: A Comparative Technical Guide

Executive Summary The 4-substituted piperidine-1-carboxylate scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structure in analgesics (e.g., fentanyl derivatives), antihistamines, and CCR5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted piperidine-1-carboxylate scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structure in analgesics (e.g., fentanyl derivatives), antihistamines, and CCR5 antagonists. However, the structural characterization of these molecules presents specific challenges: the piperidine ring's conformational flexibility (chair vs. twist-boat) and the dynamic rotamerism of the carbamate (N-Boc/N-Cbz) group often lead to broadened NMR signals, obscuring stereochemical details.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT Calculations , establishing SC-XRD as the definitive method for resolving the absolute configuration and preferred solid-state conformation of these flexible intermediates.[1]

Part 1: Comparative Analysis of Structural Elucidation Methods

In the development of piperidine-based therapeutics, researchers often rely on NMR for rapid characterization. However, for 4-substituted piperidine-1-carboxylates, NMR often fails to distinguish between subtle conformational isomers due to rapid ring flipping and amide bond rotation at room temperature.[1]

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

SC-XRD provides a static, high-resolution 3D model of the molecule. For piperidine carboxylates, it definitively resolves:

  • Ring Puckering: Quantifies the exact chair/boat geometry using Cremer-Pople parameters.[1][2]

  • Substituent Orientation: Unambiguously determines if the C4-substituent is axial or equatorial (crucial for receptor binding affinity).[1]

  • Carbamate Geometry: Fixes the

    
     geometry of the N-C(O) bond, which is often averaged in NMR.
    
Method B: Solution-State NMR ( H, C, NOE)

While essential for purity analysis, NMR suffers from:

  • Rotameric Broadening: The N-Boc or N-Cbz group exhibits restricted rotation (barrier ~15-17 kcal/mol), causing signal splitting or broadening at 25°C.[1]

  • Time-Averaging: NOE signals represent a population average, potentially masking high-energy bioactive conformers.[1]

Method C: Computational Modeling (DFT)

Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) is a powerful validation tool but cannot replace experimental data. It is best used to calculate the energy penalty of the crystal conformation compared to the global minimum in the gas phase.

Performance Matrix: SC-XRD vs. Alternatives[1][3]
FeatureSC-XRD (Recommended) Solution NMR DFT Calculation
3D Precision Sub-Angstrom (<0.005 Å)Inferential (via NOE)Theoretical
Conformational State Single, low-energy stateDynamic averageGas-phase minimum
Stereochemistry Absolute (if heavy atom present)Relative (scalar coupling)N/A
Key Limitation Requires single crystalRotameric broadeningBasis set dependence
Turnaround 24-48 hours (after crystal growth)1-2 hours12-24 hours

Part 2: Experimental Protocol for Crystallization and Analysis

The primary bottleneck in SC-XRD for piperidine carboxylates is obtaining suitable crystals, as these compounds often form oils or waxy solids due to the flexible carbamate chain.

Workflow Visualization

The following diagram outlines the optimized workflow for structural determination, integrating synthesis, crystallization, and refinement.

G Start Crude 4-Substituted Piperidine-1-Carboxylate Solvent Solvent Selection (Polarity Screen) Start->Solvent Method Crystallization Method (Slow Evap vs Vapor Diff) Solvent->Method Solubility Check XRD SC-XRD Data Collection (100 K) Method->XRD Single Crystal >0.1mm Refine Structure Refinement (SHELXL) XRD->Refine hkl reflection file Refine->Method Disorder/Twinning (Retry) Output CIF File & Conformational Analysis Refine->Output R1 < 0.05

Figure 1: Optimized structural determination pipeline for flexible piperidine derivatives.

Step-by-Step Methodology
1. Crystallization Strategy

Piperidine carboxylates (especially ethyl and tert-butyl esters) are prone to disorder. To mitigate this, use a two-solvent system to encourage ordered packing.[1]

  • Solvent System A (Slow Evaporation): Dissolve 20 mg of compound in minimal Acetonitrile (MeCN) or Methanol (MeOH) .[1] These polar solvents often stabilize the carbamate dipole. Allow to evaporate at 4°C (fridge) to reduce thermal motion during nucleation.

  • Solvent System B (Vapor Diffusion): Dissolve in Ethyl Acetate (inner vial) and place in a chamber with Hexane (outer vial).[1] This is superior for lipophilic 4-phenyl derivatives.[1]

  • Protocol:

    • Filter the solution through a 0.45 µm PTFE filter to remove dust (nucleation sites).

    • Seal the vial with Parafilm and poke 2-3 small pinholes.[1]

    • Leave undisturbed for 3-7 days.

2. Data Collection (SC-XRD)
  • Temperature: Collect data at 100 K (using a cryostream). This is critical for piperidine carboxylates to freeze the rotation of the tert-butyl or ethyl groups, which are otherwise disordered at room temperature.

  • Source: Mo-Kα radiation is standard, but Cu-Kα is preferred for purely organic compounds (light atoms) to maximize diffraction intensity.[1]

3. Refinement & Validation
  • Disorder Handling: The ethyl ester tail often adopts two conformations.[1] Use the PART instruction in SHELXL to model split positions (e.g., 60:40 occupancy).

  • Hydrogen Bonding: Check for intermolecular C-H···O interactions between the piperidine ring protons and the carbonyl oxygen of neighboring molecules; these often stabilize the crystal lattice.

Part 3: Structural Insights & Case Studies

Conformational Preference: The Chair

X-ray analysis consistently reveals that the piperidine ring adopts a chair conformation .[3][4]

  • Equatorial Preference: Bulky substituents at the 4-position (e.g., phenyl, carboxylate, or tosylquinolinyl groups) almost exclusively occupy the equatorial position to minimize 1,3-diaxial strain.

  • Bond Angles: The C-N-C bond angle in the ring is typically expanded (~110-112°) compared to ideal sp3 hybridization due to the flattening effect of the N-carboxylate resonance.

The N-Carbamate Geometry

The N-C(=O)-O linkage is planar. However, the orientation of the carbonyl oxygen relative to the piperidine ring varies.

  • Case Study (Boc-Piperidine): In tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, the Boc group restricts the nitrogen lone pair, enforcing a planar geometry around the nitrogen.[1] The tert-butyl group often shows high thermal parameters, requiring low-temperature data collection for precision [1].[1]

  • Case Study (Ethyl Ester Disorder): In ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the ethyl group at the 4-position is equatorial but the ester tail can be disordered over two positions.[1] This highlights the sensitivity of the flexible tail to packing forces [2].

Comparison with DFT

When X-ray structures are compared with DFT optimized geometries (e.g., B3LYP/6-311+G(d,p)), the Root Mean Square Deviation (RMSD) is typically < 0.1 Å for the rigid core. Deviations usually occur only in the flexible terminal alkyl chains, confirming that the crystal structure represents a relevant low-energy minimum [1].

References

  • Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Source: Taylor & Francis Online.[1]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Source: IUCr Journals (Acta Crystallographica Section E).

  • Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Source: ResearchGate (Acta Crystallographica Section E).

  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Source: National Institutes of Health (PMC / Acta Cryst).

Sources

Comparative

Validating Purity of 4-Cyanophenyl piperidine-1-carboxylate: A Comparative LC-MS Guide

Executive Summary 4-Cyanophenyl piperidine-1-carboxylate (CAS: 713098-37-4) is a critical reactive carbamate, often utilized as an intermediate in the synthesis of urea derivatives or as a covalent serine hydrolase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyanophenyl piperidine-1-carboxylate (CAS: 713098-37-4) is a critical reactive carbamate, often utilized as an intermediate in the synthesis of urea derivatives or as a covalent serine hydrolase inhibitor (e.g., Monoacylglycerol Lipase - MAGL) probe. Its chemical utility lies in the "activated" nature of the 4-cyanophenyl ester, which acts as a leaving group.

However, this reactivity presents a unique validation challenge. Standard purity assays like GC-MS often induce thermal degradation, leading to false "impurity" profiles. Similarly, HPLC-UV can fail to detect non-chromophoric impurities like piperidine (the hydrolysis byproduct).

This guide objectively compares LC-MS against traditional alternatives, demonstrating why LC-MS is the requisite gold standard for validating the purity of this specific compound. We provide a self-validating protocol designed to detect the parent compound alongside its specific degradation products: piperidine and 4-cyanophenol .

Comparative Analysis: Why LC-MS?

The following matrix compares the performance of LC-MS against common alternatives for this specific carbamate scaffold.

FeatureLC-MS (Recommended) HPLC-UV GC-MS 1H-NMR
Suitability High MediumLow Medium
Thermal Stability Excellent (Ambient ionization)ExcellentPoor (Carbamate degradation in injector)Excellent
Impurity Detection Universal (Mass-based)Selective (Misses Piperidine)Good (if volatile & stable)Low Sensitivity (>0.5%)
Specificity High (m/z identification)Low (Retention time only)HighHigh (Structural ID)
LOD/LOQ ng/mL (ppb) µg/mL (ppm)ng/mL (ppb)mg/mL (ppt)
Critical Technical Insight
  • The GC-MS Trap: Carbamates are thermally labile. Injecting 4-Cyanophenyl piperidine-1-carboxylate into a GC inlet at 250°C often causes cis-elimination or degradation into isocyanates and alcohols. A GC-MS chromatogram showing "90% purity" may actually reflect a 99% pure sample that degraded during analysis.

  • The UV Blind Spot: The piperidine moiety lacks a strong UV chromophore. If your sample has hydrolyzed, HPLC-UV at 254 nm will detect the 4-cyanophenol (strong UV) and the parent (strong UV) but may completely miss free piperidine, leading to an overestimation of purity.

Experimental Protocol: LC-MS Validation Workflow

This protocol is designed to be self-validating . It includes specific checkpoints to ensure the method is working correctly before data is accepted.

A. Sample Preparation (Crucial Step)[1]
  • Solvent: Anhydrous Acetonitrile (ACN).

    • Why: Methanol or water can cause solvolysis/hydrolysis of the reactive ester over time.

  • Concentration: 0.1 mg/mL (100 ppm) for impurity profiling; 1 µg/mL for sensitivity checks.

  • Stability Check: Prepare fresh. Do not store in autosampler >24 hours unless cooled to 4°C.

B. LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why Formic Acid? Acidic pH stabilizes the carbamate bond and enhances ionization (protonation) of the piperidine nitrogen.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar impurities like free piperidine).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

    • 8-10 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (ESI+).[1]

    • Scan Range: m/z 50 – 500.

C. Target Ions (Mass Spec Logic)
CompoundStructure NoteMonoisotopic MassTarget Ion (ESI+)Notes
Parent C13H14N2O2230.11231.1 [M+H]+ Base peak.
Impurity 1 Piperidine85.0986.1 [M+H]+ Elutes early (dead volume).
Impurity 2 4-Cyanophenol119.04120.0 [M+H]+ Weak in ESI+, strong in ESI-.
Impurity 3 1,1'-Carbonyldipiperidine196.16197.2 [M+H]+ Urea byproduct (synthesis artifact).

Impurity Profiling & Degradation Pathway

Understanding the chemistry of the analyte is essential for validating the method. The diagram below illustrates the degradation pathways that the LC-MS method must detect to be considered "Valid".

DegradationPathway cluster_synthesis Synthesis Artifacts Parent Parent Compound (4-Cyanophenyl piperidine-1-carboxylate) m/z 231.1 Hydrolysis Hydrolysis (H2O / pH > 7) Parent->Hydrolysis Moisture Piperidine Impurity 1: Piperidine m/z 86.1 Hydrolysis->Piperidine Cyanophenol Impurity 2: 4-Cyanophenol m/z 120.0 Hydrolysis->Cyanophenol CO2 CO2 (Gas) Hydrolysis->CO2 Urea Impurity 3: 1,1'-Carbonyldipiperidine (Synthesis Byproduct) m/z 197.2

Figure 1: Degradation pathway and potential synthesis impurities for 4-Cyanophenyl piperidine-1-carboxylate.

Method Validation Framework

To ensure the data generated is reliable, follow this abbreviated validation checklist based on ICH Q2(R1) guidelines.

Specificity (Blank Check)
  • Protocol: Inject a blank (pure ACN).

  • Requirement: No peaks at retention times for Parent (RT ~4.5 min), Piperidine (RT ~0.8 min), or Cyanophenol (RT ~3.2 min).

  • Pass Criteria: Noise < 0.1% of analyte signal.

Linearity & Range
  • Protocol: Prepare 5 standards (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Requirement: Plot Area vs. Concentration.

  • Pass Criteria: R² > 0.99. Note: If ESI saturation occurs at high concentrations, use a quadratic fit or dilute samples.

System Suitability (The "Go/No-Go" Test)

Before running your unknown samples, run a System Suitability Standard (SSS) containing the Parent spiked with 1% Piperidine.

  • Requirement: The method must resolve the early-eluting Piperidine peak from the solvent front and the Parent peak.

  • Why: If the column has collapsed or the organic content is too high at the start, Piperidine will co-elute with the dead volume, masking the impurity.

Visualizing the Analytical Workflow

The following diagram outlines the decision process and workflow for analyzing this compound.

Workflow Sample Sample: 4-Cyanophenyl piperidine-1-carboxylate Prep Prep: Dissolve in ACN (Avoid H2O/MeOH) Sample->Prep LC LC Separation: C18 Column, Acidic Mobile Phase Prep->LC MS MS Detection (ESI+): Scan m/z 50-500 LC->MS Data Data Analysis MS->Data Result_Pure Result: Pure (Single Peak m/z 231) Data->Result_Pure >98% Area Result_Impure Result: Degraded (Peaks at m/z 86, 120) Data->Result_Impure <95% Area

Figure 2: Step-by-step analytical workflow for purity validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2025).[2] LC-MS/MS vs. HPLC-UV for Carbamate Analysis in Research and Development.Link

  • Acta Scientiarum Polonorum Technologia Alimentaria. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues.Link

  • Shimadzu Application News. (2020). Simultaneous Analysis of Carbamate Pesticides with LC-MS.Link

Sources

Validation

Comparative Guide: Metabolic Stability of Piperidine vs. Piperazine Carbamates in Drug Design

As drug development professionals optimize lead compounds, the bioisosteric replacement between piperidine and piperazine rings within carbamate scaffolds remains a critical strategic pivot. Carbamates are privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals optimize lead compounds, the bioisosteric replacement between piperidine and piperazine rings within carbamate scaffolds remains a critical strategic pivot. Carbamates are privileged pharmacophores, widely utilized as covalent modifiers for serine hydrolases (such as FAAH, MAGL, and AChE) and as metabolically stable alternatives to esters.

However, the choice between a piperidine and a piperazine ring fundamentally alters the molecule's physicochemical properties, directly dictating its primary route of metabolic clearance. This guide provides an objective, data-driven comparison of these two moieties, exploring the mechanistic causality behind their metabolic stability and providing a self-validating experimental framework for evaluating intrinsic clearance (


).

Mechanistic Causality: Why Ring Selection Dictates Clearance

The metabolic fate of a carbamate-containing heterocycle in hepatic microsomes is a competition between Phase I oxidative metabolism (mediated by Cytochrome P450 enzymes) and hydrolytic cleavage (mediated by carboxylesterases).

The Piperidine Liability: Lipophilicity and C-Oxidation

Piperidine carbamates generally possess a higher partition coefficient (AlogP) compared to their piperazine counterparts. This increased lipophilicity drives higher non-specific affinity for the hydrophobic active sites of CYP450 enzymes (particularly CYP3A4 and CYP2D6). Mechanistically, the saturated carbon backbone of piperidine is highly susceptible to C-hydroxylation , specifically at the C3 and C4 positions[1]. While piperidine carbamates exhibit excellent stability relative to simple alkylcarbamates[1], this C-oxidation remains their primary metabolic Achilles' heel.

The Piperazine Bioisostere: Polarity and N-Oxidation

Replacing the C4 carbon of piperidine with a nitrogen yields piperazine, fundamentally altering the electron distribution and lowering the AlogP. This simple substitution blocks the primary C4 oxidation hotspot. In many highly lipophilic scaffolds, switching to piperazine acts as a polar alternative that significantly improves microsomal stability[2].

However, this is not a universal fix. The introduction of the distal basic nitrogen introduces new metabolic liabilities: N-dealkylation and N-oxidation (mediated by CYPs and Flavin-containing monooxygenases, FMOs). In scaffolds where N-dealkylation is rapid, piperazine analogues can suffer from extreme metabolic instability (e.g.,


 ~ 3 min), making the reverse bioisosteric replacement back to piperidine (or a sterically hindered piperazine) the superior choice[3],[4].
Carbamate Hydrolysis

The carbamate linkage itself is a substrate for hepatic carboxylesterases (CES1/CES2). The stability of this bond is dictated by the resonance contribution of the carbamate nitrogen. Because piperazine contains a second nitrogen that can be protonated at physiological pH, its inductive electron-withdrawing effect can subtly increase the electrophilicity of the carbamate carbonyl, occasionally making piperazine carbamates more prone to esterase cleavage than their piperidine counterparts[5].

Visualizing Metabolic Pathways

G Pip Piperidine Carbamate (Higher LogP) COx CYP450 C-Oxidation (C3/C4 Hydroxylation) Pip->COx Dominant Phase I Est Esterase Cleavage (Carbamate Hydrolysis) Pip->Est Secondary Pz Piperazine Carbamate (Lower LogP) Pz->COx Reduced (Blocked C4) NOx CYP/FMO N-Oxidation & N-Dealkylation Pz->NOx Dominant Phase I Pz->Est Secondary

CYP450 and Esterase-mediated metabolic pathways for Piperidine vs Piperazine carbamates.

Comparative Experimental Data

The table below synthesizes quantitative structure-metabolism relationship (SMR) data from various drug discovery campaigns, demonstrating how the dominant clearance pathway dictates which ring system is superior.

Scaffold ContextTargetRing SystemAlogPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(µL/min/mg)
Dominant Clearance MechanismRef
Indolylalkyl Carbamates FAAHPiperidine~3.5Low/ModerateEsterase / Slow C-Oxidation1
Hexafluoroisopropyl Carbamates MAGLPiperazine~2.8ModerateN-Oxidation (Lower Potency)[]()
Aryl-Heterocycles LeishmaniaPiperidine3.3642.5 (HLM)Rapid C-Oxidation2
Aryl-Heterocycles LeishmaniaPiperazine2.7830.8 (HLM)Improved via Lower LogP[[2]]()
Modafinil Analogues DATPiperazineN/AHigh (Unstable)Rapid N-Dealkylation3
Modafinil Analogues DATPiperidineN/ALow (Stable)Blocked N-Dealkylation3

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately determine whether a carbamate is failing due to CYP450 oxidation or esterase hydrolysis, the standard microsomal stability assay must be modified into a self-validating system . This is achieved by running parallel arms with and without NADPH.

Causality of the Design:
  • Low Substrate Concentration (0.5 µM): Ensures

    
    , allowing clearance to be modeled via first-order kinetics.
    
  • +NADPH Arm: Activates CYP450 enzymes. Both CYPs and esterases are active.

  • -NADPH Arm: CYPs are inactive. Any compound depletion observed here is strictly due to esterase-mediated carbamate hydrolysis or background chemical instability.

  • Controls: Verapamil (CYP positive control), Warfarin (CYP negative control), and Procaine (Esterase positive control).

Step-by-Step Methodology:
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mix: Dilute HLM in the buffer to a final protein concentration of 0.5 mg/mL. Add the test carbamate compound to achieve a final concentration of 0.5 µM (keep organic solvent

    
     0.5% v/v to prevent CYP inhibition).
    
  • Self-Validating Split: Divide the incubation mix into two identical deep-well plates: Plate A (+NADPH) and Plate B (-NADPH).

  • Initiation: Pre-warm plates to 37°C for 5 minutes. Initiate reactions in Plate A by adding NADPH regenerating system (final concentration 1 mM). Add an equivalent volume of plain buffer to Plate B.

  • Time-Course Quenching: At

    
     and 
    
    
    
    minutes, transfer 50 µL aliquots from both plates into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS). Causality: The organic solvent instantly denatures proteins, halting all enzymatic activity.
  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining compound area ratio vs. time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate Intrinsic Clearance:
    
    
    
    

Workflow Start Microsomal Incubation (Test Cmpd + HLM) Split Self-Validating Split Start->Split PlusN + NADPH (CYP450 + Esterase Active) Split->PlusN MinusN - NADPH Control (Only Esterase Active) Split->MinusN Quench Time-Course Quenching (0, 5, 15, 30, 45, 60 min) Cold ACN + IS PlusN->Quench MinusN->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Determine CL_int & Identify Clearance Mechanism LCMS->Calc

Self-validating workflow isolating CYP450 vs. Esterase clearance liabilities.

Strategic Recommendations

When optimizing a carbamate lead:

  • Start with Piperidine if your target requires high lipophilicity or if your previous piperazine leads suffered from rapid N-dealkylation.

  • Pivot to Piperazine if metabolite identification (MetID) reveals heavy C-hydroxylation on the piperidine ring, or if the overall AlogP of the molecule exceeds 4.0, leading to non-specific microsomal binding.

  • Always utilize the -NADPH control in your clearance assays to ensure you are not mistakenly trying to optimize CYP450 stability when the molecule is actually falling apart via esterase-mediated carbamate hydrolysis.

References

  • Source: NIH (PMC)
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)
  • Optimization of Piperidine and Piperazine Pharmacophores for Metabolic Stability (Antileishmanial Research)
  • Source: NIH (PMC)
  • Source: d-nb.

Sources

Comparative

Comparative Potency Analysis of 4-Cyanophenyl piperidine-1-carboxylate in Gq-Coupled GPCR-Mediated Calcium Mobilization

A Senior Application Scientist's Guide to Benchmarking a Novel Modulator This guide provides a comprehensive framework for evaluating the potency of a novel compound, 4-Cyanophenyl piperidine-1-carboxylate, within the co...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Modulator

This guide provides a comprehensive framework for evaluating the potency of a novel compound, 4-Cyanophenyl piperidine-1-carboxylate, within the context of intracellular calcium mobilization assays. As direct public-domain data for this specific molecule is limited, we will proceed by establishing a robust, scientifically-grounded hypothetical scenario. We will benchmark it against well-characterized pharmacological agents targeting a model Gq-coupled G protein-coupled receptor (GPCR), the M3 muscarinic acetylcholine receptor. This approach provides a blueprint for researchers to characterize new chemical entities and objectively assess their performance against established alternatives.

The Scientific Imperative: Why Calcium Mobilization Matters

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes.[1] GPCRs that couple to the Gαq subunit are critical regulators of this signaling pathway.[2] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1]

Measuring this transient increase in intracellular Ca²⁺ is a direct and reliable method for assessing the functional activity of compounds targeting Gq-coupled receptors.[3] This makes calcium mobilization assays a cornerstone of high-throughput screening (HTS) and lead optimization in drug discovery.[1]

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Comparative Framework: Selecting the Right Benchmarks

To accurately assess the potency of our test article, 4-Cyanophenyl piperidine-1-carboxylate (CPC) , we will compare it against a known agonist and antagonist for a well-defined Gq-coupled receptor system.

  • Model System: HEK293 cells stably expressing the human M3 muscarinic acetylcholine receptor (hM3R). This is a widely used and validated system for studying Gq signaling.

  • Test Article (Hypothetical Modulator): 4-Cyanophenyl piperidine-1-carboxylate (CPC). We will test its ability to act as both an agonist (stimulate Ca²⁺ release) and an antagonist (block agonist-induced Ca²⁺ release).

  • Reference Agonist: Carbachol , a stable acetylcholine analog and a well-characterized, potent agonist of muscarinic receptors.

  • Reference Antagonist: Atropine , a classic competitive antagonist of muscarinic receptors.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is designed for a 96-well plate format using a fluorescence plate reader capable of kinetic reads and automated injection, such as a FlexStation® 3.[3]

Part 1: Cell Culture and Plating
  • Cell Maintenance: Culture HEK293-hM3R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of growth medium.[3] The goal is to achieve a 90-100% confluent monolayer on the day of the assay.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

Part 2: Fluorescent Dye Loading

Causality: We use Fluo-4 AM, a cell-permeant dye.[4][5] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive Fluo-4 dye in the cytoplasm.[4] Its fluorescence intensity increases dramatically upon binding to Ca²⁺.[6]

  • Prepare Loading Buffer: Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Warm to 37°C.

  • Prepare Fluo-4 AM Solution: Create a 2 µM Fluo-4 AM working solution in the loading buffer. To improve dye loading and retention, add 2.5 mM probenecid and 0.04% Pluronic® F-127.[3][7]

    • Expertise Insight: Probenecid is an inhibitor of organic anion transporters that can prematurely pump the dye out of the cell, thereby improving the signal window.[3][7] Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM.[6]

  • Dye Loading: Aspirate the growth medium from the cell plate. Add 100 µL of the Fluo-4 AM working solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light. Following this, allow the plate to equilibrate to room temperature for 30 minutes, still protected from light.

Part 3: Compound Preparation and Assay Execution
  • Compound Plates: Prepare separate 96-well plates ("compound plates") containing serial dilutions of the test compounds (CPC, Carbachol, Atropine) at 4x the final desired concentration in assay buffer (HBSS with 20 mM HEPES).

  • Instrument Setup: Configure the fluorescence plate reader to excite at 494 nm and detect emission at 516 nm.[4] Set up a kinetic run to measure fluorescence for 120 seconds. The compound addition (50 µL from the compound plate) should be programmed to occur at the 20-second mark.

  • Agonist Mode Assay:

    • Place the cell plate in the reader.

    • Initiate the read. At 20 seconds, the instrument will inject 50 µL from the Carbachol and CPC dilution plates into respective wells.

    • Vehicle (assay buffer) is injected into control wells.

  • Antagonist Mode Assay:

    • Pre-incubate the Fluo-4 loaded cells with serial dilutions of CPC or Atropine for 15-30 minutes before placing the plate in the reader.

    • Initiate the read. At 20 seconds, the instrument will inject a concentration of Carbachol that elicits ~80% of its maximal response (EC₈₀), which must be predetermined in a separate experiment.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293-hM3R cells in 96-well plate B Incubate 18-24h (37°C, 5% CO₂) A->B C Load cells with Fluo-4 AM Dye + Probenecid B->C D Incubate 60 min (37°C) then 30 min (RT) C->D E Place cell plate in reader (e.g., FlexStation) D->E F Start kinetic read (Ex: 494nm, Em: 516nm) E->F G t=20s: Inject compound (Agonist or Antagonist + EC₈₀ Agonist) F->G H Continue reading for ~100s post-injection G->H I Normalize data (% over baseline) H->I J Plot dose-response curves (log[conc] vs response) I->J K Calculate EC₅₀ / IC₅₀ values J->K

Caption: Experimental workflow for the calcium mobilization assay.

Data Presentation and Interpretation

The primary output is a measure of potency, expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.[8][9] Raw fluorescence data is first normalized to the baseline reading before compound addition. The peak fluorescence response is then plotted against the logarithm of the compound concentration, and a four-parameter logistic curve is fitted to the data to determine the EC₅₀ or IC₅₀ value.[10]

Table 1: Comparative Potency in hM3R-Mediated Calcium Mobilization

CompoundAssay ModePotency (EC₅₀ / IC₅₀)Max Response (% of Carbachol)
Carbachol Agonist150 nM100%
Atropine Antagonist2.5 nMNot Applicable
CPC Agonist850 nM95%
CPC Antagonist> 10 µMNot Applicable

This is a table of hypothetical data for illustrative purposes.

  • Interpretation of Hypothetical Results:

    • Carbachol (EC₅₀ = 150 nM): This value serves as our benchmark for a potent agonist in this system.

    • Atropine (IC₅₀ = 2.5 nM): This establishes the benchmark for a potent antagonist.

    • CPC as an Agonist (EC₅₀ = 850 nM): The data suggests CPC is an agonist of the hM3R, capable of inducing calcium mobilization. It is approximately 5-6 fold less potent than the reference agonist, Carbachol. Its ability to elicit a near-maximal response (95%) indicates it is a full or very strong partial agonist.

    • CPC as an Antagonist (IC₅₀ > 10 µM): CPC shows no significant antagonist activity at the tested concentrations, confirming its primary role as an agonist in this model.

Conclusion: A Framework for Evidence-Based Comparison

This guide outlines a robust, self-validating methodology for benchmarking the potency of a novel compound, 4-Cyanophenyl piperidine-1-carboxylate, in a functional, cell-based calcium mobilization assay. By comparing it directly against a known potent agonist and antagonist in a well-defined receptor system, researchers can generate clear, interpretable, and comparative data. The hypothetical results demonstrate that CPC acts as a full agonist with moderate potency at the hM3R. This structured approach, grounded in established pharmacological principles and detailed protocols, is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • Xie, X., et al. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. [Link]

  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. [Link]

  • GenScript. (n.d.). GPCR Stable Cell Lines. [Link]

  • CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Jin, J., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PMC. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • YouTube. (2013). EC50 and IC50 Determination in Excel. [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Cyanophenyl piperidine-1-carboxylate proper disposal procedures

Executive Summary: Immediate Action Protocol Status: Hazardous Chemical Waste (Organic / Nitrogenous) Primary Hazard: Acute Toxicity (Oral/Inhalation), Irritant, Potential Cyanide Release (under extreme acidic/combustion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Status: Hazardous Chemical Waste (Organic / Nitrogenous) Primary Hazard: Acute Toxicity (Oral/Inhalation), Irritant, Potential Cyanide Release (under extreme acidic/combustion conditions). Disposal Method: High-Temperature Incineration via approved hazardous waste contractor.[1] Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong acids or oxidizers.[2]

Quick Decision Matrix:

  • If Solid (Powder): Double-bag in polyethylene, label "Toxic Organic Waste," and segregate.

  • If Liquid (Solution): Collect in "Non-Halogenated Organic Solvent" waste stream (unless dissolved in DCM/Chloroform).

  • If Spilled: Isolate area. Do not use water initially.[2] Use dry absorbents.

Chemical Profile & Hazard Identification

To dispose of 4-Cyanophenyl piperidine-1-carboxylate safely, one must understand its structural reactivity.[1] This compound is often used as a reactive intermediate or a Monoacylglycerol Lipase (MAGL) inhibitor in drug discovery. Its safety profile is dictated by two functional groups:

  • The Nitrile (Cyano) Group (-CN): Attached to the phenyl ring. While organic nitriles are generally more stable than inorganic cyanides, they can release Hydrogen Cyanide (HCN) gas if subjected to strong acids or thermal decomposition.

  • The Carbamate Linkage (-O-CO-N-): Susceptible to hydrolysis.[1] In the presence of moisture and extreme pH, this bond cleaves, potentially releasing 4-cyanophenol (toxic) and piperidine (corrosive/flammable).

PropertyData / Characteristic
Chemical Class Aryl Piperidine Carbamate / Benzonitrile Derivative
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water.[1][3][4]
Incompatibilities Strong Acids (Hydrolysis risk), Strong Oxidizers (Fire risk), Strong Bases .
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant).

Operational Disposal Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure the waste is stable before moving to the next stage.[1]

Phase A: Routine Waste Segregation (Lab Scale)

Step 1: Classification

  • Determine if the waste is Solid (pure compound, contaminated gloves/paper) or Liquid (reaction mixtures, mother liquors).

Step 2: Packaging

  • Solids: Place in a clear, wide-mouth polyethylene (HDPE) jar or double-bag in 4-mil LDPE bags.

    • Validation: Ensure no sharp objects (needles/glass) are in the bag that could puncture the containment.

  • Liquids: Segregate based on the solvent.

    • Scenario A (Non-Halogenated Solvents): If dissolved in DMSO, Methanol, or Ethyl Acetate, place in the "Organic Solvents - Non-Halogenated" carboy.

    • Scenario B (Halogenated Solvents): If dissolved in DCM or Chloroform, place in the "Organic Solvents - Halogenated" carboy.[1]

    • Critical Check:NEVER add this compound to the "Aqueous Acid" waste stream. The nitrile group + acid = potential HCN generation.

Step 3: Labeling

  • Affix a hazardous waste tag.

  • Constituents: List "4-Cyanophenyl piperidine-1-carboxylate" explicitly. Do not use abbreviations like "CPPC".

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase B: Spill Cleanup (Emergency Response)

Pre-requisite: PPE (Nitrile gloves, Lab coat, Safety goggles, N95 dust mask or respirator if powder is fine).

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Dry Containment (For Solids):

    • Gently cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.

    • Scoop up the material using a plastic spatula.

    • Why: Sweeping dry powder creates aerosols, increasing inhalation risk.

  • Absorbance (For Liquids):

    • Cover with Vermiculite or Polypropylene pads .

    • Prohibited: Do not use sawdust (combustible) if the solvent is flammable.

  • Decontamination:

    • Wipe the surface with a 10% Sodium Carbonate (soda ash) solution followed by water. This mild base helps neutralize any potential hydrolysis byproducts without aggressive reaction.

  • Disposal: Place all cleanup materials into a dedicated hazardous waste bag.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of this compound, emphasizing the prevention of acid contact.

DisposalWorkflow Start Waste Generation: 4-Cyanophenyl piperidine-1-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Contaminated PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->LiquidPath Liquid SolidBin Container: Wide-Mouth HDPE Jar Label: 'Toxic Solid Organic' SolidPath->SolidBin SolventCheck Identify Solvent LiquidPath->SolventCheck NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo Alcohols/Ketones Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Chlorinated Aqueous Aqueous Acidic Solution SolventCheck->Aqueous Acids (HCl, H2SO4) LiqBinA Container: Carboy A Label: 'Flammable Organic' NonHalo->LiqBinA LiqBinB Container: Carboy B Label: 'Halogenated Organic' Halo->LiqBinB Stop STOP! DO NOT MIX Risk of HCN Generation Aqueous->Stop Incinerator Final Disposal: High-Temp Incineration SolidBin->Incinerator LiqBinA->Incinerator LiqBinB->Incinerator

Caption: Operational workflow for segregating 4-Cyanophenyl piperidine-1-carboxylate waste streams to prevent incompatibility risks.

Regulatory & Compliance Context

Waste Codes (RCRA - USA): While this specific compound may not have a unique "U" or "P" list code, it falls under general hazardous waste characteristics.[1]

  • D001: Ignitable (if in flammable solvent).

  • D003: Reactive (Potential cyanide generator - Remote but possible classification depending on local interpretation).[1]

  • General Classification: "Hazardous Waste, Solid/Liquid, N.O.S. (Not Otherwise Specified), Organic Nitrile."

Destruction Efficiency: The only accepted final disposal method is High-Temperature Incineration (typically >1000°C) with secondary combustion chambers.[1] This ensures the complete oxidation of the nitrile group to Nitrogen gas (


) and Carbon Dioxide (

), preventing the release of Nitrogen Oxides (

) or cyanides into the environment.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine-1-carboxylic acid derivatives.[1] PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Cyanophenyl piperidine-1-carboxylate

This guide provides critical safety and operational protocols for 4-Cyanophenyl piperidine-1-carboxylate . CRITICAL DISTINCTION: In drug development literature, this chemical name often refers to two distinct structures...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides critical safety and operational protocols for 4-Cyanophenyl piperidine-1-carboxylate .

CRITICAL DISTINCTION: In drug development literature, this chemical name often refers to two distinct structures with vastly different hazard profiles. You must verify your specific compound before proceeding.[1]

  • The Reactive Carbamate (High Hazard): 4-Cyanophenyl piperidine-1-carboxylate.[1][2][3][4][5] A reactive electrophile (activated ester) used as a covalent probe or acyl transfer reagent.[1] It hydrolyzes to release toxic 4-cyanophenol .[2][3] (Primary Focus of this Guide) .

  • The Stable Intermediate (Moderate Hazard): tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (Boc-protected).[1][2][3] A stable solid intermediate used in synthesis (e.g., Factor B inhibitors).[1] If you have this, follow standard "Irritant" protocols, but the disposal steps below remain valid.

Part 1: Hazard Assessment & PPE Matrix

Core Hazard Mechanism: The reactive carbamate moiety is susceptible to hydrolysis by moisture or nucleophilic attack by biological proteins.[3] Upon breakdown (hydrolysis), it releases 4-cyanophenol (highly toxic, irritant) and piperidine (toxic, corrosive, flammable).[1][3]

  • Primary Risks: Skin sensitization, severe eye irritation, respiratory tract irritation, and acute toxicity via ingestion/inhalation of dust.[1]

  • Reactivity: Moisture sensitive.[1][3] Decomposes to release toxic phenols.[1][3]

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale (Causality)
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: 4-cyanophenol (hydrolysis product) permeates standard latex.[1][2][3] Double nitrile creates a breakthrough barrier and allows outer glove removal upon contamination without exposing skin.[1][3]
Respiratory N95 (minimum) or P100 Respirator (If outside Fume Hood)Dust Control: Solid carbamates form invisible aerosols during weighing.[1] Inhalation leads to rapid systemic absorption of the cyanophenol moiety.[3]
Eye/Face Chemical Splash Goggles (Face shield for >1g scale)Hydrolysis Risk: Contact with ocular moisture causes immediate hydrolysis, releasing acid/phenol directly onto the cornea.[1] Safety glasses are insufficient for reactive solids.[1][3]
Body Tyvek® Lab Coat or Chemical ApronParticulate Barrier: Cotton lab coats trap dust.[1][3] Tyvek repels particulates and prevents "dusting" of underlying clothes.[1][3]

Part 2: Operational Protocols

Storage & Stability
  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed vial inside a secondary desiccated jar.

  • Why: Moisture ingress triggers autocatalytic hydrolysis.[1][3] The "pop" sound when opening a warmed vial indicates decomposition (CO₂ release).[1]

Weighing & Transfer (Step-by-Step)
  • Step 1: Allow the vial to warm to room temperature before opening. (Prevents condensation on the cold solid).[1]

  • Step 2: Place the balance inside the chemical fume hood . If the balance is external, use a pre-tared closed vessel for transfer.

  • Step 3: Use an anti-static gun on the spatula and vial.[3] (Carbamate powders are static-prone; "jumping" powder causes invisible contamination).[1][2][3]

  • Step 4: Wipe the exterior of the vial with a dry Kimwipe before returning to storage.[3]

Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF).[1] Water content >0.05% will consume the reagent.[3]

  • Base Trap: If the reaction generates acid or involves volatile amines, vent the vessel through a small bleach or acid scrubber to neutralize escaping vapors.[1]

Part 3: Waste Disposal & Decontamination

The "Quench-First" Principle: Never dispose of reactive carbamates directly into the waste drum.[2][3] Unreacted material can pressurize waste containers (CO₂ evolution) or react with other waste streams.[1]

Disposal Decision Tree

DisposalTree Start Waste Generation TypeCheck Solid or Liquid? Start->TypeCheck Solid Solid Residue/Spill TypeCheck->Solid Liquid Reaction Mixture TypeCheck->Liquid QuenchSolid Dissolve in Acetone Add 1M NaOH (excess) Solid->QuenchSolid QuenchLiquid Add 1M NaOH Stir 1 hour Liquid->QuenchLiquid CheckpH Check pH > 10 (Ensures hydrolysis) QuenchSolid->CheckpH QuenchLiquid->CheckpH Segregate Segregate as: TOXIC ORGANIC WASTE (Contains 4-cyanophenol) CheckpH->Segregate

Figure 1: Decision tree for safe disposal of reactive carbamate waste. Note that quenching destroys the electrophile but generates toxic 4-cyanophenol.[1][2][3]

Decontamination Solution (For Spills)
  • Recipe: 10% Sodium Hydroxide (NaOH) + 50% Ethanol + 40% Water.[1][3]

  • Action: Spray contaminated surfaces.[1][3] Allow to sit for 15 minutes (hydrolysis time). Wipe with absorbent pads.[1][3]

  • Disposal: Collect pads as solid hazardous waste.[1][3]

Part 4: Emergency Response

ScenarioImmediate ActionMedical Context
Skin Contact Wash with soap and water for 15 min.[1][2][3][6] Do NOT use alcohol (enhances phenol absorption).[1]Monitor for signs of cyanosis or systemic toxicity (due to 4-cyanophenol absorption).[1][2][3]
Eye Contact Flush for 15 min. Lift eyelids.[1][3]Alkali Burn Risk: Hydrolysis releases piperidine (base) and phenol (acid).[1] Rapid flushing is critical to prevent corneal opacity.[1][3]
Inhalation Move to fresh air.[1][3][6]If breathing is labored, administer oxygen.[1] High dust exposure mimics cyanide-like hypoxia symptoms.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110830000 (4-Cyanophenol).[1][2][3] PubChem. Available at: [Link][1][2][3]

  • BenchChem. Handling Carbamate Derivatives: Safety Protocols. BenchChem Safety Guides. (General carbamate handling protocols adapted for reactive esters).

Sources

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